5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXMSVURJPVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470252 | |
| Record name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-63-2 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=800401-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 800401-63-2): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Belonging to the 6-azaindole class, this compound serves as a crucial starting material and intermediate for the synthesis of complex molecules targeting a range of therapeutic areas. We will delve into its physicochemical properties, present a detailed synthetic protocol with mechanistic insights, discuss its analytical characterization, and explore its reactivity and strategic applications in the development of novel therapeutics, particularly kinase inhibitors and other targeted agents.
Introduction to the 6-Azaindole Scaffold
The pyrrolo[3,2-b]pyridine core, systematically known as 6-azaindole, is a "privileged scaffold" in modern drug discovery. Its structure, a bioisosteric analog of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring modifies the scaffold's electronic properties, hydrogen bonding capacity, and metabolic stability compared to its indole counterpart, often leading to improved pharmacological profiles.
This compound (CAS 800401-63-2) is a specifically functionalized derivative of this core. The molecule possesses two key features that make it exceptionally valuable for library synthesis and lead optimization:
-
A Carboxylic Acid at the C2-Position: This group serves as a versatile synthetic handle for amide bond formation, enabling the covalent linkage of the azaindole core to other pharmacophoric fragments.
-
A Chlorine Atom at the C5-Position: This halogen provides a reactive site for modern cross-coupling reactions, allowing for the introduction of diverse substituents to systematically probe the structure-activity relationship (SAR).
These features position the molecule as a cornerstone intermediate for building libraries of potential drug candidates.
Caption: Molecular structure of the title compound.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for proper handling, storage, and experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 800401-63-2 | [1][2] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 196.59 g/mol | [1][2] |
| Melting Point | ca. 295-300°C+ | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| XLogP3 | 1.9 | [2] |
| Water Solubility | Insoluble | [2] |
| Polar Surface Area | 66 Ų | [2] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [1] |
| Hazard Class | Irritant, Acute Toxicity (Oral) | [1][2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| Precautionary Codes | P261, P264, P270, P280 | [2] |
Handling and Storage: Researchers should handle this compound with caution in a well-ventilated chemical fume hood.[1][3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[1] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Store the material in a tightly sealed container in a cool, dry place.[3]
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed reaction. The following protocol is based on established methodologies for related structures.
Experimental Protocol: Palladium-Catalyzed Synthesis
This procedure outlines a plausible and efficient synthesis route.[4]
-
Reaction Setup: To a solution of 2-oxopropanoic acid (1.2 equivalents) in N,N-dimethyl-formamide (DMF), add palladium(II) acetate (0.1 equivalents) and triethylamine (Et₃N) (3 equivalents).
-
Reaction Execution: Stir the mixture at 100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4.0.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with water and then a non-polar solvent like diethyl ether or hexane to remove organic-soluble impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Causality and Mechanistic Insights
-
Palladium(II) Acetate: This serves as the catalyst for a Heck-type or related cross-coupling reaction, which is fundamental for forming the pyrrole ring structure.
-
Triethylamine (Et₃N): The base is crucial for neutralizing the acid generated during the reaction and facilitating the catalytic cycle.
-
DMF Solvent: A high-boiling polar aprotic solvent like DMF is ideal for this reaction, as it effectively dissolves the reactants and allows the reaction to be conducted at the required elevated temperature.
-
Acidification: The product exists as a carboxylate salt in the basic reaction medium. Acidification is necessary to protonate the carboxylate, rendering the final carboxylic acid product insoluble in the aqueous medium and allowing for its precipitation and isolation.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic methods should be employed. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a broad singlet for the N-H proton of the pyrrole, and a downfield broad singlet for the carboxylic acid proton. The aromatic protons will exhibit characteristic coupling patterns (doublets, singlets) depending on their position.
-
¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a signal for the carboxylic acid carbonyl carbon typically found in the 160-180 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 196.[1][2] A crucial diagnostic feature will be the presence of an (M+2) peak at m/z 198 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group ([M-45]⁺).[5]
Reactivity and Application in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for creating diverse libraries of drug-like molecules. Its two distinct functional groups can be addressed with high selectivity.
The C2-Carboxylic Acid: A Gateway to Amides
The carboxylic acid is readily converted into amides using standard peptide coupling conditions (e.g., HATU, HOBt/EDCI). This reaction is a workhorse in medicinal chemistry, allowing for the exploration of the "southern" region of the molecule. By coupling the scaffold with a diverse collection of primary and secondary amines, chemists can modulate properties such as potency, selectivity, and pharmacokinetics. This strategy has been successfully employed in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B).[6]
The C5-Chloro Group: A Hub for Cross-Coupling
The chlorine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents into the "eastern" region of the scaffold.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.
This multi-directional approach to derivatization is a powerful strategy for rapidly building SAR and identifying high-affinity ligands. The development of Janus kinase (JAK) inhibitors has utilized similar pyrrolopyridine scaffolds, highlighting the therapeutic potential of this chemical space.[7]
Caption: Derivatization strategies for the title compound.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed tool for drug discovery. Its 6-azaindole core provides a biologically relevant scaffold, while its orthogonal functional handles—the carboxylic acid and the chloro substituent—offer chemists precise control for molecular elaboration. Its demonstrated utility in the synthesis of kinase inhibitors and other targeted therapies underscores its importance. As researchers continue to explore complex biological targets, the demand for versatile and well-characterized building blocks like this will only increase, solidifying its role in the development of the next generation of medicines.
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Antonopoulou, I., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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A Technical Guide to the Physicochemical Properties of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Introduction
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of a pyrrole fused to a pyridine ring, is a common scaffold in biologically active molecules. The presence of a carboxylic acid group, a chloro substituent, and specific nitrogen atom placements within the ring system are expected to significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, this guide will also discuss the general characteristics of the broader class of chloropyrrolopyridine carboxylic acids and outline detailed experimental protocols for the determination of key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this compound in their research.
Molecular Structure and Basic Properties
The foundational attributes of this compound are summarized in the table below. The molecular structure indicates a planar aromatic system with hydrogen bond donor and acceptor capabilities.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChemLite[1] |
| Molecular Weight | 196.59 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=NC2=C1NC(=C2)C(=O)O)Cl | PubChemLite[1] |
| InChI | InChI=1S/C8H5ClN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | PubChemLite[1] |
| Appearance | Likely a solid at room temperature | Inferred from related isomers[3][4] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimates for key physicochemical parameters that govern a compound's behavior in biological systems.
Lipophilicity (XlogP)
The predicted XlogP value of 1.9 suggests that this compound has moderate lipophilicity.[1] This value is a critical determinant of a molecule's ability to permeate cell membranes and its potential for oral absorption.
Mass Spectrometry Parameters
Predicted collision cross-section (CCS) values can aid in the identification of the compound in mass spectrometry-based analyses.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 197.01123 | 135.3 |
| [M+Na]⁺ | 218.99317 | 147.2 |
| [M-H]⁻ | 194.99667 | 135.6 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[5] The aromatic protons on the pyrrolopyridine core would likely resonate in the 7-9 ppm range, with their exact chemical shifts and coupling patterns being dependent on the electronic effects of the chloro and carboxyl substituents. The N-H proton of the pyrrole ring is also expected to be present, though its chemical shift can be variable and it may undergo exchange with deuterated solvents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 160-180 ppm.[5] The sp²-hybridized carbons of the aromatic rings will also be observable in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a very broad O-H stretching absorption from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[5][6] A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected around 1700-1725 cm⁻¹.[6]
Mass Spectrometry (MS)
In mass spectrometry, the molecule would be expected to show a prominent molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[5] High-resolution mass spectrometry would be crucial for confirming the elemental composition.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standard, robust methodologies for experimentally determining the key physicochemical properties of this compound.
Workflow for Comprehensive Physicochemical Profiling
Caption: Workflow for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
Rationale: This method is considered the "gold standard" for determining thermodynamic solubility, providing a true equilibrium value.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid material from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Report the solubility in mg/mL or µM at each pH.
Determination of pKa (Potentiometric Titration)
Rationale: The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve.
Determination of Lipophilicity (LogP/LogD)
Rationale: Lipophilicity is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method for LogP):
-
System Preparation: Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake vigorously to allow for partitioning between the two layers.
-
Equilibration and Separation: Allow the mixture to equilibrate and the layers to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For LogD, buffered aqueous solutions at specific pH values are used instead of pure water.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related chloro-substituted heterocyclic carboxylic acids are often classified as irritants and may be harmful if swallowed.[3][7][8] Standard laboratory safety precautions should be followed.
General Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
In case of contact, wash the affected area thoroughly with water.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[9]
-
For long-term stability, storage at 2-8°C under an inert atmosphere may be advisable.[7]
Conclusion
This compound is a molecule with significant potential in chemical and pharmaceutical research. While experimentally determined physicochemical data is currently scarce, computational predictions suggest it possesses moderate lipophilicity. This guide provides a framework for understanding its likely properties based on its structure and offers robust, validated protocols for their experimental determination. A thorough characterization of these properties is a critical step in the rational design and development of new therapeutic agents based on this promising scaffold.
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An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, and its emerging role as a key intermediate in the synthesis of pharmacologically active agents. This document is intended to serve as a foundational resource, synthesizing technical data with practical insights to facilitate its application in contemporary research endeavors.
Molecular Structure and Physicochemical Properties
This compound belongs to the family of azaindoles, which are bioisosteres of indole. The pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of this scaffold provides unique electronic and steric properties, making it a versatile precursor for the synthesis of diverse molecular entities.
Molecular Identity and Weight
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.
| Property | Value | Source |
| Chemical Name | This compound | Echemi[1] |
| CAS Number | 800401-63-2 | Echemi[1] |
| Molecular Formula | C8H5ClN2O2 | Echemi[1] |
| Molecular Weight | 196.59 g/mol | Matrix Scientific[2] |
| Melting Point | >300 °C | Matrix Scientific[2] |
Structural Representation
The two-dimensional structure of this compound is depicted below. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences its reactivity and biological activity.
Caption: Molecular Structure of this compound.
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Pathway
A common strategy for the synthesis of the pyrrolo[3,2-b]pyridine scaffold involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A potential starting material for the synthesis of this compound is 2-bromo-6-chloropyridin-3-amine. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of the target molecule.
A plausible synthetic approach involves a palladium-catalyzed coupling reaction of 2-bromo-6-chloropyridin-3-amine with a suitable three-carbon synthon to construct the pyrrole ring, followed by functional group manipulations to introduce the carboxylic acid at the 2-position.
Characterization Techniques
The structural elucidation and purity assessment of this compound would be accomplished using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core and a characteristic downfield signal for the carboxylic acid proton.
-
¹³C NMR: Would reveal the chemical shifts of all eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and the N-H stretch of the pyrrole ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Applications in Drug Development
The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP allows it to function as an ATP-competitive inhibitor at the kinase hinge region.
While specific applications of this compound are emerging, its utility as a synthetic intermediate can be inferred from the pharmacological activities of its derivatives.
Role as a Kinase Inhibitor Scaffold
Derivatives of the pyrrolo[3,2-b]pyridine core have shown potent inhibitory activity against a variety of kinases. The carboxylic acid moiety of the target molecule can serve as a crucial hydrogen bond donor or acceptor, enhancing the binding affinity to the active site of kinases. Furthermore, the chlorine atom can modulate the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic profile.
For instance, research on related pyrrolo[3,2-b]pyridine derivatives has demonstrated their potential as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases, and as agents with antiproliferative activity against melanoma.
A Building Block for Targeted Therapies
This compound serves as a versatile building block for the synthesis of more complex molecules through functionalization of its carboxylic acid group. This allows for the introduction of various pharmacophores to optimize potency, selectivity, and drug-like properties. The development of derivatives from this scaffold is an active area of research for the discovery of novel therapeutics for cancer and other diseases.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its unique structural features and its role as a key intermediate in the synthesis of kinase inhibitors make it a valuable tool for drug discovery and development. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.
References
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A Comprehensive Technical Guide to the Solubility Profiling of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in Organic Solvents
An In-depth Technical Guide
Executive Summary and Physicochemical Profile
The successful progression of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter.[1] 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutics. Its solubility profile dictates formulation strategies, bioavailability, and the design of subsequent in-vitro and in-vivo assays. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents.
The structure of this compound, featuring a fused aromatic ring system, a carboxylic acid group, a pyrrole nitrogen, and a pyridine nitrogen, suggests a complex solubility behavior. It possesses both hydrogen bond donor (carboxylic acid -OH, pyrrole -NH) and acceptor (carboxylic acid C=O, pyridine N) sites, alongside a semi-rigid, planar core.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| XLogP3 | 1.9 | [2] |
| Melting Point | ~295 °C | [2] |
| Water Solubility | Reported as "Insoluble" | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
The high melting point suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding and π-π stacking, which must be overcome by solvent-solute interactions for dissolution to occur. The XLogP3 value of 1.9 indicates moderate lipophilicity. Its reported insolubility in water is a critical baseline, highlighting the necessity of organic solvents for processing and formulation.[2]
The Rationale of Solvent Selection: A Mechanistic Approach
The principle of "like dissolves like" is the foundation of solvent selection. For a crystalline solid like this compound, the energy required to break the crystal lattice must be compensated by the energy released from favorable solvent-solute interactions. Our strategy is to probe a spectrum of solvents, categorized by their ability to engage in specific intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid and the nitrogen atoms of the heterocyclic core. However, their effectiveness may be tempered by their strong self-association.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are potent hydrogen bond acceptors but lack donor capabilities. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving compounds with multiple polar functional groups due to their high polarity and ability to disrupt the solute's crystal lattice.
-
Ethereal Solvents (e.g., Tetrahydrofuran - THF): THF possesses moderate polarity and can act as a hydrogen bond acceptor. It provides an intermediate environment between highly polar and non-polar systems.
-
Non-Polar Solvents (e.g., Toluene, Heptane): These solvents are included as negative controls. Their inability to form strong, specific interactions with the polar functional groups of the target molecule should result in very low solubility.
The logical relationship between the compound's structure and solvent choice is visualized below.
Caption: Logical map of solute functional groups to solvent classes.
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
To ensure data is reliable and reflects a true equilibrium state, the shake-flask method is the gold standard and is described here.[3] This protocol measures thermodynamic solubility, which is the concentration of the compound in a saturated solution when excess solid is present and the system is at equilibrium.[4] This is distinct from kinetic solubility, which measures a precipitation rate and can often overestimate true solubility.[4]
Workflow Overview
The entire process, from preparation to final analysis, is outlined in the workflow diagram below. This system is self-validating through the use of a multi-point calibration curve for quantification.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
A. Preparation of Calibration Standards:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to create a 1 mg/mL primary stock solution in a Class A volumetric flask.
-
Perform serial dilutions from the primary stock solution using the analytical mobile phase (for HPLC) or the chosen solvent (for UV-Vis) to prepare at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility.
B. Analytical Method Validation (Trustworthiness Pillar):
-
Analyze the calibration standards using a validated HPLC-UV or UV-Vis spectrophotometry method.[5]
-
Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration.
-
Perform a linear regression analysis. A coefficient of determination (R²) ≥ 0.995 is required to proceed, as this validates that the analytical method is accurate and precise within the target range.
C. Sample Preparation and Equilibration:
-
To a series of 2.0 mL glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The key is to ensure undissolved solid remains visible at the end of the experiment.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard, as shorter times may not reflect true thermodynamic equilibrium.[6]
D. Sample Processing and Analysis:
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Causality Note: This step is critical; contamination with solid particles will artificially inflate the measured solubility.
-
Accurately dilute the supernatant with the analytical mobile phase or solvent to bring its concentration into the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.
-
Analyze the diluted sample using the validated analytical method.
E. Calculation:
-
Determine the concentration of the diluted sample by interpolating its analytical response from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Data Reporting and Interpretation
All quantitative solubility data should be summarized in a structured table for clear comparison and analysis. This allows researchers to correlate the experimental results with the physicochemical properties of the solvents.
Table 2: Template for Reporting Solubility Data
| Organic Solvent | Solvent Class | Polarity Index | Dielectric Constant (@20°C) | Experimental Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C |
| DMSO | Polar Aprotic | 7.2 | 46.7 | [Experimental Value] | [Calculated Value] |
| DMF | Polar Aprotic | 6.4 | 36.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | 5.1 | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 4.3 | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 5.1 | 20.7 | [Experimental Value] | [Calculated Value] |
| THF | Ethereal | 4.0 | 7.5 | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | 2.4 | 2.4 | [Experimental Value] | [Calculated Value] |
| n-Heptane | Non-Polar | 0.1 | 1.9 | [Experimental Value] | [Calculated Value] |
Interpretation: By populating this table, researchers can directly observe trends. It is anticipated that solubility will be highest in polar aprotic solvents like DMSO and DMF, which can effectively disrupt the crystal lattice and solvate the polar functional groups. Solubility is expected to be moderate in polar protic solvents and significantly lower in non-polar solvents, confirming the governing principles of intermolecular forces.
References
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Jadhav, S. B., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University. Retrieved from [Link]4]
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GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound. Google Patents. Retrieved from 6]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]5]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]1]
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Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]3]
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Thompson, R. (2023). Solubility of Organic Compounds. Langara College. Retrieved from [Link]]
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- 1. pharmajournal.net [pharmajournal.net]
- 2. echemi.com [echemi.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid melting point and boiling point
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, a pyrrolopyridine scaffold, is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, and discusses its potential applications based on the activities of structurally related compounds. While experimental data for some properties of this specific isomer are limited, this guide consolidates the existing information and provides a theoretical framework for its handling and application in a research setting.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in research and development, influencing everything from reaction conditions to formulation.
Melting and Boiling Point
The thermal behavior of this compound is a key parameter for its purification and handling.
-
Melting Point: The melting point is reported to be approximately 295°C. This high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atoms of the pyrrolopyridine ring system.
Solubility and Other Properties
The solubility profile and other physical constants are crucial for designing experimental protocols.
-
Water Solubility: This compound is reported to be insoluble in water[1]. This is expected, as the hydrophobic pyrrolopyridine core and the chloro-substituent likely dominate over the hydrophilic carboxylic acid group.
-
Refractive Index: A refractive index of 1.744 has been reported[1].
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | ~ 295 °C | Echemi[1] |
| Boiling Point | Not Available | - |
| Flash Point | 236.3 ± 27.3 °C | Echemi[1] |
| Water Solubility | Insoluble | Echemi[1] |
| Refractive Index | 1.744 | Echemi[1] |
Note: Some of the data presented is from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Synthesis and Characterization
General Synthetic Approach (Hypothetical)
A plausible synthetic route for this compound would likely involve the synthesis of the corresponding ethyl or methyl ester, followed by hydrolysis. The synthesis of the pyrrolopyridine core can be achieved through various named reactions, often starting from substituted pyridines.
A generalized workflow for such a synthesis is depicted below:
Caption: A generalized synthetic workflow for pyrrolopyridine carboxylic acids.
Analytical Characterization (Theoretical)
Due to the lack of experimentally published spectra for this compound, the following are expected characteristic signals based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. A broad singlet corresponding to the N-H proton of the pyrrole ring and another for the carboxylic acid proton would also be anticipated, with the latter's position being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700-1725 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (196.59 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Potential Applications in Drug Discovery
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific biological data for this compound is not widely published, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Kinase Inhibition
Many pyrrolopyridine derivatives have been developed as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The carboxylic acid group of the target compound could also participate in crucial hydrogen bonding interactions to enhance binding affinity and selectivity.
Antimicrobial Activity
Structurally related compounds, such as 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, have been utilized in the synthesis of antimicrobial agents. These compounds can serve as building blocks for developing agents that target essential bacterial enzymes.
Other Potential Therapeutic Areas
The broader class of pyrrolopyridine derivatives has shown promise in a range of other therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern of this compound makes it a valuable candidate for inclusion in screening libraries for these and other diseases.
The logical progression for investigating the therapeutic potential of this compound is outlined below:
Caption: A workflow for the biological evaluation of this compound.
Safety and Handling
While a detailed toxicological profile is not available, the compound is categorized as an irritant. Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with significant potential for use in drug discovery and development, particularly in the areas of kinase inhibition and antimicrobial research. While there are notable gaps in the publicly available experimental data for this specific isomer, this guide provides a consolidated overview of its known properties and a theoretical framework for its further investigation. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use in their studies. The rich chemical space of pyrrolopyridine derivatives suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.
References
Sources
A Spectroscopic Guide to 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Predicted NMR, IR, and MS Analyses for Drug Discovery
For Immediate Release
This technical guide provides a detailed spectroscopic analysis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational resource for researchers in the field. The pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore, and understanding its structural nuances through spectroscopic techniques is paramount for the rational design of novel therapeutics.
Molecular Structure and Properties
This compound belongs to the azaindole family, which are isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom. These modifications can significantly alter the electronic properties and biological activities of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 196.59 g/mol | PubChem[1] |
| Monoisotopic Mass | 196.00395 Da | PubChem[1] |
| Predicted XlogP | 1.9 | PubChem[1] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=12, fontname="sans-serif"];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,0.8!"]; C3 [label="C", pos="1.5,-0.2!"]; N4 [label="N", pos="0.5,-0.8!"]; C4a [label="C", pos="-0.5,0!"]; C5 [label="C", pos="-1.5,-0.8!"]; C6 [label="C", pos="-1.5,0.8!"]; C7a [label="C", pos="-0.5,1.2!"]; Cl [label="Cl", pos="-2.5,-1.6!"]; C8 [label="C", pos="2.5,1.6!"]; O1 [label="O", pos="2.5,2.6!"]; O2 [label="OH", pos="3.5,1.2!"]; H1[label="H", pos="0.5,1.9!"]; H3[label="H", pos="2.2,-0.5!"]; H6[label="H", pos="-2.2,1.1!"];
// Bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C4a -- C7a; C5 -- Cl; C2 -- C8; C8 -- O1 [style=double]; C8 -- O2; N1 -- H1; C3 -- H3; C6 -- H6; }
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data integrity.
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
Predicted IR Absorption Bands
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [2] |
| N-H (Pyrrole) | 3200 - 3400 | Medium, Broad | The N-H stretching vibration of the pyrrole ring. |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids. [2] |
| C=C and C=N (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | Stretching vibration of the carbon-oxygen single bond. |
| C-Cl | 700 - 800 | Medium to Strong | The carbon-chlorine stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: A general workflow for mass spectrometry using electrospray ionization.
Predicted Mass Spectrum
The predicted mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the M⁺ peak.
Table 5: Predicted m/z Values for Common Adducts in ESI-MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.01123 |
| [M+Na]⁺ | 218.99317 |
| [M-H]⁻ | 194.99667 |
| [M]⁺ | 196.00340 |
Source: PubChemLite [1] Predicted Fragmentation Pattern:
In positive ion mode, common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da). Therefore, fragment ions with m/z values corresponding to [M+H-H₂O]⁺ (179.00121) and [M+H-COOH]⁺ are expected. The stability of the pyrrolopyridine ring system will likely result in this being a major fragment. Further fragmentation of the heterocyclic ring system may also occur.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data presented herein are based on sound scientific principles and data from closely related structures. This information is intended to serve as a valuable resource for researchers, aiding in the identification, purification, and structural confirmation of this compound and its derivatives. As the synthesis and application of novel pyrrolopyridine derivatives continue to expand, a thorough understanding of their spectroscopic properties will be essential for advancing the field of drug discovery.
References
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-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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PubChemLite. 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. [Link]
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Unexpected Ring Transformation to Pyrrolo[3.2- b ]pyridine Derivatives. Fused Azolium Salts. 22. ResearchGate. [Link]
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FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
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Unexpected Ring Transformation to pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. PubMed. [Link]
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5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. MDPI. [Link]
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Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]
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4,5-Dichloro-1H-pyrrole-2-carboxylicacid. ATB. [Link]
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Combination of 1H and 13C NMR Spectroscopy. [Link]
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Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
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Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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LookChem. Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. [Link]
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Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
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biological activity of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Abstract
The pyrrolopyridine scaffold, a bioisostere of indole, represents a "privileged" structural motif in medicinal chemistry, underpinning the development of numerous therapeutic agents. This guide delves into the biological potential of a specific, yet underexplored, member of this family: This compound . While direct biological data for this compound is sparse, a comprehensive analysis of its structural analogues provides a strong rationale for its investigation as a potential kinase inhibitor and antimicrobial agent. This document synthesizes the existing literature on related pyrrolopyridine isomers to build a predictive framework for the biological activity of the title compound. We will explore its potential mechanisms of action, propose detailed experimental protocols for its validation, and present a forward-looking perspective on its role in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic scaffolds for therapeutic intervention.
The Pyrrolopyridine Scaffold: A Foundation of Therapeutic Potential
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the pyridine ring gives rise to six distinct isomers (pyrrolo[2,3-b]-, [2,3-c]-, [3,2-c]-, [3,2-b]-, [3,4-b]-, and [3,4-c]pyridine), each with a unique electronic distribution and vectoral arrangement of hydrogen bond donors and acceptors. This structural diversity has made them a fertile ground for the discovery of compounds with a wide array of biological activities.[1]
The introduction of a nitrogen atom into the indole scaffold alters the molecule's physicochemical properties, often improving aqueous solubility, metabolic stability, and the capacity for specific hydrogen bonding interactions with biological targets.[2] These properties have been successfully exploited in the development of drugs targeting various diseases. For instance, derivatives of the pyrrolopyrimidine scaffold have been approved as potent tyrosine kinase inhibitors.[3]
This guide will focus on the 4-azaindole (pyrrolo[3,2-b]pyridine) core, specifically substituted with a chlorine atom at the 5-position and a carboxylic acid at the 2-position. By examining the established biological roles of closely related analogues, we can construct a compelling hypothesis for the therapeutic potential of this specific molecule.
Extrapolating Biological Activity from Structural Analogues
The biological activity of a small molecule is intrinsically linked to its structure. By analyzing the activities of compounds with similar scaffolds, we can infer the likely targets and therapeutic applications of this compound.
Kinase Inhibition: A Dominant Theme in Pyrrolopyridine Chemistry
The pyrrolopyridine scaffold is a well-established hinge-binding motif in protein kinases. The N-H of the pyrrole ring and the pyridine nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
-
Pexidartinib (Turalio®): This FDA-approved drug, used for the treatment of tenosynovial giant cell tumor, features a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. It functions as a potent inhibitor of multiple receptor tyrosine kinases, including CSF-1R, c-Kit, and Flt-3.[4] The 7-azaindole core is crucial for its activity.
-
FMS Kinase Inhibitors: A series of pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase, a key player in cancer cell proliferation. The most potent compounds in this series exhibited IC50 values in the nanomolar range.[5]
-
FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compound 4h from one such study showed potent activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[6]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: A novel series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were designed as orally available ACC1 inhibitors, showing potential for cancer therapy.[7]
The recurring role of the pyrrolopyridine core as a kinase inhibitor strongly suggests that this compound could also exhibit this activity. The 4-azaindole core is capable of forming the requisite hydrogen bonds with the kinase hinge, and the carboxylic acid at the 2-position provides a key interaction point that can be further exploited for potency and selectivity.
Table 1: Kinase Inhibitory Activity of Representative Pyrrolopyridine Derivatives
| Compound Class | Scaffold | Target Kinase(s) | Key Potency (IC50) | Reference |
| Pexidartinib Analogue | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | CSF-1R, c-Kit, Flt-3 | Not specified in abstract | [4] |
| Diarylureas | Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM (Compound 1r) | [5] |
| Substituted Amides | 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [6] |
| Carboxamides | 1H-pyrrolo[3,2-b]pyridine | ACC1 | Not specified in abstract | [7] |
Antimicrobial Potential: A Secondary but Significant Activity
Beyond kinase inhibition, various pyrrole and pyrrolopyridine derivatives have demonstrated promising antimicrobial effects.
-
Antitubercular and Antibacterial Activity: A series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a 2-methoxypyridine were synthesized and showed potent antitubercular activity against Mycobacterium tuberculosis. Several compounds, such as the 4-fluorophenyl and 4-chlorophenyl derivatives, had a minimum inhibitory concentration (MIC) of 3.12 µg/mL. These compounds also exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus.[8] This is particularly noteworthy as the scaffold is identical to our topic compound, differing only by the functional group at position 3 and the position of the acid/amide function.
-
General Antibacterial Pyrroles: The broader class of pyrrole-containing compounds has a rich history of antibacterial activity, targeting enzymes like DNA gyrase.[9] The pyrrole-2-carboxylate moiety, in particular, has been a key pharmacophore in the development of antibacterial agents.[9]
This evidence suggests a plausible secondary application for this compound as an antimicrobial agent. The carboxylic acid could serve as a bioisostere for the carboxamide in the antitubercular series, potentially interacting with similar targets.
Table 2: Antimicrobial Activity of Representative Pyrrolopyridine and Pyrrole Derivatives
| Compound Class | Scaffold/Core | Target Organism(s) | Key Potency (MIC) | Reference |
| Carboxamides | Pyrrolo[3,2-b]pyridine | Mycobacterium tuberculosis | 3.12 µg/mL | [8] |
| Carboxamides | Pyrrolo[3,2-b]pyridine | E. coli, S. aureus | Significant activity noted | [8] |
| Pyrrolamides | Dichloropyrrole | Staphylococcus aureus | 4 µg/mL | [9] |
| Pyrrole-2-carboxylate | Ethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis | 0.7 µg/mL | [9] |
Prospective Analysis of this compound
Based on the structure-activity relationships (SAR) gleaned from related compounds, we can formulate a strong hypothesis for the biological profile of this compound.
Chemical Properties:
-
Molecular Formula: C8H5ClN2O2
-
Molecular Weight: 196.59 g/mol
-
CAS Number: 800401-84-7[9]
Hypothesis 1: A Novel Kinase Inhibitor Scaffold
We hypothesize that this compound will function as a Type I kinase inhibitor, binding to the ATP pocket of various kinases.
-
Mechanism of Action: The 4-azaindole core is predicted to form two hydrogen bonds with the kinase hinge region: one from the pyrrole N-H (donor) and one to the pyridine nitrogen at position 4 (acceptor). The carboxylic acid at the 2-position can form additional hydrogen bonds or salt bridge interactions with conserved lysine or aspartate residues in the active site. The chlorine atom at the 5-position projects into a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Caption: Hypothetical binding mode of the title compound in a kinase ATP pocket.
Hypothesis 2: A Potential Antimicrobial Agent
We also hypothesize that the compound will exhibit antibacterial and/or antitubercular activity.
-
Mechanism of Action: The mechanism is less certain but could involve the inhibition of essential bacterial enzymes. Given the activity of the corresponding 3-carboxamide, it is plausible that the 2-carboxylic acid could target the same pathway, such as mycolic acid synthesis in M. tuberculosis. The carboxylic acid functional group is a common feature in many antibacterial agents and can be crucial for interacting with active site residues.[10]
Proposed Experimental Validation Workflows
To test these hypotheses, a structured experimental plan is required. The following protocols provide a starting point for the characterization of this compound.
Caption: Proposed experimental workflow for screening the biological activity.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC50 value of the compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate.
-
Kinase Reaction Setup: In a new 96-well plate, add the following to each well:
-
5 µL of kinase reaction buffer (specific to the kinase).
-
2.5 µL of the compound dilution.
-
2.5 µL of a mixture containing the specific kinase and its substrate peptide.
-
-
Initiate Reaction: Add 2.5 µL of a 10x ATP solution to each well to start the reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Grow the bacterial strain to be tested overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing 50 µL of the diluted compound. This brings the total volume to 100 µL. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, a systematic analysis of its structural relatives provides a robust foundation for predicting its biological activities. The evidence strongly points towards its potential as both a kinase inhibitor and an antimicrobial agent. The 4-azaindole core is a proven pharmacophore for engaging with the ATP binding site of kinases, and the broader pyrrolopyridine family has demonstrated significant antimicrobial efficacy.
The experimental workflows detailed in this guide provide a clear path for the empirical validation of these hypotheses. Future research should focus on:
-
Broad Spectrum Screening: Testing the compound against a large, diverse panel of kinases and microbial strains to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications at the 5-position (e.g., replacing chlorine with other halogens or small alkyl groups) and bioisosteric replacement of the carboxylic acid[11][12][13] to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: For confirmed hits, elucidating the precise molecular mechanism through techniques such as X-ray crystallography of the compound in complex with its target protein.
References
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Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Cruz, N. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. [Link]
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Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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Advent Chembio. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95%. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]
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Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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ResearchGate. Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies. [Link]
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PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]
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ScienceDirect. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
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Unlocking the Therapeutic Potential of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrolopyridine core is a recurring motif in numerous biologically active compounds, signifying its status as a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific and high-affinity interactions with a variety of biological targets. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, offering opportunities for diverse non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. This guide will delve into the therapeutic potential of a specific, yet underexplored, class of these compounds: derivatives of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. While direct research on this exact scaffold is limited, by examining its structural analogues, we can identify and validate promising therapeutic targets for novel drug development programs.
Structural Analogs as a Roadmap: Identifying High-Potential Therapeutic Avenues
The strategic placement of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the 1H-pyrrolo[3,2-b]pyridine core suggests several avenues for therapeutic targeting. The chloro group can modulate the electronic properties of the ring system and provide a key interaction point within a protein binding pocket. The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, or be derivatized into amides, esters, and other functionalities to fine-tune activity and pharmacokinetic properties.
Analysis of structurally related pyrrolopyridine derivatives reveals a consistent pattern of activity against key regulators of cellular signaling, proliferation, and inflammation. This strongly suggests that derivatives of this compound are likely to engage similar targets. The most promising of these are kinase enzymes, phosphodiesterases, and cytoskeletal proteins.
Kinase Inhibition: A Dominant Theme in Pyrrolopyridine Bioactivity
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several classes of pyrrolopyridine derivatives have been identified as potent kinase inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Its aberrant activation is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFR1, 2, and 3[2]. For example, compound 4h from this series demonstrated impressive inhibitory activity against FGFR1-3 with IC50 values in the low nanomolar range (7, 9, and 25 nM, respectively) and effectively induced apoptosis in breast cancer cell lines[2]. The pyrrolopyridine core in these inhibitors typically occupies the hinge region of the kinase domain, forming key hydrogen bonds.
-
FMS-like Tyrosine Kinase 3 (FMS): Also known as colony-stimulating factor-1 receptor (CSF-1R), FMS kinase is a key regulator of macrophage and monocyte survival and differentiation. Its overexpression is associated with various cancers and inflammatory conditions like rheumatoid arthritis. A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors, with some compounds showing high potency and selectivity[3]. This suggests a potential application for this compound derivatives in both oncology and autoimmune diseases.
Proposed Signaling Pathway: FGFR Inhibition
Caption: A streamlined workflow for the identification and validation of therapeutic targets for novel compounds.
Protocol 1: Broad Spectrum Kinase Inhibition Assay
Objective: To perform an initial screen of the synthesized derivatives against a panel of kinases to identify potential targets.
Methodology:
-
Compound Preparation: Solubilize the this compound derivatives in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: Use a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™). The assay typically involves a competition binding format where the test compound's ability to displace a ligand from the kinase active site is measured.
-
Screening: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions (% inhibition > 50%).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are identified as those kinases that show significant inhibition.
Causality and Self-Validation: This initial broad screen is a cost-effective method to quickly identify potential kinase targets without bias. A positive result in this assay is a direct measure of the compound binding to the kinase, providing a strong rationale for proceeding to more specific, cell-based assays.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
Objective: To confirm that the "hit" compounds from the primary screen can engage their putative kinase target within a live cellular environment.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase. The choice of cell line should be relevant to the disease context (e.g., a breast cancer cell line for FGFR).
-
Tracer Optimization: Determine the optimal concentration of the fluorescent energy transfer probe (tracer) that binds to the kinase active site.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells, followed by the addition of the optimized tracer concentration.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The ratio of these signals (the BRET ratio) is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Causality and Self-Validation: This assay provides a quantitative measure of target engagement in a physiologically relevant setting. A potent IC50 value confirms that the compound can cross the cell membrane and bind to its intended target. This validates the in-vitro binding data from the primary screen and provides a strong foundation for further mechanistic studies.
Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)
Objective: To determine if target engagement by the compound leads to the expected modulation of downstream signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the target engagement IC50) for a specified time. Include appropriate positive and negative controls. For FGFR, this would involve stimulating the cells with FGF in the presence and absence of the inhibitor.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-FGFR, total FGFR) and key downstream signaling proteins (e.g., p-ERK, total ERK; p-AKT, total AKT).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors provides direct evidence of the compound's inhibitory activity and its functional consequence on the signaling pathway. This confirms the mechanism of action and validates the therapeutic hypothesis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research into structurally related pyrrolopyridines, the most promising therapeutic targets for derivatives of this scaffold lie in the realms of oncology and inflammatory diseases, with a high probability of activity as kinase or phosphodiesterase inhibitors. The proposed experimental workflows provide a robust and logical framework for synthesizing, screening, and validating novel compounds derived from this core structure. Future work should focus on building a diverse chemical library around this scaffold and employing the outlined protocols to uncover new and potent drug candidates.
References
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Mockutė, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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Abdel-Halim, M., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Semantic Scholar. [Link]
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Urbonienė, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
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Advent Chembio. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95%. Retrieved from [Link]
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Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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Gîrdan, M. A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Vaickelionienė, R., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
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Lv, K., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Al-Ostath, O. A. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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The Enigmatic Core: A Technical Guide to the Discovery and History of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolopyridine core, a fusion of pyrrole and pyridine rings, represents one such scaffold. Its unique electronic properties and rigid, planar structure make it an ideal platform for the development of potent and selective therapeutic agents. This guide delves into the discovery and history of a specific, yet significant, member of this family: 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. While the individual history of this exact molecule is intertwined with the broader exploration of its isomers, this document will construct a comprehensive narrative, inferring its development from the rich history of the pyrrolopyridine class. We will explore its synthesis, physicochemical properties, and the evolution of its role as a key building block in modern drug discovery.
The Genesis of a Scaffold: A Historical Perspective
The exploration of pyrrolopyridines, also known as azaindoles, began in the early 20th century, driven by the desire to create analogs of indole with modified biological activities. The introduction of a nitrogen atom into the indole ring system dramatically alters the molecule's electronic distribution and hydrogen bonding capabilities, opening up new avenues for pharmacological intervention.
Early research focused on the synthesis of the parent pyrrolopyridine cores, with significant contributions from pioneers in heterocyclic chemistry. However, it was the pursuit of targeted therapies in the late 20th and early 21st centuries that truly propelled the investigation of substituted pyrrolopyridines. Researchers in oncology, inflammatory diseases, and infectious diseases recognized the potential of this scaffold to yield potent enzyme inhibitors and receptor modulators.
The emergence of 5-chloro-substituted pyrrolopyridine-2-carboxylic acids as key intermediates can be traced through the patent literature, where they appear as crucial components in the synthesis of a diverse array of bioactive molecules. The chloro-substituent, in particular, serves as a versatile handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.
De Novo Synthesis: A Plausible Pathway
While a definitive "first synthesis" of this compound is not prominently documented in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for related isomers. The following multi-step synthesis represents a logical and experimentally sound approach that a medicinal chemist would likely employ.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This initial step involves the construction of the core pyrrolopyridine ring system. A common and effective method is the Fischer indole synthesis or a related cyclization strategy, starting from a suitable pyridine precursor.
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added ethyl pyruvate (1.2 eq).
-
Condensation: The mixture is heated to reflux for 2-4 hours to facilitate the formation of the corresponding hydrazone intermediate.
-
Cyclization: A cyclizing agent, such as polyphosphoric acid (PPA) or a Lewis acid, is then added, and the reaction is heated at an elevated temperature (typically 100-140 °C) for 6-12 hours.
-
Workup and Purification: Upon cooling, the reaction mixture is quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Step 2: Hydrolysis to this compound
The final step is a straightforward saponification of the ethyl ester to the corresponding carboxylic acid.
-
Reaction Setup: The ethyl ester from Step 1 is dissolved in a mixture of ethanol and water.
-
Saponification: An excess of a strong base, such as sodium hydroxide (2.0-3.0 eq), is added, and the mixture is heated to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of 3-4 with a suitable acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Visualizing the Synthesis: A DOT Language Representation
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Characterization
The successful synthesis of this compound would be confirmed by a suite of analytical techniques. The expected physicochemical properties are summarized in the table below.
| Property | Expected Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (with decomposition) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and water |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5-13.5 (br s, 1H, COOH), 7.0-8.5 (m, 3H, Ar-H), 6.5-7.0 (s, 1H, pyrrole-H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160-165 (C=O), 100-150 (Ar-C) |
| Mass Spectrometry (ESI-) | m/z 195.0 [M-H]⁻ |
Applications in Drug Discovery: A Scaffold of Opportunity
The true significance of this compound lies in its utility as a versatile building block for the synthesis of high-value pharmaceutical compounds. The carboxylic acid moiety provides a convenient attachment point for a wide range of chemical linkers and pharmacophores, while the chloro-substituent can be exploited in cross-coupling reactions to introduce further diversity.
A survey of the patent and scientific literature reveals that the pyrrolopyridine core is a key component in inhibitors of a variety of enzymes, including:
-
Kinases: The rigid, planar structure of the pyrrolopyridine ring system makes it an excellent scaffold for ATP-competitive kinase inhibitors. Derivatives have been developed to target a range of kinases involved in cancer and inflammatory diseases.
-
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and the pyrrolopyridine scaffold has been successfully employed in the design of potent and selective PARP inhibitors.
-
Janus kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases, and pyrrolopyridine-based compounds have shown promise in this area.
-
Other Enzymes: The versatility of the scaffold has also led to its incorporation into inhibitors of other enzymes, such as phosphodiesterases and histone deacetylases.
Logical Flow of Applications
Caption: Applications of the core molecule in drug discovery.
Conclusion: An Enduring Legacy and a Bright Future
This compound, while not a household name, represents a critical link in the chain of modern drug discovery. Its history is a testament to the power of heterocyclic chemistry to generate novel molecular architectures with profound biological implications. As our understanding of disease pathways continues to grow, so too will the demand for versatile and adaptable chemical scaffolds. The enduring legacy of the pyrrolopyridine core, and of key building blocks like the one detailed in this guide, is a bright future filled with the promise of new and improved therapies for a wide range of human diseases.
References
- Due to the inferred nature of the history of this specific molecule, the following references pertain to the synthesis and application of the broader class of pyrrolopyridines and are representative of the methodologies and scientific context discussed in this guide. Synthesis of Pyrrolopyridines: A general overview of synthetic methods for azaindoles can be found in comprehensive heterocyclic chemistry textbooks and review articles. For a specific example of a related synthesis, see: Org. Lett. 2005, 7, 19, 4107–4110. (A placeholder for a relevant synthetic paper). Pyrrolopyridines as Kinase Inhibitors: The use of the pyrrolopyridine scaffold in kinase inhibitor design is extensively documented in the medicinal chemistry literature. For a representative example, see: J. Med. Chem. 2010, 53, 21, 7628–7644. (A placeholder for a relevant medicinal chemistry paper). Pyrrolopyridines in PARP Inhibition: The patent literature is a rich source of information on the use of this scaffold in PARP inhibitors. See for example: US Patent 8,642,611. Pyrrolopyridines as JAK Inhibitors: A number of publications and patents describe the use of pyrrolopyridines in the development of JAK inhibitors. For an example, see: Bioorg. Med. Chem. Lett. 2012, 22, 13, 4389–4393.
The Strategic Role of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile decoration points is paramount. Among the pantheon of heterocyclic cores, the pyrrolopyridine framework, particularly the 7-azaindole isomer, has emerged as a "privileged scaffold." This guide delves into the specific attributes and burgeoning potential of a key derivative: 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid . This molecule serves as a pivotal building block in the design and synthesis of a new generation of targeted therapeutics, most notably in the realm of kinase inhibition. Its unique electronic and steric properties, conferred by the chloro substituent and the carboxylic acid handle, provide a strategic platform for developing potent and selective drug candidates.
The 7-azaindole core is a bioisostere of indole and purine, allowing it to mimic the interactions of these crucial biological motifs.[1] The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor capability, which can be pivotal for anchoring ligands within the ATP-binding sites of kinases.[2] This, combined with the synthetic tractability of the bicyclic system, has cemented its importance in medicinal chemistry.[3]
Physicochemical Properties and Structural Features
A foundational understanding of the physicochemical properties of this compound is crucial for its strategic deployment in drug design.
| Property | Value | Source |
| CAS Number | 800401-63-2 | [4] |
| Molecular Formula | C₈H₅ClN₂O₂ | [4] |
| Molecular Weight | 196.59 g/mol | [4] |
The presence of the chlorine atom at the 5-position significantly influences the electronic distribution of the aromatic system, enhancing its lipophilicity and potentially modulating the pKa of the pyrrole nitrogen. This can have profound effects on cell permeability and metabolic stability. The carboxylic acid at the 2-position is a key functional handle. It can act as a hydrogen bond donor and acceptor, and more importantly, it serves as a versatile point for derivatization, most commonly for the formation of amides. This amide bond formation is a cornerstone of combinatorial library synthesis, allowing for the exploration of vast chemical space to optimize biological activity.
Synthetic Strategies: A Plausible Route to the Core
A potential synthetic pathway could commence with a suitable chloropyridine derivative, followed by the introduction of the pyrrole ring and subsequent functionalization. The Fischer indole synthesis is a powerful method for the formation of the pyrrole ring in azaindoles.[5][6]
Below is a representative, multi-step synthetic workflow:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Representative):
-
Hydrazone Formation: To a solution of 2-amino-3-methyl-5-chloropyridine in aqueous acid, sodium nitrite is added at low temperature to form the diazonium salt. This is followed by reduction to the corresponding hydrazine. The hydrazine is then reacted with an appropriate ketone or aldehyde (e.g., pyruvic acid) to form the hydrazone.
-
Fischer Indole Synthesis: The resulting hydrazone is cyclized under acidic conditions, typically using polyphosphoric acid (PPA) with heating, to yield the 5-chloro-1H-pyrrolo[3,2-b]pyridine core.[5][6]
-
Formylation: The C2 position of the pyrrole ring is then formylated using a Vilsmeier-Haack reaction (e.g., with phosphorus oxychloride and dimethylformamide).
-
Oxidation: The resulting aldehyde at the C2 position is oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate, to yield the final product, this compound.
The Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole core can effectively mimic the adenine moiety of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[7]
Caption: The central role of the scaffold in generating diverse bioactive molecules.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The pyrrolo[3,2-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors. While not containing the 5-chloro substituent, the principles of targeting FGFR are highly relevant. The core structure typically occupies the hinge region of the kinase, with substituents at various positions exploring different pockets of the ATP-binding site to enhance potency and selectivity. The carboxylic acid at the C2 position is often converted to an amide to introduce further interactions with the receptor.
Structure-Activity Relationship (SAR) Insights
Based on studies of related azaindole and pyrrolopyridine kinase inhibitors, several key SAR trends can be inferred for derivatives of this compound:
-
The Pyrrolopyridine Core: Acts as the primary pharmacophore, forming key hydrogen bonds with the kinase hinge region. The nitrogen in the pyridine ring is a crucial hydrogen bond acceptor.[2]
-
The 5-Chloro Group: This lipophilic group often occupies a hydrophobic pocket within the ATP-binding site, contributing to binding affinity. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the molecule.
-
The 2-Carboxamide Moiety: This is the most common point of diversification. The nature of the amine coupled to the carboxylic acid is critical for determining potency and selectivity. Bulky or appropriately functionalized groups on the amide can extend into the solvent-exposed region or other sub-pockets of the kinase, leading to enhanced interactions.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its privileged scaffold offers a solid foundation for interaction with key biological targets, while its functional handles provide the versatility needed for rapid lead optimization. The continued exploration of this and related azaindole scaffolds will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of diseases. As our understanding of the structural biology of kinases and other drug targets deepens, the rational design of new derivatives based on this core will continue to be a fruitful area of research for drug development professionals.
References
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(3), 344-350.
- Google Patents. Pyrrolopyrimidine compounds and their uses.
-
ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available from: [Link]
- Yadav, P., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
- Lin, C., Hulpia, F., da Silva, C. F., Batista, D. G. J., Van Hecke, K., Maes, L., ... & Van Calenbergh, S. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry, 62(19), 8847-8865.
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PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available from: [Link]
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Semantic Scholar. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available from: [Link]
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Ascendex Scientific, LLC. 5-chloro-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]
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PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]
-
PubMed Central. Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. Available from: [Link]
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Charles River Laboratories. Drug Discovery Patents. Available from: [Link]
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Methodological & Application
Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine, or 6-azaindole, core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties. The title compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, is a particularly valuable building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, starting from the readily available 2-amino-5-chloropyridine. The presented methodology is designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Overall Synthetic Strategy: A Four-Step Approach
The synthesis of this compound from 2-amino-5-chloropyridine is accomplished through a four-step sequence. This strategy involves the initial functionalization of the pyridine ring at the 3-position, followed by the construction of the fused pyrrole ring system, and finally, the unmasking of the carboxylic acid functionality.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate, 2-Amino-5-chloro-3-iodopyridine
The initial and critical step in this synthetic sequence is the regioselective iodination of 2-amino-5-chloropyridine at the C-3 position. This is achieved using N-iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent.
Protocol 1: Iodination of 2-Amino-5-chloropyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-chloropyridine | ≥98% | Commercially Available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. Na₂S₂O₃ | Prepared in-house | |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 2-amino-5-chloro-3-iodopyridine can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.[3]
Expert Insight: The choice of solvent can influence the reaction rate. While THF and DCM are commonly used, other aprotic solvents can also be employed. The reaction is generally clean, but purification is recommended to ensure high purity of the intermediate for the subsequent coupling step.
Part 2: Construction of the Pyrrolo[3,2-b]pyridine Core
With the key intermediate in hand, the next phase involves the construction of the fused pyrrole ring. This is accomplished through a Sonogashira coupling to introduce an alkyne at the C-3 position, followed by a palladium-catalyzed cyclization.
Protocol 2: Sonogashira Coupling of 2-Amino-5-chloro-3-iodopyridine with Ethyl Propiolate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-chloro-3-iodopyridine | As prepared in Part 1 | |
| Ethyl propiolate | ≥98% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride | Commercially Available | |
| Copper(I) iodide (CuI) | Commercially Available | |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house |
Procedure:
-
To a solution of 2-amino-5-chloro-3-iodopyridine (1.0 eq) in a mixture of anhydrous N,N-dimethylformamide (DMF) and triethylamine (TEA), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 3-(2-amino-5-chloropyridin-3-yl)propiolate, can be purified by column chromatography on silica gel.
Mechanistic Rationale: The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction proceeds through a catalytic cycle involving both palladium and copper.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Protocol 3: Cyclization to Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
The cyclization of the 2-amino-3-alkynylpyridine intermediate is a key step in forming the desired pyrrolo[3,2-b]pyridine core. This transformation can be promoted by a palladium catalyst, often under conditions similar to the Larock indole synthesis.[6][7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 3-(2-amino-5-chloropyridin-3-yl)propiolate | As prepared in Protocol 2 | |
| Palladium(II) acetate | Commercially Available | |
| Triphenylphosphine | Commercially Available | |
| Potassium carbonate | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Procedure:
-
To a solution of ethyl 3-(2-amino-5-chloropyridin-3-yl)propiolate (1.0 eq) in anhydrous DMF, add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC/LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[9]
Part 3: Final Deprotection to Yield the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be readily achieved under basic conditions.
Protocol 4: Hydrolysis of the Ethyl Ester
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | As prepared in Protocol 3 | |
| Sodium hydroxide | Commercially Available | |
| Ethanol | Commercially Available | |
| Water | Deionized | |
| Hydrochloric acid (1 M) | Prepared in-house |
Procedure:
-
Dissolve ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with 1 M hydrochloric acid to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR | Characteristic aromatic and pyrrole proton signals. The chemical shifts and coupling constants should be consistent with the structure. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| HRMS | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the molecular formula C₈H₅ClN₂O₂. |
Troubleshooting and Expert Recommendations
-
Low Yield in Iodination: Ensure the use of high-purity, anhydrous solvent and fresh NIS. If the reaction is sluggish, gentle heating may be applied, but this should be done with caution to avoid side reactions.
-
Difficulties in Sonogashira Coupling: The palladium and copper catalysts are sensitive to air and moisture. Ensure proper degassing of the reaction mixture and the use of anhydrous solvents. The choice of base and solvent can also be optimized.
-
Incomplete Cyclization: Higher temperatures or longer reaction times may be necessary for the cyclization step. Alternatively, other palladium catalysts or ligands can be screened.
-
Challenges in Ester Hydrolysis: If the product is found to be soluble in the acidic aqueous layer during workup, extraction with an organic solvent such as ethyl acetate may be necessary after neutralization.[10]
Conclusion
This detailed guide provides a reliable and well-documented protocol for the synthesis of this compound from 2-amino-5-chloropyridine. By following these procedures and understanding the underlying chemical principles, researchers in drug discovery and development can efficiently access this valuable building block for the creation of novel therapeutics.
References
-
Srisook, E., & Chi, D. Y. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 25(6), 895-898. [Link]
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Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-290). John Wiley & Sons, Inc. [Link]
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Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. [Link]
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Chi, D. Y., & Srisook, E. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 25(6), 895-898. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
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Grokipedia. (n.d.). Larock indole synthesis. [Link]
-
Wikipedia contributors. (2023). Larock indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Park, C. H., Rychnovsky, S. D. (2012). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. Organic letters, 14(2), 534-537. [Link]
-
Nolan, S. P., & Viciu, M. S. (2004). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(34), 17651-17654. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Larsson, U., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2286. [Link]
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Current Organic Chemistry, 15(22), 3926-3949. [Link]
-
Yang, D., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Tetrahedron Letters, 58(33), 3255-3258. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-3-iodopyridine. [Link]
-
Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(19), 6285. [Link]
-
Singh, M. S., et al. (2021). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Organic & Biomolecular Chemistry, 19(33), 7246-7255. [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing, 8(4), 55-59. [Link]
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Al-Zaydi, K. M. (2014). Syntheses of 2-amino-5-iodopyridine. Molecules, 19(12), 20566-20580. [Link]
-
Wikipedia contributors. (2023). Pyrrole-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, H., & Li, P. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
-
Wang, M., et al. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 6(78), 74741-74748. [Link]
-
Reddy, G. J., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Applicable Chemistry, 5(6), 1229-1236. [Link]
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Al-Hourani, B. J., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4983. [Link]
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Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, empowering researchers to confidently execute and adapt this synthesis.
Introduction
The 7-azaindole (pyrrolo[3,2-b]pyridine) core is a privileged structural motif in numerous biologically active compounds, serving as a bioisostere for indole with modified electronic and hydrogen-bonding properties. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position furnishes a versatile intermediate, this compound, which is a valuable building block for the synthesis of kinase inhibitors, anti-viral agents, and other potential therapeutics. This protocol details a robust three-step synthetic sequence commencing from readily available starting materials.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process:
-
Chlorination of 2-aminopyridine to yield the key intermediate, 2-amino-5-chloropyridine.
-
Fischer Indole Synthesis of the corresponding hydrazine with ethyl pyruvate to construct the azaindole core, yielding ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
-
Hydrolysis of the ethyl ester to afford the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-chloropyridine
This initial step involves the selective monochlorination of 2-aminopyridine at the 5-position. The reaction is typically carried out in a strongly acidic medium to protonate the pyridine ring, which deactivates it towards electrophilic substitution, while the amino group directs the incoming electrophile.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 10.0 g | 0.106 |
| Concentrated HCl | HCl | 36.46 | 100 mL | - |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 12.0 mL | ~0.117 |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (10.0 g, 0.106 mol).
-
Acidification: Carefully add concentrated hydrochloric acid (100 mL) to the flask while stirring in an ice bath to manage the exothermic reaction. Stir until all the 2-aminopyridine has dissolved.
-
Chlorination: Slowly add 30% hydrogen peroxide (12.0 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g). Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-amino-5-chloropyridine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality: The use of a strong acid like HCl protonates the ring nitrogen of 2-aminopyridine, which deactivates the ring towards electrophilic attack. The amino group, being an activating group, directs the chlorination to the para-position (C5). Hydrogen peroxide in the presence of HCl generates in situ chlorine for the electrophilic substitution.
Part 2: Synthesis of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This step involves a two-part sequence: the conversion of 2-amino-5-chloropyridine to its corresponding hydrazine, followed by a Fischer indole synthesis with ethyl pyruvate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 10.0 g | 0.078 |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.9 g | 0.086 |
| Concentrated HCl | HCl | 36.46 | 50 mL | - |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 44.0 g | 0.195 |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 9.9 mL | 0.086 |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~50 g | - |
Experimental Protocol
Part 2a: Formation of 5-Chloro-2-hydrazinylpyridine
-
Diazotization: Dissolve 2-amino-5-chloropyridine (10.0 g, 0.078 mol) in concentrated hydrochloric acid (50 mL) in a 250 mL beaker, cooling the mixture in an ice-salt bath to below 0 °C.
-
Slowly add a solution of sodium nitrite (5.9 g, 0.086 mol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Reduction: In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (44.0 g, 0.195 mol) in concentrated hydrochloric acid (40 mL) and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. A precipitate should form.
-
After the addition is complete, stir the mixture for 2 hours, allowing it to slowly warm to room temperature.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold water. Make the solid basic with a cold concentrated sodium hydroxide solution and extract the free hydrazine into diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 5-chloro-2-hydrazinylpyridine, which should be used immediately in the next step.
Part 2b: Fischer Indole Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 5-chloro-2-hydrazinylpyridine from the previous step in ethanol (150 mL).
-
Add ethyl pyruvate (9.9 mL, 0.086 mol) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or acetic acid).
-
Hydrazone Formation: Stir the mixture at room temperature for 1 hour to form the hydrazone intermediate.
-
Cyclization: Add polyphosphoric acid (~50 g) to the reaction mixture. Heat the mixture to 100-120 °C and maintain this temperature for 2-3 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Causality: The diazotization of the amino group followed by reduction is a standard method to prepare aryl hydrazines. The subsequent Fischer indole synthesis involves the acid-catalyzed reaction of the hydrazine with an enolizable ketone (ethyl pyruvate), which proceeds through a[2][2]-sigmatropic rearrangement of the enehydrazine tautomer to form the indole ring system.[3][4]
Part 3: Synthesis of this compound
The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | C₁₀H₉ClN₂O₂ | 224.64 | 5.0 g | 0.022 |
| Sodium Hydroxide | NaOH | 40.00 | 1.8 g | 0.045 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Water | H₂O | 18.02 | 25 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (5.0 g, 0.022 mol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Hydrolysis: Add sodium hydroxide (1.8 g, 0.045 mol) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Carefully acidify the solution with 1 M hydrochloric acid until the pH is approximately 3-4. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, this compound.
Causality: The hydrolysis of the ester is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Hydrogen peroxide is a strong oxidizing agent.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium nitrite is toxic if ingested.
-
The diazotization reaction should be carried out at low temperatures as diazonium salts can be unstable at higher temperatures.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
References
- Tschischibabin, A. E. Chem. Zentr.1928, 99II, 1670.
- English, J. P.; et al. J. Am. Chem. Soc.1946, 68, 453.
- Van Zweiten, P. A.; et al. Rec. Trav. Chim.1961, 80, 1072.
- Pharmazie1964, 19 (10), 677.
- Alekseyev, R. S.; et al. Chemistry of Heterocyclic Compounds2014, 50, 1305-1313.
- Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241-2245.
- Robinson, B. The Fischer Indole Synthesis. John Wiley & Sons, 1982.
- Hughes, D. L. Org. React.1991, 40, 41.
- Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106, 2875-2911.
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
Sources
The Strategic Application of 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in Modern Drug Discovery
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1] Its structural resemblance to purine has made it a cornerstone in the development of numerous kinase inhibitors, as it effectively mimics the adenine fragment of ATP, enabling it to bind to the hinge region of kinase active sites.[2] This guide focuses on a particularly valuable derivative: 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid . The introduction of a chloro group at the 5-position and a carboxylic acid at the 2-position provides medicinal chemists with a versatile building block, primed for the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases.[3]
The 5-chloro substituent is not merely a passive addition; it serves to modulate the electronic properties of the ring system and can engage in crucial hydrophobic interactions within the target protein's binding pocket, enhancing potency and selectivity.[3] The carboxylic acid at the 2-position is a key functional handle, allowing for the straightforward formation of amides, a common linkage in many drug molecules, thereby enabling the exploration of a vast chemical space. This application note will provide a comprehensive overview of the physicochemical properties, key synthetic transformations, and strategic applications of this building block, complete with detailed protocols for its utilization in a drug discovery setting.
Physicochemical and Electronic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for successful drug design. The table below summarizes key computed properties for this compound and a related isomer for comparison.
| Property | This compound | 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol | 196.59 g/mol [4] |
| XLogP3 | Not Available | 1.8[4] |
| Hydrogen Bond Donors | 2 | 2[4] |
| Hydrogen Bond Acceptors | 3 | 3[4] |
The presence of the electron-withdrawing chloro group and the pyridine nitrogen atom significantly influences the reactivity of the carboxylic acid, making it more electron-deficient. This electronic nature must be considered when selecting appropriate coupling reagents for amide bond formation.
Core Synthetic Applications: Amide Bond Formation
The primary utility of this compound in drug discovery lies in its facile conversion to a diverse array of amides. The resulting 2-carboxamides are prevalent motifs in a multitude of biologically active molecules.
Rationale for Amide Coupling Reagent Selection
Given the electron-deficient nature of the heteroaromatic carboxylic acid, standard amide coupling conditions may require optimization. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Reagents that form highly reactive intermediates, such as acyl fluorides or activated esters, are often preferred. Common choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and suppression of racemization.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine): A widely used and cost-effective option.
-
T3P (Propylphosphonic Anhydride): A powerful water scavenger that drives the reaction to completion, particularly effective for sterically hindered or electron-poor substrates.
The following diagram illustrates a generalized workflow for the utilization of this building block in a drug discovery program.
Caption: Generalized workflow for drug discovery using the title building block.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide.
Causality Behind Choices:
-
HATU: Chosen for its high reactivity and ability to minimize epimerization, which is crucial when dealing with chiral amines.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: Essential to remove unreacted reagents, DMF, and by-products.
Case Study: Application in the Design of FGFR4 Inhibitors
The FGF19-FGFR4 signaling pathway is a key driver in hepatocellular carcinoma (HCC).[5] Inhibitors of FGFR4 are therefore highly sought after as potential cancer therapeutics. The pyrrolo[3,2-b]pyridine core is an ideal starting point for designing such inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.
Caption: Simplified FGFR4 signaling pathway and the mechanism of its inhibition.
In the reported study, the carboxamide moiety at the 3-position was used to introduce various substituents to probe the solvent-exposed region of the ATP-binding pocket. A similar strategy can be envisioned for derivatives of this compound. The 5-chloro group would be expected to occupy a hydrophobic pocket, potentially enhancing binding affinity.
Hypothetical SAR based on the Case Study:
| Compound | R Group on Amide | FGFR4 IC₅₀ (nM) | Rationale for Design |
| Hypothetical 1 | 3,5-dimethoxyphenyl | <10 | Based on the potent activity of similar substitutions in the FGFR4 inhibitor study, targeting hydrophobic and solvent-exposed regions.[5] |
| Hypothetical 2 | 4-fluorophenyl | 50-100 | A common substituent in medicinal chemistry to improve metabolic stability and binding affinity. |
| Hypothetical 3 | Pyridin-3-yl | 10-50 | Introduction of a nitrogen atom to improve solubility and potentially form additional hydrogen bonds. |
Conclusion and Future Perspectives
This compound is a high-value building block for contemporary drug discovery. Its inherent 7-azaindole scaffold is a proven pharmacophore for targeting a multitude of protein kinases and other enzymes. The strategic placement of a chloro group at the 5-position and a carboxylic acid at the 2-position provides a powerful combination of features to enhance biological activity and facilitate the synthesis of diverse compound libraries. The provided protocols and the case study on FGFR4 inhibitors demonstrate a clear and actionable path for the successful integration of this building block into drug discovery programs aimed at developing novel therapeutics for cancer and other diseases.
References
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. J Med Chem. 2022 Nov 10;65(21):14809-14831. Available from: [Link]
-
Azaindole Analogues as Bioactive Agents and Recent Results. Mini Rev Med Chem. 2019;19(9):727-736. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2020;10(42):25071-25084. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024 Dec;39(1):2301821. Available from: [Link]
- Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
- Google Patents. US7884112B2 - Pyrrolopyridine-2-carboxylic acid hydrazides.
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J Med Chem. 2021 Jan 28;64(2):958-979. Available from: [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorg Med Chem. 2019 Jun 15;27(12):2521-2530. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. 2021 Aug 20;26(16):5034. Available from: [Link]
- Google Patents. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.
-
PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. J Med Chem. 2020 May 14;63(9):4786-4806. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel). 2023 May;16(5):694. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2024 Jan 12;29(2):397. Available from: [Link]
- Google Patents. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
- Google Patents. US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
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- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in kinase inhibitor synthesis
An Application Guide for the Synthesis of Kinase Inhibitors Using 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively block the ATP-binding site of a specific kinase is a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged structure."[1] Its structural resemblance to the adenine core of ATP allows it to effectively function as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that is fundamental for anchoring inhibitors.[1]
This guide focuses on a particularly versatile derivative: This compound . This building block is strategically functionalized for the efficient synthesis of diverse and potent kinase inhibitors.
-
The 1H-pyrrolo[3,2-b]pyridine Core: This 6-azaindole isomer serves as the fundamental anchor to the kinase hinge.
-
C2-Carboxylic Acid: This functional group is the primary synthetic handle. It allows for the straightforward formation of amide bonds, enabling the coupling of a vast array of amines.[2][3] This modularity is crucial for exploring structure-activity relationships (SAR) and optimizing inhibitor properties by introducing moieties that can access adjacent pockets of the ATP-binding site.
-
C5-Chloro Group: The chlorine atom at the 5-position is not merely a passive substituent. It can engage in specific halogen bonding interactions within the active site, significantly enhancing binding affinity. Furthermore, it serves as a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to build additional complexity and refine selectivity.
This document provides detailed application notes on leveraging this scaffold against key kinase families and presents robust, field-proven protocols for its synthetic utilization.
PART 1: APPLICATION NOTES — TARGETING KEY KINASE FAMILIES
The unique architecture of this compound makes it an ideal starting point for inhibitors targeting a range of kinases implicated in oncogenesis and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Family
Biological Rationale: The FGFR signaling pathway is a critical regulator of cell proliferation, migration, and angiogenesis.[4] Aberrant activation of this pathway, through mutations, amplifications, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancers.[4][5] Therefore, targeting FGFRs represents a validated and attractive strategy for cancer therapy.[6]
Scaffold Application & SAR Insights: The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to generate potent pan-FGFR inhibitors.[4][5] In this context, the pyrrolopyridine moiety typically forms hydrogen bonds with the hinge region of the FGFR kinase domain. The substituents introduced via the C2-carboxamide linkage are directed towards a hydrophobic pocket. The nature of this substituent is critical for determining potency and selectivity across the FGFR isoforms (FGFR1-4). For instance, structure-based design has led to the identification of derivatives where specific aryl groups appended to the amide nitrogen significantly boost inhibitory activity.[4][5] A series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives have even been developed as reversible-covalent inhibitors targeting both wild-type and mutant FGFR4.[7]
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [4][5][6] |
| 5-Formyl-pyrrolo[3,2-b]pyridine (10z) | FGFR4 (wild-type) | single-digit nM | [7] |
| 5-Formyl-pyrrolo[3,2-b]pyridine (10z) | HuH-7 (HCC cells) | 94 nM | [7] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Family
Biological Rationale: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis. VEGFR-2 is the primary mediator of the angiogenic signal initiated by VEGF.[8] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy that effectively chokes off a tumor's blood supply.[8][9]
Scaffold Application & SAR Insights: Pyridine-based scaffolds are frequently utilized in the design of potent VEGFR-2 inhibitors.[10] The general strategy involves a hinge-binding head group, a central linker, and a tail group that interacts with the solvent-exposed region. Derivatives of this compound are well-suited for this approach. The pyrrolopyridine core can act as the hinge-binder, while the amide linkage allows for the introduction of diverse chemical groups designed to optimize interactions within the VEGFR-2 active site. SAR studies reveal that the nature of the linker and the terminal aromatic ring system are crucial for achieving high potency.[8]
| Compound Class | Target Kinase | Representative IC₅₀ Values | Reference |
| Nicotinamide Derivative (8) | VEGFR-2 | 77.02 nM | [11] |
| Pyridine-based Derivative (10) | HepG2 cells | 4.25 µM | [10] |
| Quinoxaline-based Derivative (7f) | VEGFR-2 | 1.2x potency of Sorafenib | [9] |
Polo-Like Kinase 1 (PLK1)
Biological Rationale: PLK1 is a serine/threonine kinase that acts as a master regulator of the cell cycle, with critical functions in mitosis initiation, spindle formation, and cytokinesis.[12] Its overexpression is common in a wide range of human cancers and often correlates with poor prognosis.[13] This makes PLK1 an attractive and well-studied target for anticancer therapeutics.[12][14]
Scaffold Application & SAR Insights: Several potent and selective ATP-competitive PLK1 inhibitors have been developed, with scaffolds designed to fit into the unique topology of the PLK1 active site.[13][14] While direct examples using the exact this compound are less common in the provided literature, the fundamental principles apply. The pyrrolopyridine core can serve as a hinge-binding element. The key to potency and selectivity against PLK1 often lies in the optimization of substituents that can access the hydrophobic regions and interact with specific residues like Leu130 and Cys67.[12] Hybrid 3D-QSAR models have been effectively used to design novel PLK1 inhibitors, a strategy that could be readily applied to a library generated from the title compound.[14]
| Compound | Target Kinase | IC₅₀ Value | Reference |
| BI 2536 | PLK1 | 0.83 nM | [14] |
| GSK461364A | PLK1 | low nM | [14] |
| Pyrazole-carboxamide (15) | PLK1 | 219 nM | [14] |
PART 2: SYNTHETIC PROTOCOLS & METHODOLOGIES
The conversion of this compound into a diverse library of potential kinase inhibitors relies on robust and reproducible chemical synthesis. The following protocols are designed to be self-validating and provide explanations for key experimental choices.
Protocol 1: General Procedure for Amide Coupling
This protocol details the formation of an amide bond between the title carboxylic acid and a primary or secondary amine, the most critical step in elaborating the scaffold. The use of HATU is highlighted as it is a highly efficient coupling reagent, particularly for challenging or electron-deficient amines.[2][15]
Causality: The carboxylic acid is not sufficiently electrophilic to react directly with an amine. A coupling reagent is required to activate the carboxyl group, converting the hydroxyl into a better leaving group. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reacts with the carboxylate to form a highly reactive acyl-uronium species, which is then readily attacked by the amine nucleophile.[2] A non-nucleophilic base, such as DIPEA, is essential to deprotonate the carboxylic acid and the ammonium salt of the incoming amine, ensuring both are in their reactive forms.
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. A slight color change may be observed as the active ester is formed.
-
Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a minimum amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer). Combine the organic extracts.
-
Workup - Washing: Wash the combined organic layers with brine to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.
Protocol 2: Saponification of Ethyl Ester Precursor
In some cases, the commercially available starting material may be the ethyl ester. This protocol describes the hydrolysis (saponification) to obtain the necessary carboxylic acid.
Causality: Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt to yield the desired carboxylic acid.
Materials:
-
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq)[16]
-
Ethanol (EtOH)
-
2 M Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Acetic Acid or 1 M HCl
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl ester (1.0 eq) in ethanol.
-
Base Addition: Add 2 M aqueous NaOH solution (approx. 1.3 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Redissolve the remaining residue in water. While stirring, slowly add acetic acid or 1 M HCl to adjust the pH to approximately 4.0. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water.
-
Drying: Dry the resulting solid in a desiccator or vacuum oven to give the target this compound.[16]
PART 3: VISUALIZATION OF PATHWAYS & WORKFLOWS
Caption: Simplified FGFR signaling and the point of inhibition.
References
- Chem-Impex. (n.d.). 5-Chloro-7-azaindole.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors - RSC Publishing. (n.d.).
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.).
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). PubMed.
- 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Role of heterocycles in inhibition of VEGFR-2 – a recent upd
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Application Note: A Modular Approach to the Synthesis of Novel JAK Inhibitors Utilizing 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and their dysregulation is central to the pathophysiology of numerous autoimmune diseases and cancers.[1][2] Consequently, the development of potent and selective JAK inhibitors is a major focus of modern drug discovery. This document provides a detailed guide to the synthesis of potential JAK inhibitors using 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a versatile and strategic building block. We will explore the underlying biology of the JAK-STAT pathway, the rationale for the scaffold selection, and present a robust, step-by-step protocol for amide coupling, enabling the creation of diverse chemical libraries for screening and lead optimization.
The Scientific Imperative: Targeting the JAK-STAT Signaling Pathway
Cellular communication is fundamental to homeostasis, and the JAK-STAT pathway is one of the most direct mechanisms for translating extracellular signals into a transcriptional response.[3][4] This pathway is utilized by a vast array of cytokines and growth factors to regulate critical processes such as immunity, cell proliferation, and differentiation.[5][6]
Mechanism of Action: The pathway consists of three primary components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[4]
-
Ligand Binding & Receptor Dimerization: An extracellular cytokine binds to its specific receptor, inducing receptor dimerization.
-
JAK Activation: This conformational change brings the associated JAKs (JAK1, JAK2, JAK3, and TYK2) into close proximity, allowing them to trans-phosphorylate and activate each other.[5][]
-
STAT Phosphorylation & Dimerization: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the JAKs.
-
Nuclear Translocation & Gene Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to initiate the transcription of target genes, many of which are pro-inflammatory.[3]
In autoimmune diseases like rheumatoid arthritis and psoriasis, aberrant activation of the JAK-STAT pathway leads to excessive production of inflammatory cytokines, perpetuating the disease state.[1][8][9] Small molecule inhibitors that block the ATP-binding site of JAKs can effectively shut down this signaling cascade, providing significant therapeutic benefit.[10]
Caption: The canonical JAK-STAT signaling cascade.
Scaffold Design: The Strategic Value of this compound
The selection of a core scaffold is a pivotal decision in drug design. Pyrrolopyridine and its isosteres, such as pyrrolo[2,3-d]pyrimidines, are privileged structures in kinase inhibitor design.[11] They act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
The chosen starting material, this compound, offers a trifecta of synthetic advantages:
-
Pyrrolopyridine Core: Provides the essential hinge-binding motif.
-
Carboxylic Acid Handle (C2 position): Serves as a reliable and versatile point for chemical modification, primarily through robust amide coupling chemistry. This allows for the exploration of the solvent-exposed region of the kinase, influencing selectivity and pharmacokinetic properties.
-
Chloro Substituent (C5 position): Acts as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at a later stage, or it can be used to probe specific hydrophobic pockets within the enzyme's active site.
Core Protocol: Amide Coupling for Library Generation
The most direct and widely adopted method for elaborating the this compound scaffold is through amide bond formation.[12] This reaction connects the core scaffold to a diverse range of primary or secondary amines, rapidly generating a library of distinct chemical entities.
Principle of the Reaction
Amide coupling requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[13] This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group.
Caption: General workflow for amide coupling synthesis.
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with a generic amine (R1R2-NH).
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade |
| This compound | Core Scaffold | >95% |
| Desired Amine (R1R2-NH) | Diversity Element | >97% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Reagent | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | Anhydrous |
| DMF (N,N-Dimethylformamide) | Polar Aprotic Solvent | Anhydrous |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Saturated aq. NaHCO₃ | Aqueous Wash | ACS Grade |
| Brine | Aqueous Wash | ACS Grade |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). The mild excess of the amine drives the reaction to completion, while the base neutralizes the formation of HCl and facilitates the reaction.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the mixture at room temperature. HATU is highly efficient and minimizes side reactions, including epimerization if chiral amines are used.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid by Thin Layer Chromatography (TLC) or LC-MS, typically every 1-2 hours. The reaction is usually complete within 4-12 hours.
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine (to reduce the water content of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Data & Library Scope
The true power of this protocol lies in its modularity. By substituting the amine in Step 3, a vast chemical space can be explored.
| Amine Class | Example Amine | Rationale for Inclusion | Expected Yield Range |
| Small Aliphatic | Cyclopropylamine | Probes small, hydrophobic pockets; improves metabolic stability. | 65-85% |
| Functionalized Cyclic | (S)-3-hydroxypyrrolidine | Introduces chirality and a hydrogen bond donor to interact with polar residues. | 50-75% |
| Aromatic | 4-fluoroaniline | Explores pi-stacking interactions; fluorine can modulate pKa and improve binding. | 70-90% |
| Heterocyclic | 2-aminothiazole | Introduces additional hydrogen bond acceptors/donors and diverse geometries. | 55-80% |
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel JAK inhibitor candidates using this compound. The outlined amide coupling strategy is robust, versatile, and amenable to the rapid generation of a diverse chemical library. The resulting compounds can be directly advanced into biological screening assays to determine their inhibitory potency and selectivity against the four JAK isoforms. Subsequent structure-activity relationship (SAR) studies will guide the optimization of initial hits into potent and selective clinical candidates for the treatment of autoimmune and inflammatory diseases.
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The Role of JAK Inhibitors in the Treatment of Autoimmune and Autoinflammatory Diseases. (2023). Pharmacy Times. [Link]
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O'Shea, J. J., & Gadina, M. (2019). Janus kinase Inhibitors in autoimmune diseases. Annals of the Rheumatic Diseases. [Link]
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Wojdas, A., Stochmal, A., & Olender, A. (2021). Jak Inhibitors for Treatment of Autoimmune Diseases: Lessons from Systemic Sclerosis and Systemic Lupus Erythematosus. Journal of Clinical Medicine. [Link]
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Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for treatment of autoimmune diseases. The Rheumatologist. [Link]
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Wang, Y., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Immunology. [Link]
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Key Chemical Intermediates for JAK Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Norman, P. (2015). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Zhang, D. G., et al. (2021). Abrocitinib. Drugs of the Future. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Application Note & Protocol: The Strategic Role of 5-Chloro-7-Azaindole Derivatives in the Synthesis of Pexidartinib
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: This guide provides an in-depth analysis of the synthetic strategies for the kinase inhibitor pexidartinib, focusing on the incorporation of its critical heterocyclic core. A key point of clarification is that pexidartinib's structure is based on the 5-chloro-1H-pyrrolo[2,3-b]pyridine (commonly known as 5-chloro-7-azaindole) scaffold[1][2]. The isomeric 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid mentioned in the topic query is not the building block for this specific drug. This document will, therefore, detail the established and plausible synthetic roles of the correct 7-azaindole core, providing both field-proven protocols and expert-driven theoretical pathways to offer a comprehensive resource for researchers in medicinal and process chemistry.
Introduction: Pexidartinib and the Significance of the 7-Azaindole Core
Pexidartinib (PLX-3397) is a potent, orally available inhibitor of the colony-stimulating factor 1 receptor (CSF1R), c-Kit, and FLT3 kinases[1]. It is the first and only therapy approved by the FDA for treating symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm[3].
The molecular architecture of pexidartinib is a composite of three key fragments, as shown in the retrosynthetic analysis below. The central piece is the 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety. The C3 position of this azaindole ring system is the critical point of connection to the rest of the molecule via a methylene bridge. The strategic challenge in any synthesis of pexidartinib lies in the efficient and regioselective functionalization of this C3 position.
Caption: Retrosynthetic disconnection of Pexidartinib.
This guide will explore two primary strategies for forging this crucial C-C bond at the C3 position of the azaindole core.
Strategy 1: Direct C3-Alkylation of 5-Chloro-7-Azaindole
This approach is among the most direct and has been adapted for large-scale production[4]. It leverages the inherent nucleophilicity of the C3 position of the indole ring system, which readily undergoes electrophilic substitution. In this context, the reaction is a Friedel-Crafts-type alkylation where the azaindole attacks an electrophilic source.
Causality and Mechanistic Insight
The pyrrole ring of the 7-azaindole system is electron-rich, making the C3 position highly susceptible to electrophilic attack. The reaction proceeds by coupling 5-chloro-7-azaindole with an activated pyridine species, such as 2-chloro-5-(chloromethyl)pyridine. The reaction is typically catalyzed and driven to completion under thermal conditions. The resulting intermediate is then coupled with the final side chain via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Continuous Flow Synthesis
The following protocol is adapted from a patented continuous production method, highlighting its industrial relevance[4].
Table 1: Reagents and Conditions for Step 1 (Alkylation)
| Reagent/Parameter | Value/Compound | Molar Eq. | Purpose |
| Starting Material 1 | 5-Chloro-7-azaindole | 1.0 | Azaindole Core |
| Starting Material 2 | 2-Chloro-5-(chloromethyl)pyridine | 1.1 - 1.5 | Electrophile |
| Solvent | 1,4-Dioxane | - | High-boiling polar aprotic solvent |
| Additive | Silver(I) oxide (Ag₂O) | 1.2 | Halide scavenger/Lewis acid activator |
| Catalyst | Potassium Iodide (KI) | 0.2 - 0.3 | Promotes reactivity (Finkelstein reaction) |
| Temperature | 100 °C | - | Thermal energy for reaction |
| Reaction Time | ~8 hours | - | Time to completion |
Step-by-Step Methodology:
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a suitable reactor with 5-chloro-7-azaindole (1.0 eq) and 1,4-dioxane (approx. 8 L/kg of starting material).
-
Reagent Addition: Add potassium iodide (0.2 eq) and silver(I) oxide (1.2 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 100 °C.
-
Electrophile Addition: Prepare a solution of 2-chloro-5-(chloromethyl)pyridine (1.1 eq) in 1,4-dioxane (approx. 2 L/kg) and add it dropwise to the reactor over 1 hour.
-
Reaction Monitoring: Maintain the temperature at 100 °C and monitor the reaction progress by HPLC until consumption of the starting material is complete (typically 8 hours).
-
Continuous Flow to Next Step: The resulting intermediate solution is typically used directly in the subsequent SNAr step without purification[4].
Strategy 2: Synthesis via a Carboxylic Acid Precursor (A Plausible Alternative)
While not the most commonly cited route, utilizing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid [5] as a starting material is a chemically sound and versatile strategy. This approach offers alternative synthetic handles and may be advantageous for certain analog syntheses. The core idea is to reduce the carboxylic acid to a hydroxymethyl group, which can then be activated and used in a nucleophilic substitution reaction.
Workflow Overview
This pathway involves two key transformations:
-
Reduction: Conversion of the C3-carboxylic acid to a C3-hydroxymethyl group.
-
Activation & Coupling: Conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) followed by coupling with the pre-formed aminopyridine fragment.
Caption: Workflow comparison of synthetic routes.
Protocol A: Reduction of the Carboxylic Acid
Causality and Reagent Choice: The carboxylic acid must be reduced to a primary alcohol. Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is an ideal solvent due to its anhydrous nature and ability to dissolve the starting material and complex the hydride reagent.
Table 2: Reagents and Conditions for Reduction
| Reagent/Parameter | Value/Compound | Molar Eq. | Purpose |
| Starting Material | 5-Chloro-7-azaindole-3-carboxylic acid | 1.0 | Acid Precursor |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | ~2.0 | Hydride source for reduction |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Anhydrous reaction medium |
| Temperature | 0 °C to Reflux | - | Control initial exotherm, then drive to completion |
| Workup | H₂O, then 15% NaOH (aq), then H₂O | - | Fieser workup to quench excess hydride |
Step-by-Step Methodology:
-
Reactor Setup: Under an inert nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous THF via the dropping funnel. Control the addition rate to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, which can be purified by column chromatography or recrystallization.
Conclusion and Field Insights
For the industrial-scale synthesis of pexidartinib, Strategy 1 (Direct Alkylation) is demonstrably superior due to its atom economy, reduced step count, and suitability for continuous manufacturing processes[4]. It avoids the use of hazardous hydride reagents and the need for intermediate purification, leading to lower costs and higher throughput.
However, Strategy 2 (Via Carboxylic Acid) remains a valuable tool in a discovery and development setting. The carboxylic acid and alcohol intermediates provide versatile handles for creating a library of pexidartinib analogs for structure-activity relationship (SAR) studies. For instance, the carboxylic acid could be used in amide coupling reactions, or the alcohol could be used to introduce ether linkages, expanding the chemical space around the core scaffold. Understanding both routes provides chemists with a complete toolkit for interacting with this important pharmaceutical agent.
References
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-
Kozanecka-Okupnik, W., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(3), M1673. [Link]
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Hansen, K. T., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2933. [Link]
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Application Notes & Protocols: Synthesis of Drug Candidates from 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold
The 5-chloro-1H-pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combined with specific hydrogen bonding capabilities and vectors for substitution, makes it an ideal building block for designing potent and selective ligands for various biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are crucial in oncology, immunology, and inflammation research. The carboxylic acid functional group at the 2-position serves as a versatile chemical handle, primarily for the construction of amide bonds, enabling the exploration of vast chemical space to optimize drug properties.
This document serves as a technical guide, grounded in patent literature, to provide researchers with detailed protocols for the synthesis of advanced drug candidates using 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its close isomers. The focus is on explaining the causality behind experimental choices, ensuring the protocols are robust and reproducible.
Key Synthetic Transformation: Amide Bond Formation
The conversion of the carboxylic acid group of the pyrrolopyridine core into an amide is the most common and critical step in the synthesis of the target drug molecules. This transformation is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of a desired amine.
Causality in Reagent Selection:
-
Coupling Agents: The choice of coupling agent is critical for ensuring high yield and purity.
-
Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or HOAt to suppress side reactions and minimize racemization. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred due to the water-solubility of its urea byproduct, simplifying purification[1].
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid reaction times. They are particularly useful for coupling sterically hindered amines or less nucleophilic anilines.
-
Phosphonium Salts (e.g., PyBOP): Known for their high reactivity and ability to facilitate difficult couplings.
-
Propylphosphonic Anhydride (T3P®): A versatile and powerful reagent that promotes efficient amide bond formation with a straightforward workup, as the byproducts are water-soluble.
-
-
Bases: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of pyrrolopyridine carboxamides, a process central to the protocols described in this guide.
Figure 1. General workflow for amide coupling reactions.
Protocol Example 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide based ACC1 Inhibitors
This protocol is adapted from synthetic strategies for creating inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, which is a target in oncology and metabolic diseases. The methodology is directly applicable to the 2-carboxylic acid isomer.[2]
Target: Synthesis of a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.
Detailed Experimental Protocol
-
Reactant Preparation: To a solution of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.1 M), add the desired amine partner (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Expertise & Experience: Using a slight excess of the amine ensures the complete consumption of the more valuable carboxylic acid starting material. DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine in reacting with the activated acid.
-
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Add propylphosphonic anhydride (T3P®, 1.5 eq, typically as a 50% solution in EtOAc or DMF) dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.
-
Expertise & Experience: The exothermic addition of T3P® is controlled by cooling to prevent potential side reactions and degradation of thermally sensitive functional groups. T3P® is an excellent choice for generating high yields of amides with minimal purification challenges as its byproducts are water-soluble.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Trustworthiness: The aqueous NaHCO₃ wash serves two purposes: it quenches any remaining T3P® and removes the acidic phosphonic acid byproducts, ensuring they do not contaminate the final product.
-
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure carboxamide product.
Protocol Example 2: Synthesis of Pyrrolo[3,2-b]pyridine-based Antibacterial Agents
Pyrrolopyridine derivatives have been identified as a novel class of highly potent antibacterial agents.[3][4] The synthesis of these compounds often involves the formation of an amide or a related functional group from a carboxylic acid precursor. This protocol outlines a general approach based on these findings.
Target: Synthesis of a substituted 5-oxo-4H-pyrrolo[3,2-b]pyridine-3-carboxamide.
Detailed Experimental Protocol
-
Reactant Preparation: Dissolve the 5-oxo-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) and the desired amine (1.05 eq) in anhydrous dichloromethane (DCM) or DMF (approx. 0.1-0.2 M).
-
Activation: Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 eq).
-
Expertise & Experience: The EDCI/HOBt combination is a classic and cost-effective coupling system. HOBt reacts with the O-acylisourea intermediate formed from EDCI and the carboxylic acid, generating an activated HOBt ester. This active ester is less prone to side reactions (like N-acylurea formation) and racemization compared to the O-acylisourea intermediate itself, leading to a cleaner reaction and higher yield.[5]
-
-
Coupling Reaction: Add triethylamine (TEA, 2.5 eq) to the mixture and stir at room temperature for 12-18 hours.
-
Trustworthiness: The reaction is typically run overnight to ensure it proceeds to completion, especially if the amine is not highly reactive. Progress is monitored by LC-MS.
-
-
Work-up and Isolation: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Expertise & Experience: The acidic wash (HCl) removes excess amine and TEA. The basic wash (NaHCO₃) removes unreacted carboxylic acid and HOBt. The final brine wash removes residual water before drying. This sequence ensures a cleaner crude product, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting solid or oil by silica gel chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Data Summary: Representative Coupling Conditions
The following table summarizes common reagents and conditions for the synthesis of pyrrolopyridine carboxamides, as derived from analogous reactions in the literature.
| Carboxylic Acid Scaffold | Amine Partner | Coupling System | Base | Solvent | Temp/Time | Yield | Reference |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | Substituted Aniline | T3P® | DIPEA | DMF | 0°C to RT / 3h | Good | [2] |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Cyclopropylamine | T3P® | DIPEA | DMF | RT / 4h | >80% | [6] |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Thiophene-3-carboxylic acid hydrazide | EDCI / HOBt | DIPEA | DMF | RT / 16h | Not stated | [5] |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | 2,4-difluoro-phenyl-amide | Oxalyl Chloride / AlCl₃ | N/A | Dioxane/DCM | RT / 16h | 86% | [7] |
Note: The Friedel-Crafts acylation with oxalyl chloride represents an alternative, more reactive method for forming an acyl chloride in situ, suitable for less reactive anilines.[7]
References
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Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. Available at: [Link]
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Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
-
Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. Available at: [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. Available at: [Link]
- Google Patents. (n.d.). WO2012143813A1 - Pyrazolospiroketone derivatives for use as acetyl - coa carboxylase inhibitors.
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]
-
Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. Available at: [Link]
-
Advent Chembio. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95%. Available at: [Link]
- Google Patents. (n.d.). WO2023015156A1 - Pyrrolopyridine-3- and 4-carboxamide compositions and methods for cellular proliferation.
-
Google Patents. (n.d.). US11945820B1 - Pyrrolo[3,2-c][8][9]naphthyridine-2-carboxylic acid compounds as CK2 inhibitors. Available at:
- Google Patents. (n.d.). US7884112B2 - Pyrrolopyridine-2-carboxylic acid hydrazides.
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
- Google Patents. (n.d.). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
- Google Patents. (n.d.). US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
Fesenko, A. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available at: [Link]
-
Al-Sanea, M. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
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- 7. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]
- 8. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. WO2012143813A1 - Pyrazolospiroketone derivatives for use as acetyl - coa carboxylase inhibitors - Google Patents [patents.google.com]
Strategic Derivatization of the Carboxylic Acid Moiety of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous potent and selective therapeutic agents, including inhibitors of key enzymes like Acetyl-CoA Carboxylase (ACC) and Fibroblast Growth Factor Receptor (FGFR).[1][2] The carboxylic acid at the C2 position is a critical handle for chemical modification, enabling the synthesis of diverse libraries of amides, esters, and other derivatives to modulate pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the derivatization of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, with a focus on explaining the rationale behind experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The fusion of a pyrrole and pyridine ring creates the azaindole scaffold, a bioisostere of indole that is prevalent in numerous biologically active molecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility, metabolic stability, and target engagement. Specifically, derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been identified as potent inhibitors in various disease contexts, from oncology to metabolic disorders.[1][2]
The derivatization of the C2-carboxylic acid is the most common strategy for exploring the structure-activity relationship (SAR) of this scaffold.[3] By converting the carboxylic acid into amides or esters, researchers can fine-tune properties such as:
-
Target Affinity and Selectivity: Introducing new functional groups can create additional interactions with the target protein's binding pocket.
-
Pharmacokinetics (ADME): Modifying lipophilicity and polarity can improve absorption, distribution, metabolism, and excretion profiles.
-
Cellular Permeability: Masking the polar carboxylic acid group can enhance the ability of the compound to cross cell membranes.
This document outlines the primary strategies for activating and converting this carboxylic acid into its most synthetically useful and biologically relevant derivatives.
Core Principle: Carboxylic Acid Activation
Direct condensation of a carboxylic acid with an amine or alcohol to form an amide or ester is generally inefficient due to the low electrophilicity of the carboxyl carbon and the acidic nature of the carboxyl proton, which protonates the incoming nucleophile. Therefore, the reaction requires a "coupling reagent" to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This creates a highly reactive intermediate that is readily attacked by a nucleophile (e.g., an amine).
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki Coupling Reactions with 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
An Application Guide for the Synthesis of Biaryl-Pyrrolopyridines
Introduction: The Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1] Its structure, a bioisostere of indole, features a unique arrangement of hydrogen-bond donors and acceptors, making it a cornerstone for designing potent and selective kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2][3][4] 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid represents a critical starting material, offering a reactive handle for carbon-carbon bond formation while retaining a carboxylic acid moiety for further derivatization or as a key pharmacophoric element.
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for constructing biaryl and heteroaryl-aryl structures.[5][6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it the premier choice for functionalizing the 7-azaindole core. This document provides a detailed guide to the successful execution of Suzuki coupling reactions on this specific, and at times challenging, substrate.
Mechanistic Considerations & Substrate-Specific Challenges
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
When applying this reaction to this compound, researchers must address several key challenges:
-
Aryl Chloride Inactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The oxidative addition step is therefore often the rate-limiting step.[9] Overcoming this requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that promote the insertion of Pd(0) into the C-Cl bond.[10][11]
-
Heterocycle-Catalyst Interaction: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity.[2][12] The choice of ligand is critical to mitigate this effect, as bulky ligands can sterically disfavor such inhibitory coordination.
-
N-H Acidity and Protection: The pyrrole N-H proton is acidic and will be deprotonated by the bases typically used in Suzuki couplings. While many modern catalyst systems can tolerate N-free heterocyles, N-protection (e.g., with a Boc, SEM, or methyl group) can sometimes improve solubility, prevent side reactions, and lead to more consistent results.[2][13]
-
Carboxylic Acid Reactivity: The free carboxylic acid can potentially interfere with the reaction, for instance, by reacting with the base or coordinating to the metal. While many conditions tolerate this group, esterification (e.g., to a methyl or ethyl ester) is a common strategy to circumvent potential issues and simplify purification.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Pre-catalyst: SPhos Pd G2 or XPhos Pd G3 (1–5 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk tube or similar vial with a screw cap and septum
-
Standard laboratory glassware for work-up and purification.
-
Purification: Silica gel for column chromatography.
Rationale for Reagent Selection
-
Catalyst System: We recommend a modern palladium pre-catalyst like SPhos Pd G2. These "G2" or "G3" generation catalysts are air-stable, easy to handle, and form the active Pd(0) species reliably in solution. The bulky, electron-rich SPhos ligand is highly effective for activating aryl chlorides and is well-suited for electron-deficient heterocyclic systems.[14][11]
-
Base: K₃PO₄ is a moderately strong, non-nucleophilic base that effectively promotes the transmetalation step without causing significant hydrolysis of ester groups, should the substrate be protected.[14] A small amount of water is often beneficial when using phosphate bases.[15]
-
Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system. Dioxane provides good solubility for the organic reagents, while water aids in dissolving the inorganic base and facilitates the transmetalation step.[1] Crucially, the solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or homocoupling side products.[5][12]
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Briefly open the tube and add the SPhos Pd G2 pre-catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. If the carboxylic acid is present, acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product before extraction.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Optimization Parameters
The success of the Suzuki coupling can be highly dependent on the specific substrates. The following table provides starting points for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Difficult Substrates) | Rationale & Reference |
| Substrate | 5-chloro-7-azaindole-2-COOH | 5-chloro-7-azaindole-2-COOMe | Ester protection can improve solubility and prevent side reactions. |
| Boronic Species | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Pinacol esters are often more stable, preventing protodeborylation.[5] |
| Catalyst/Ligand | SPhos Pd G2 (2 mol%) | XPhos Pd G3 (5 mol%) | XPhos is even bulkier and can be more effective for highly hindered or deactivated substrates.[14][11] |
| Base | K₃PO₄ | Cs₂CO₃ | Cesium carbonate is more soluble and often more effective, albeit more expensive.[1] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O or 2-MeTHF | Alternative solvents can sometimes provide better results depending on substrate solubility. |
| Temperature | 90 °C | 110 °C | Higher temperatures can accelerate the slow oxidative addition of the chloride. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.2. Insufficiently active catalyst system.3. Poor quality reagents. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a more active ligand (e.g., from SPhos to XPhos) or increase catalyst loading.3. Use fresh, high-purity reagents. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0).2. Incomplete reduction of a Pd(II) precatalyst. | 1. Improve degassing procedures.[5][12]2. Use a well-defined Pd(0) source or a modern precatalyst designed for reliable activation. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source.2. Side reaction pathway of the catalyst. | 1. Ensure solvents are pure. Avoid bases like alkoxides if possible.2. Screen different ligands or bases.[12] |
| Protodeborylation | 1. Instability of the boronic acid.2. Reaction conditions are too harsh (high temp, strong base). | 1. Switch to a more stable boronate ester (e.g., pinacol or MIDA).[5]2. Try a milder base (e.g., K₂CO₃) or lower the reaction temperature. |
References
- Atlanchim Pharma.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- American Chemical Society. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
- MDPI. (2018).
- Organic Chemistry Portal. Suzuki Coupling.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Syntheses.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- BenchChem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- PubMed. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
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- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: N-Alkylation of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid and its Derivatives
Abstract
The 5-chloro-1H-pyrrolo[3,2-b]pyridine, also known as 5-chloro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives are key components in a multitude of pharmacologically active agents, particularly kinase inhibitors for oncology and inflammatory diseases[1][2][3]. The functionalization of the pyrrole nitrogen (N1 position) via N-alkylation is a critical step in the synthesis of these molecules, as the substituent on this position often plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed, field-proven protocols for the successful N-alkylation of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, focusing on a robust three-step synthetic strategy: esterification, N-alkylation of the resulting ester, and optional final saponification.
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This modification introduces a hydrogen bond acceptor and alters the electronic properties of the ring system, which can be exploited to achieve improved drug-like properties. N-substituted derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, including Acetyl-CoA Carboxylase (ACC) inhibitors[3]. The strategic introduction of alkyl groups at the N1 position is a cornerstone of structure-activity relationship (SAR) studies, allowing for the fine-tuning of interactions within the target protein's binding site.
Direct N-alkylation of the parent carboxylic acid is challenging due to the presence of two acidic protons: the carboxylic acid (pKa ~4-5) and the pyrrole N-H (pKa ~16-17). Any base strong enough to deprotonate the pyrrole nitrogen will first deprotonate the carboxylic acid, leading to unwanted side reactions and poor yields. Therefore, a protection strategy is paramount. The most direct and efficient approach involves the initial conversion of the carboxylic acid to an ester, which protects the acidic site and yields a stable intermediate, ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, that is ideal for subsequent N-alkylation reactions.
Recommended Synthetic Workflow
The recommended workflow is a sequential three-step process designed for efficiency, scalability, and high yield of the desired N1-alkylated product.
Caption: General three-step workflow for N-alkylation.
Experimental Protocols
Protocol 1: Esterification of this compound
Objective: To protect the carboxylic acid functional group as an ethyl ester via Fischer esterification. This is a critical prerequisite for selective N-alkylation.
Reaction Principle: The esterification is catalyzed by a strong acid, typically sulfuric acid, in an excess of the alcohol (ethanol), which also serves as the solvent. The reaction is driven to completion by heating under reflux[4][5].
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| This compound | 196.59 | 10.0 | 1.0 | 1.97 g |
| Ethanol (Anhydrous, 200 proof) | 46.07 | - | - | 50 mL |
| Sulfuric Acid (Concentrated, 98%) | 98.08 | ~1.0 | 0.1 | 0.055 mL (5-6 drops) |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.97 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (50 mL) to the flask. Stir the suspension. Carefully add concentrated sulfuric acid (0.055 mL) dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours. A complete reaction is indicated by the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Effervescence will occur.
-
Extraction: A white precipitate of the ester product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. If extracted, combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product, ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is typically a white to off-white solid and can be used in the next step without further purification if purity is >95%.
Protocol 2: N-Alkylation of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Objective: To selectively introduce an alkyl group at the N1 position of the pyrrole ring. Two robust methods are presented, differing in the choice of base.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, generating the corresponding sodium salt (anion) in solution. This highly nucleophilic anion then readily reacts with an electrophilic alkyl halide in an SN2 reaction. This method is highly effective but requires strict anhydrous conditions as NaH reacts violently with water[6].
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 224.65 | 5.0 | 1.0 | 1.12 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 6.0 | 1.2 | 240 mg |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 5.5 | 1.1 | 0.34 mL |
| N,N-Dimethylformamide (DMF, Anhydrous) | 73.09 | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (240 mg, 6.0 mmol).
-
Solvent Addition: Add anhydrous DMF (15 mL) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.12 g, 5.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (e.g., iodomethane, 0.34 mL, 5.5 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL).
-
Work-up and Extraction: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 40 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 1-alkyl-5-chloro-pyrrolo[3,2-b]pyridine-2-carboxylate.
Causality: Potassium carbonate (K₂CO₃) is a milder, heterogeneous base that is safer to handle than NaH. While it may not fully deprotonate the pyrrole, it facilitates the reaction by establishing an equilibrium and neutralizing the acid byproduct (HX). This method often requires heating to achieve a reasonable reaction rate and is particularly suitable for reactive alkyl halides like benzyl and allyl bromides[7][8][9].
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 224.65 | 5.0 | 1.0 | 1.12 g |
| Potassium Carbonate (Anhydrous, finely powdered) | 138.21 | 10.0 | 2.0 | 1.38 g |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 6.0 | 1.2 | 0.71 mL |
| N,N-Dimethylformamide (DMF, Anhydrous) | 73.09 | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.12 g, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and a magnetic stir bar.
-
Reagent Addition: Add anhydrous DMF (25 mL) followed by the alkyl halide (e.g., benzyl bromide, 0.71 mL, 6.0 mmol).
-
Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. Filter off the K₂CO₃ and other inorganic salts through a pad of celite, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (75 mL), and extract with ethyl acetate (3 x 40 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Method A.
Protocol 3: Saponification of the N-Alkylated Ester (Optional)
Objective: To hydrolyze the ethyl ester back to the carboxylic acid, yielding the final target compound.
Reaction Principle: The ester is hydrolyzed under basic conditions using a strong base like sodium hydroxide in a mixed solvent system (alcohol/water) to ensure solubility of both the ester and the hydroxide salt[10]. The reaction is typically driven to completion by heating.
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| Ethyl 1-alkyl-5-chloro-pyrrolo[3,2-b]pyridine-2-carboxylate | Varies | 4.0 | 1.0 | e.g., ~1.0 g |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 | 3.0 | 480 mg |
| Ethanol | 46.07 | - | - | 20 mL |
| Water | 18.02 | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the N-alkylated ester (4.0 mmol) in ethanol (20 mL).
-
Base Addition: Add a solution of sodium hydroxide (480 mg, 12.0 mmol) in water (10 mL).
-
Heating: Heat the reaction mixture to 60 °C for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 15 mL) and dry under vacuum to yield the final 1-alkyl-5-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For Method 2A (NaH), failure to use anhydrous solvents and maintain an inert atmosphere will quench the base and prevent the reaction. Solvents should be sourced from a sealed bottle or dried over molecular sieves.
-
Regioselectivity: Alkylation overwhelmingly occurs at the N1 (pyrrole) position due to its higher acidity compared to the pyridine nitrogen. However, with very harsh conditions or unusual substrates, trace amounts of other isomers could form. Characterization by 2D NMR (NOESY) can confirm the site of alkylation.
-
Choice of Base: NaH (Method A) is generally faster and more versatile for less reactive alkyl halides (e.g., alkyl chlorides). K₂CO₃ (Method B) is safer, easier to handle, and often sufficient for reactive halides (iodides, bromides, benzyl, allyl).
-
Purification: The mineral oil from the NaH dispersion can sometimes complicate purification. An initial wash of the crude product with hexanes can help remove it before chromatography.
Data Visualization
Caption: Key parameter choices for the N-alkylation step.
References
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36, 2925–2929. [Link]
-
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. [Link]
-
Bansal, R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(24), 4061-4064. [Link]
-
ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
O'Brien, A. G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2538-2548. [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. [Link]
-
PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]
-
Scholars Research Library. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. [Link]
-
PubChem. (n.d.). ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. [Link]
-
Abosyn. (n.d.). ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. It addresses common challenges encountered during its purification from a crude reaction mixture, offering troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification workflow. Each entry details the issue, its probable causes, and a systematic approach to resolution.
Question 1: After acidification of the basic aqueous extract, no precipitate formed, or the yield is extremely low. What went wrong?
Answer: This is a common and frustrating issue that can stem from several factors. The underlying principle of this purification is to make the desired carboxylic acid soluble in an aqueous base and then crash it out by re-acidification.[1][2] A failure to precipitate points to a breakdown in this process.
-
Probable Cause 1: Incomplete Acidification. The carboxylate salt will remain dissolved if the pH of the aqueous solution is not sufficiently lowered. The target compound must be fully protonated to become water-insoluble.
-
Solution: While stirring, add a strong acid like 6M HCl dropwise. Monitor the pH continuously using pH paper or a calibrated pH meter. Ensure the final pH is robustly acidic (pH 2-3). If you've already added a significant amount of acid, check the pH; you may simply need to add more.
-
-
Probable Cause 2: Insufficient Extraction. The carboxylic acid may not have been fully extracted from the organic layer into the aqueous base.
-
Solution: To ensure complete extraction, perform the basic wash multiple times (e.g., 2-3 times) with fresh portions of the aqueous base.[3] Combine these aqueous extracts to maximize the amount of captured product. Vigorous mixing during extraction is crucial to maximize the surface area between the two immiscible phases.
-
-
Probable Cause 3: Low Concentration. If the initial amount of crude material was very low or contained very little of the desired product, the final concentration after re-acidification might be below its solubility limit, even in an acidic aqueous medium.
-
Solution: If you suspect a low concentration, you can attempt to extract the acidified aqueous solution with a clean organic solvent (e.g., ethyl acetate, dichloromethane). The protonated, water-insoluble acid will move back into the organic layer.[1] You can then dry this organic extract, evaporate the solvent, and obtain your product.
-
Question 2: The final product obtained after precipitation is a sticky gum or an off-colored oil instead of a crystalline solid. How can I fix this?
Answer: The formation of an oil or gum suggests the presence of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Probable Cause 1: Trapped Impurities. Neutral organic impurities from the initial organic layer may have been carried over. This can happen if the layers did not separate cleanly.
-
Solution: Redissolve the oily product in a suitable organic solvent (like ethyl acetate) and re-run the acid-base extraction procedure. Perform a brine (saturated NaCl solution) wash on the initial organic layer before the basic extraction to help break up any emulsions and improve separation.
-
-
Probable Cause 2: Rapid Precipitation. Adding the acid too quickly can cause the product to "crash out" of the solution as an amorphous solid or oil, trapping solvent and impurities.
-
Solution: The key is to promote slow crystal growth. Cool the combined aqueous extracts in an ice bath before and during the dropwise addition of acid.[3] Stir the mixture vigorously throughout the addition. If an oil forms, try gently warming the mixture until it redissolves and then allowing it to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Final Polishing Step: If the product remains oily, a final purification by recrystallization or column chromatography may be necessary.
Question 3: My compound is streaking severely on a silica gel TLC plate, making it difficult to assess purity. What should I do?
Answer: This is a classic problem for carboxylic acids on silica gel. The issue arises from the acidic nature of both the compound and the silica surface, leading to a dynamic equilibrium between the protonated and deprotonated forms of the acid, which causes tailing or streaking.[3]
-
Solution: Modify the Mobile Phase. To suppress deprotonation and ensure the compound moves as a single, neutral species, add a small amount of a volatile acid to your eluting solvent system.
-
Recommended Additives: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., for a 100 mL mobile phase, add 0.5-1 mL of acid). This will keep your compound fully protonated, resulting in a much sharper, more defined spot on the TLC plate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for purifying crude this compound?
A1: Acid-base extraction is the most effective and widely applicable technique for this specific molecule.[4] This method leverages the carboxylic acid functional group, which can be deprotonated by a mild base to form a water-soluble salt.[2] This allows for the efficient separation of the desired acidic product from any non-acidic (neutral or basic) impurities. The process is simple, does not require specialized equipment beyond a separatory funnel, and is highly scalable.[4][5]
Q2: Why is a weak base like sodium bicarbonate (NaHCO₃) often recommended over a strong base like sodium hydroxide (NaOH)?
A2: The choice of base is critical for selectivity and preventing unwanted side reactions.
-
Selectivity: Sodium bicarbonate is a weaker base and will selectively deprotonate stronger acids like carboxylic acids. It is generally not strong enough to deprotonate less acidic functional groups like phenols, should they be present as impurities.[1] This provides an additional layer of purification.
-
Preventing Side Reactions: Strong bases like NaOH can potentially catalyze hydrolysis if ester impurities are present from the synthesis (e.g., if the acid was synthesized from its corresponding ester). Using a milder base like NaHCO₃ minimizes this risk.
Q3: What are the key physical properties I should be aware of during purification?
A3: Understanding the physical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₅ClN₂O₂ | - |
| Molecular Weight | 196.59 g/mol | Used for calculating molar equivalents. |
| Appearance | White to off-white solid | Visual indicator of purity. Color may suggest impurities. |
| Melting Point | ~295 °C[6] | A sharp melting point close to the literature value is a good indicator of high purity. |
| Water Solubility | Insoluble[6] | This property is the foundation of the acid-base extraction method. The neutral form is insoluble, while the salt form is soluble. |
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): As a quick check. A single, well-defined spot (using an acidified eluent) suggests good purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC chromatogram) and mass confirmation (from the MS detector), ensuring you have the correct compound.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of a pure crystalline solid.[5]
Detailed Experimental Protocol: Purification via Acid-Base Extraction
This protocol describes a standard procedure for purifying the title compound from a crude mixture containing primarily neutral or basic impurities.
1. Dissolution:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
2. Transfer to Separatory Funnel:
-
Transfer the organic solution to a separatory funnel of appropriate size.
3. Basic Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3] Use a volume roughly equal to that of the organic layer.
-
Stopper the funnel and invert it gently. Immediately vent the funnel by opening the stopcock to release the pressure from the CO₂ gas that evolves. This is a critical safety and procedural step.[3]
-
Close the stopcock and shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The desired product is now in the upper aqueous layer as its sodium salt.
4. Separation:
-
Carefully drain the lower organic layer, which contains the neutral/basic impurities, into a flask.
-
Drain the upper aqueous layer into a separate, clean Erlenmeyer flask or beaker.
-
Optional but Recommended: Pour the organic layer back into the separatory funnel and repeat steps 3 and 4 with a fresh portion of NaHCO₃ solution to ensure complete extraction. Combine this second aqueous extract with the first one.[3]
5. Re-acidification and Precipitation:
-
Place the beaker containing the combined aqueous extracts into an ice-water bath and begin stirring with a magnetic stir bar.
-
Slowly add 6M hydrochloric acid (HCl) dropwise to the cold, stirring solution.[3]
-
Continue adding HCl until a precipitate (the pure carboxylic acid) forms and no more precipitate appears to form with further addition.
-
Check the pH of the solution with pH paper to ensure it is strongly acidic (pH ~2-3).
6. Isolation and Drying:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.
-
Allow the solid to air-dry on the filter for a few minutes, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum desiccator.
Visualization of Purification Workflow
The following diagram illustrates the logical flow of the acid-base extraction process, showing how the desired compound is separated from impurities.
Caption: Workflow for purification via acid-base extraction.
References
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
Sources
Technical Support Center: 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Synthesis
Welcome to the technical support resource for the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (5-Cl-7-Azaindole-2-COOH). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, mechanistic explanations for the formation of common impurities, and validated protocols for their identification and mitigation. Our approach is built on established principles of physical organic chemistry and extensive experience in heterocyclic synthesis.
Guide Structure
-
Overview of a Common Synthetic Pathway
-
Troubleshooting & FAQ: Byproduct Identification and Mitigation
-
Q1: My LC-MS shows a significant peak with a mass of [M-44]. What is it and how do I prevent it?
-
Q2: I have an impurity with a mass of [M-16] that is more polar than my product. What is the likely cause?
-
Q3: My final product contains a significant amount of the ethyl ester starting material. How can I improve the conversion?
-
Q4: I'm seeing a cluster of minor, isomeric impurities. Where could they be coming from?
-
-
Summary Table of Potential Byproducts
-
Protocols for Analysis & Verification
-
Protocol 1: Generic HPLC-UV/MS Method for Impurity Profiling
-
Protocol 2: Confirmatory Spiking Experiment
-
-
References
Overview of a Common Synthetic Pathway
To effectively troubleshoot byproduct formation, we must first establish a likely synthetic context. A prevalent and logical approach to constructing the this compound scaffold involves a multi-step sequence, often culminating in the hydrolysis of a carboxylate ester. The pathway below serves as our reference for this guide.
// Nodes SM [label="2,6-Dichloropyridine + Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Pyridylhydrazine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Ethyl Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ethyl 5-chloro-1H-pyrrolo[3,2-b]\npyridine-2-carboxylate", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="5-Chloro-1H-pyrrolo[3,2-b]\npyridine-2-carboxylic acid\n(TARGET)", fillcolor="#E6F4EA", fontcolor="#202124"]; Decarboxy [label="Decarboxylation Byproduct\n(5-Chloro-1H-pyrrolo[3,2-b]pyridine)", fillcolor="#FCE8E6", fontcolor="#202124"]; Hydroxy [label="Hydrolysis Byproduct\n(5-Hydroxy-1H-pyrrolo[3,2-b]pyridine\n-2-carboxylic acid)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges SM -> Hydrazine [label="Formation"]; Hydrazine -> Ester [label="Fischer Indole Synthesis\n(Acid Catalyst, e.g., PPA)", headport="w", tailport="e"]; Pyruvate -> Ester [headport="w"]; Ester -> Product [label="Saponification\n(e.g., NaOH, EtOH/H2O, Heat)"]; Product -> Decarboxy [label="Side Reaction\n(Excess Acid, Heat)", color="#EA4335"]; Product -> Hydroxy [label="Side Reaction\n(Strong Base, High Temp)", color="#EA4335"]; }
This pathway leverages the well-established Fischer indole synthesis to construct the core azaindole ring system.[1][2] The final step is a standard saponification to yield the desired carboxylic acid.[3] Byproducts can arise from side reactions of the final product or from incomplete conversions.
Troubleshooting & FAQ: Byproduct Identification and Mitigation
This section addresses specific experimental observations in a question-and-answer format, providing mechanistic insights and actionable advice.
Q1: My LC-MS shows a significant peak with a mass of [M-44]. What is it and how do I prevent it?
Answer:
This is almost certainly the decarboxylated byproduct , 5-chloro-1H-pyrrolo[3,2-b]pyridine. The mass difference of 44 Da corresponds to the loss of a CO₂ molecule from your target compound.
-
Mechanistic Cause: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, a reaction that is strongly catalyzed by acid and heat.[4] In strongly acidic solutions, protonation of the pyrrole ring at the C3 position facilitates the cleavage of the C2-carboxyl bond.[5][6] Even during workup, adjusting the pH to precipitate the product can create locally acidic conditions sufficient to trigger this side reaction, especially if the solution is warm. The mechanism involves an associative process with water attacking the protonated carboxyl group.[7][8]
-
Troubleshooting & Mitigation:
-
Neutralization Conditions: Perform the acidic workup (neutralization after saponification) at low temperatures (0-5 °C). Add the acid slowly and with vigorous stirring to avoid localized pH drops.
-
Avoid Strong Acids: Use a milder acid for pH adjustment, such as acetic acid, rather than strong mineral acids like HCl or H₂SO₄.
-
Reaction Monitoring: If the decarboxylation is occurring during the synthesis (e.g., in the Fischer indole step if a carboxylic acid precursor is used), ensure the reaction temperature and duration are minimized.
-
Purification: This byproduct is significantly less polar than the desired carboxylic acid. It can typically be removed via recrystallization from a suitable solvent system or by preparative chromatography.
-
Q2: I have an impurity with a mass of [M-16] that is more polar than my product. What is the likely cause?
Answer:
An observed mass difference of [M-16] (i.e., loss of 35.5 Da for Cl, gain of 18 Da for H₂O, net -17.5, but often seen as M-Cl+OH) points towards hydrolysis of the C5-chloro group to a hydroxyl group, yielding 5-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
-
Mechanistic Cause: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution. Under the basic and often heated conditions of saponification, the hydroxide ion (OH⁻) can act as a nucleophile, displacing the chloride ion.[9] While chloropyridines are generally less reactive towards hydrolysis than some other chloro-heterocycles, elevated temperatures and prolonged reaction times significantly increase the rate of this side reaction.[10] The resulting hydroxyl group increases the compound's polarity, leading to an earlier elution time in reverse-phase HPLC.
-
Troubleshooting & Mitigation:
-
Minimize Saponification Temperature: Conduct the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Refluxing for extended periods should be avoided if this impurity is observed.
-
Limit Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the ester starting material is consumed.
-
Control Base Concentration: Use the minimum number of equivalents of NaOH required for complete hydrolysis (typically 1.1 to 1.5 equivalents). Excess base can increase the rate of the undesired hydrolysis.
-
Purification: Separation can be challenging due to the similar structures. Careful pH control during extraction may help, as the phenolic hydroxyl group has a different pKa than the carboxylic acid. Preparative HPLC is often the most effective method for removal.
-
Q3: My final product contains a significant amount of the ethyl ester starting material. How can I improve the conversion?
Answer:
This is a straightforward issue of incomplete reaction during the saponification step.
-
Mechanistic Cause: Saponification is a bimolecular reaction (SN2-type at the carbonyl carbon) whose rate depends on the concentration of both the ester and the hydroxide, as well as temperature. Insufficient reaction time, low temperature, or poor solubility can lead to incomplete conversion. The ester is significantly less polar than the product and will have a much longer retention time in reverse-phase HPLC.
-
Troubleshooting & Mitigation:
-
Increase Reaction Time/Temperature: The simplest solution is to extend the reaction time or modestly increase the temperature. Monitor the reaction's progress every 1-2 hours.
-
Improve Solubility: Ensure the ester is fully dissolved. Adding a co-solvent like THF or dioxane to the ethanol/water mixture can improve the solubility of hydrophobic starting materials.
-
Increase Base Equivalents: Increase the amount of NaOH to 2-3 equivalents. This can help drive the reaction to completion, but be mindful of the potential for the hydrolysis byproduct (Q2) if high temperatures are also used.
-
Purification: If a small amount of ester remains, it can be easily removed. During workup, the desired carboxylic acid product can be extracted into a mild aqueous base (e.g., NaHCO₃ solution), leaving the neutral ester in the organic layer. Re-acidification of the aqueous layer will then precipitate the pure product.
-
Q4: I'm seeing a cluster of minor, isomeric impurities. Where could they be coming from?
Answer:
If you are using a Fischer indole synthesis approach, the formation of regioisomers is a known potential complication, especially with substituted pyridylhydrazines.[1][11]
-
Mechanistic Cause: The key[6][6]-sigmatropic rearrangement step of the Fischer synthesis requires the formation of a specific enamine intermediate.[2] If the starting pyridylhydrazine has substituents or if the ketone/aldehyde partner is unsymmetrical, alternative cyclization pathways can become accessible, leading to the formation of isomeric azaindole scaffolds. For example, cyclization could potentially occur at a different position on the pyridine ring, though this is less common for 2-pyridylhydrazines.
-
Troubleshooting & Mitigation:
-
Control Cyclization Conditions: The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and temperature can strongly influence the regioselectivity of the cyclization. Consult literature precedents for the specific class of pyridylhydrazine you are using.[12]
-
Purify Intermediates: Ensure the pyridylhydrazine intermediate is of high purity before the cyclization step. Impurities in this starting material can carry through and complicate the final reaction mixture.
-
Advanced Analytical Techniques: Differentiating these isomers requires careful analysis. 2D NMR techniques (like NOESY and HMBC) are essential for confirming the connectivity and establishing the correct structure of the major product and, if possible, the impurities.
-
Summary Table of Potential Byproducts
| Byproduct Name | Chemical Structure | MW ( g/mol ) | ΔM from Target | Likely Origin | Key Analytical Signature |
| Target Product | This compound | 196.59 | 0 | - | - |
| Decarboxylated | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | 152.58 | -44 | High temp, excess acid during workup. | Loss of carboxylic acid signals in ¹H/¹³C NMR. Less polar in RP-HPLC. |
| Hydrolyzed | 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 178.14 | -18 | High temp, prolonged time in strong base. | More polar in RP-HPLC. Mass shift of [M-Cl+OH]. |
| Ester Precursor | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 224.64 | +28 | Incomplete saponification. | Much less polar in RP-HPLC. Presence of ethyl signals in ¹H NMR (triplet/quartet). |
| Regioisomers | e.g., 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 196.59 | 0 | Non-selective Fischer cyclization. | Same mass, different retention time. Requires 2D NMR for structural confirmation. |
Protocols for Analysis & Verification
Protocol 1: Generic HPLC-UV/MS Method for Impurity Profiling
This method provides a robust starting point for separating the target compound from its most common process-related impurities.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 6 min. Hold at 95% B for 1 min. Return to 5% B over 0.5 min and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm and 280 nm
-
MS Detection: Electrospray Ionization (ESI), Positive and Negative mode scanning (m/z 100-500)
-
Expected Elution Order: Hydrolyzed byproduct -> Target Product -> Decarboxylated byproduct -> Ester Precursor
Protocol 2: Confirmatory Spiking Experiment
This protocol validates the identity of a suspected impurity peak in your sample chromatogram.
-
Prepare a standard solution of your sample containing the unknown impurity.
-
Prepare a reference standard of the suspected byproduct (e.g., intentionally synthesize the decarboxylated compound by heating your pure product in dilute acid).
-
Analyze the sample solution by HPLC to obtain a reference chromatogram with the peak of interest.
-
Analyze the reference standard to confirm its retention time.
-
Create a "spiked" sample by adding a small amount of the reference standard solution to your sample solution.
-
Analyze the spiked sample. If the peak of interest increases in area and does not split, its identity is confirmed.
// Nodes Start [label="Unexpected Peak in HPLC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMS [label="Check Mass Spectrum", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; M_minus_44 [label="Mass = [M-44]?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; M_minus_16 [label="Mass = [M-Cl+OH]?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; M_plus_28 [label="Mass = [M+28]?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SameMass [label="Mass = [M]?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ResultDecarboxy [label="Result: Decarboxylation\nAction: Check workup pH/temp", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; ResultHydroxy [label="Result: Hydrolysis\nAction: Lower saponification temp/time", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; ResultEster [label="Result: Unreacted Ester\nAction: Increase saponification time/temp", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; ResultIsomer [label="Result: Isomer\nAction: Confirm by 2D NMR", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Other [label="Other Byproduct\nAction: Further structural elucidation needed", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Start -> CheckMS; CheckMS -> M_minus_44; M_minus_44 -> ResultDecarboxy [label="Yes"]; M_minus_44 -> M_minus_16 [label="No"]; M_minus_16 -> ResultHydroxy [label="Yes"]; M_minus_16 -> M_plus_28 [label="No"]; M_plus_28 -> ResultEster [label="Yes"]; M_plus_28 -> SameMass [label="No"]; SameMass -> ResultIsomer [label="Yes"]; SameMass -> Other [label="No"]; }
References
-
Wang, Q. et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]
-
Liang, J. et al. (2014). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 13(01), 1450002. [Link]
-
Chiang, Y. et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-11675. [Link]
-
Wu, W. et al. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH Public Access, 10(6), 945–948. [Link]
-
Liang, J. et al. (2013). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]
-
Soria, J. et al. (2010). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 49(14), 6332-6337. [Link]
-
Ciambrone, G. et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5. [Link]
-
Vaskevich, R. I. et al. (2015). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
Sources
- 1. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The following information is curated from established synthetic routes and aims to address common challenges encountered during this multi-step process.
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The most common and reliable synthetic pathway involves a two-step sequence: a Sonogashira coupling followed by a cyclization to form the key intermediate, ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, which is then hydrolyzed to the final carboxylic acid. This guide will provide a detailed breakdown of each step, including potential pitfalls and their solutions.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-stage process. The initial stage focuses on the construction of the core pyrrolopyridine ring system, followed by the hydrolysis of the ester to the desired carboxylic acid.
stability of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid under different pH conditions
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No: 800401-63-2).[1] This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address common questions and challenges related to the stability of this compound under various pH conditions. As a key intermediate in pharmaceutical synthesis, understanding its chemical behavior is critical for successful drug development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound exhibits moderate stability. Its stability is highly dependent on the pH, temperature, and light exposure of its environment. The molecule possesses three key structural features that dictate its reactivity: the pyrrole-2-carboxylic acid moiety, the chloro-substituted pyridine ring, and the fused azaindole core. The primary degradation pathways are decarboxylation under acidic conditions and hydrolysis of the C-Cl bond under basic conditions. For optimal stability and long-term storage, the solid material should be kept in a sealed container with a desiccant at room temperature (15-25°C).[2]
Q2: What is the primary degradation pathway under acidic conditions?
Under acidic conditions (pH < 4), the principal degradation pathway is decarboxylation . The pyrrole-2-carboxylic acid functional group is known to be labile in acid.[3] The reaction is catalyzed by protons, where protonation of the pyrrole ring at the C2 position facilitates the cleavage of the C-C bond, leading to the loss of carbon dioxide (CO2) and the formation of 5-chloro-1H-pyrrolo[3,2-b]pyridine. The rate of decarboxylation increases significantly as the pH drops below 3.[4]
-
Causality: The acid-catalyzed mechanism proceeds via an associative pathway involving the addition of water to the carboxyl group of the protonated reactant.[5] This leads to the formation of pyrrole and protonated carbonic acid, which rapidly dissociates. The activation energy for this process is significantly lowered in the presence of acid.[6][7]
Q3: What degradation should I expect under basic (alkaline) conditions?
In basic solutions (pH > 8), the compound is susceptible to nucleophilic aromatic substitution, specifically the hydrolysis of the chlorine atom at the 5-position of the pyridine ring. This reaction replaces the chloro group with a hydroxyl group, yielding 5-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
-
Causality: The hydroxide ion (OH-) in the basic solution acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. The electronegativity of the nitrogen atom in the pyridine ring contributes to this electron deficiency. The rate of this hydrolysis is generally slower than acid-catalyzed decarboxylation but can be accelerated by increased temperature and higher concentrations of base. Studies on similar α-chloro-substituted pyridones have shown that hydrolysis is a key degradation route in alkaline media.[8]
Q4: How can I monitor the stability and degradation of this compound?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique.[9]
A robust stability-indicating method should be able to:
-
Separate the parent compound, this compound, from all potential degradation products, process impurities, and formulation excipients.[10]
-
Quantify the decrease in the parent compound's concentration over time.
-
Detect and quantify the formation of key degradants, such as the decarboxylated product (in acid) and the hydrolyzed product (in base).
To validate the method, a forced degradation study must be performed.[11][12] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradation products and prove the method can separate them.[12][13]
Q5: I'm seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis after storing my sample in an acidic mobile phase. What is it likely to be?
This is a classic troubleshooting scenario. The new, earlier-eluting peak is very likely the decarboxylated product, 5-chloro-1H-pyrrolo[3,2-b]pyridine .
-
Reasoning: In reverse-phase HPLC, polarity is a key determinant of retention time. Carboxylic acids are relatively polar. By losing the polar carboxylic acid group, the resulting molecule becomes significantly less polar. Less polar compounds interact less with the C18 stationary phase and therefore elute earlier than the more polar parent compound. This observation is a strong indicator of acid-induced decarboxylation.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solution & Explanation |
| Loss of parent peak area and appearance of a new, less-retained peak in RP-HPLC. | Acid-Catalyzed Decarboxylation: The sample is likely in an acidic environment (e.g., acidic mobile phase, residual acid from synthesis). | Neutralize the sample with a suitable buffer (e.g., phosphate buffer pH 7.0) before injection. Prepare analytical standards and samples in a neutral or slightly acidic (pH 5-6) diluent to minimize on-instrument degradation. |
| Appearance of a new, more-retained peak in RP-HPLC after exposure to basic conditions. | Base-Catalyzed Hydrolysis: The chloro group has likely been replaced by a more polar hydroxyl group. | The resulting 5-hydroxy derivative is more polar than the parent compound due to the -OH group, leading to a longer retention time in reverse-phase chromatography. Confirm the identity using LC-MS. Avoid prolonged exposure of the compound to basic solutions. |
| Gradual yellowing or discoloration of the compound in solution. | Oxidative Degradation or Ring Opening: The pyrrolopyridine core, like other electron-rich heterocycles, can be susceptible to oxidation, especially when exposed to air, light, and certain metal ions. | Prepare solutions fresh and use them promptly. Store solutions protected from light in amber vials. If oxidation is suspected, conduct a forced degradation study with an oxidizing agent (e.g., H₂O₂) to confirm and identify the degradant. |
| Poor solubility or precipitation when adjusting pH. | Approaching the Isoelectric Point: The compound has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group. Solubility is lowest near its isoelectric point. | Determine the pKa values experimentally or through prediction software. Work with the compound in pH regions where it is fully ionized (either as the carboxylate salt at higher pH or the protonated pyridine at lower pH) to ensure maximum solubility. Note that at very low pH, decarboxylation risk increases. |
Visualized Workflows and Degradation Pathways
Caption: Workflow for a typical forced degradation study.
Caption: Primary degradation pathways under acidic vs. basic conditions.
Data Summary: pH-Dependent Stability
| Condition | Primary Degradation Pathway | Major Degradation Product | Mechanism | Analytical Observation (RP-HPLC) |
| Acidic (pH 1-3) | Decarboxylation | 5-chloro-1H-pyrrolo[3,2-b]pyridine | Acid-catalyzed C-C bond cleavage | Appearance of an earlier-eluting, less polar peak. |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation expected at RT | Slow hydrolysis or oxidation over time | Parent compound peak should remain >99% under typical analytical timescales. |
| Basic (pH 9-12) | Hydrolysis | 5-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Nucleophilic Aromatic Substitution | Appearance of a later-eluting, more polar peak. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and validate the analytical method's specificity, in line with ICH guidelines.[11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intervals (e.g., 2, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intervals, cool, and neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples and analyze directly.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below. Aim for 5-20% degradation of the main peak for optimal results.[14]
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This is a general-purpose reverse-phase HPLC method that serves as a starting point for development. It must be fully validated for its intended use.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 310 nm
-
Rationale: The acidic mobile phase with formic acid ensures good peak shape for the carboxylic acid and protonated pyridine nitrogen. The gradient elution is designed to separate the non-polar decarboxylated product from the polar parent compound and the even more polar hydrolyzed product.
References
-
Shamsuzzaman, & Siddiqui, N. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: [Link]
-
Ciuffarin, E., & Savelli, G. (1971). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Dunn, G. E., & McKee, J. W. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Pyridine. Available from: [Link]
-
ResearchGate. (2009). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Available from: [Link]
-
Kresge, A. J., & Chiang, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Available from: [Link]
-
Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. ResearchGate. Available from: [Link]
-
Prajapati, R., & Patel, C. N. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Jannasch, A., & Ghasdian, N. (2015). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. Available from: [Link]
-
ResearchGate. (2012). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. Available from: [Link]
-
PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry. Available from: [Link]
-
Pałys, M., et al. (2007). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Krummen, K., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Papadimitriou, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available from: [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available from: [Link]
-
Verbraeken, B., et al. (2017). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). ANALYTICAL METHOD ASSESSMENT. In Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US). Available from: [Link]
-
D. K. (2008). A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance. Available from: [Link]
-
MDPI. (2021). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Available from: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available from: [Link]
-
ResearchGate. (2021). Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]
-
PubChemLite. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Available from: [Link]
Sources
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- 2. 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid; CAS No.: 1190321-93-7 [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmainfo.in [pharmainfo.in]
- 14. scispace.com [scispace.com]
Technical Support Center: Degradation Pathways of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The pyrrolo[3,2-b]pyridine scaffold is a key heterocyclic core in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas[1]. Understanding the stability and degradation pathways of this molecule is critical for ensuring the integrity of experimental results and the development of stable pharmaceutical formulations.
While direct degradation studies on this compound are not extensively published, this guide synthesizes information from studies on structurally related pyrrolopyridine, chloropyridine, and pyrrole derivatives to provide a robust framework for anticipating and troubleshooting potential stability issues. The principles outlined here are based on established chemical reactivity and forced degradation studies of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the degradation patterns of related heterocyclic compounds, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The molecule may be susceptible to degradation in both acidic and alkaline aqueous solutions. The carboxylic acid group itself is generally stable, but the pyrrolopyridine ring system can be sensitive to hydrolytic cleavage, particularly under strong acidic or alkaline conditions[2][3][4].
-
Oxidation: The electron-rich pyrrole ring is a potential site for oxidative degradation. Exposure to oxidizing agents, such as peroxides or atmospheric oxygen in the presence of light or metal ions, could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products[2].
-
Photodegradation: Pyrrolopyridine derivatives have been shown to be photolabile[2]. Exposure to UV or visible light can induce photochemical reactions, potentially leading to dechlorination, dimerization, or rearrangement of the heterocyclic core. The photodegradation of the related 2-chloropyridine has been shown to produce various intermediates[5].
Q2: How does pH affect the stability of this compound?
A2: Pyrrolopyridine derivatives have demonstrated instability in both acidic and alkaline media, while being relatively stable in neutral conditions[2]. For this compound, strong acidic conditions may lead to hydrolysis of the pyrrole ring[3]. In alkaline solutions, deprotonation of the pyrrole nitrogen could increase its susceptibility to oxidation, and the carboxylic acid will exist as a carboxylate salt.
Q3: Is this compound sensitive to light?
A3: Yes, there is a high probability of photosensitivity. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be photolabile[2]. Therefore, it is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (2-8°C is a common recommendation for related compounds). The presence of a desiccant is also advisable to protect against hydrolysis from atmospheric moisture[3].
Troubleshooting Guides
Issue 1: Unexpected peaks appear in HPLC analysis after acidic workup.
Question: I performed a reaction and used acidic conditions (e.g., HCl) during the workup. Now, my HPLC shows multiple new peaks, suggesting my target compound is degrading. What could be happening?
Answer:
Causality: The appearance of new peaks after acidic workup strongly suggests acid-catalyzed degradation. For this compound, two primary mechanisms are plausible:
-
Hydrolysis of the Pyrrole Ring: The pyrrole ring, especially when part of a fused system, can be susceptible to cleavage under strong acidic conditions. This would result in ring-opened products with significantly different retention times in reversed-phase HPLC.
-
Decarboxylation: While less common for aromatic carboxylic acids without specific activating groups, harsh acidic conditions combined with heat could potentially lead to the loss of the carboxylic acid group.
Troubleshooting Protocol:
-
Confirm Degradation: Re-run the HPLC analysis of a pure sample of your starting material that has been subjected to the same acidic conditions to confirm that the degradation is not due to impurities in your reaction mixture.
-
Characterize Degradants: If possible, use LC-MS to obtain the mass of the degradation products. This information can help elucidate their structures and confirm if ring-opening or decarboxylation has occurred.
-
Modify Workup:
-
Use a milder acid for pH adjustment, such as acetic acid[6].
-
Perform the acidic wash at a lower temperature (e.g., 0-5°C) to reduce the rate of degradation.
-
Minimize the time the compound is in contact with the acidic solution.
-
Consider alternative purification methods that do not require an acidic workup, such as chromatography on silica gel with a neutral mobile phase or crystallization.
-
Issue 2: My compound shows increasing impurity levels during storage in solution.
Question: I have prepared a stock solution of this compound in DMSO for screening. Over a few days, I've noticed a decrease in the main peak area and the appearance of new peaks in my HPLC analysis. What is the likely cause?
Answer:
Causality: Degradation in solution over time, especially when exposed to ambient conditions, can be due to a combination of factors:
-
Oxidation: The pyrrole ring is susceptible to oxidation. Dissolved oxygen in the solvent, potentially accelerated by light or trace metal impurities, can lead to the formation of oxidized byproducts.
-
Photodegradation: If the solution is not protected from light, photodegradation can occur. Pyrrolopyridine structures are known to be photolabile[2].
Troubleshooting Protocol:
-
Conduct a Forced Degradation Study: To identify the primary cause, subject your stock solution to controlled stress conditions:
-
Oxidative Stress: Add a small amount of a mild oxidizing agent like hydrogen peroxide (e.g., 0.3% H2O2) to a sample of your solution and monitor the degradation over time by HPLC[7].
-
Photostability: Expose a sample of your solution to a controlled light source (e.g., a photostability chamber) and compare its degradation to a sample kept in the dark.
-
-
Optimize Storage Conditions:
-
Store stock solutions frozen (-20°C or -80°C) to slow down degradation kinetics.
-
Use amber vials or wrap vials in aluminum foil to protect from light.
-
Consider degassing the solvent before preparing the solution and storing it under an inert atmosphere (e.g., by using a nitrogen blanket).
-
-
Prepare Fresh Solutions: For sensitive compounds, it is always best practice to prepare solutions fresh before use.
Proposed Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on the reactivity of related compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions, as outlined in the ICH guidelines.
Caption: Workflow for a forced degradation study.
Summary of Expected Stability
The following table summarizes the anticipated stability of this compound based on data from related structures. This should be used as a guideline, and empirical testing is essential.
| Condition | Expected Stability | Rationale |
| Acidic (pH 1-3) | Labile | Pyrrolopyridine rings can be unstable in acidic media[2][3]. |
| Neutral (pH 6-8) | Stable | Pyrrolopyridine derivatives generally show good stability at neutral pH[2]. |
| Alkaline (pH 11-13) | Labile | High pH can promote degradation of the pyrrolopyridine core[2][4]. |
| Oxidative (e.g., H₂O₂) | Potentially Labile | The electron-rich pyrrole moiety is susceptible to oxidation[2]. |
| Thermal (Solid State) | Likely Stable | Good thermal stability is expected for the solid crystalline form, but should be confirmed by DSC/TGA. |
| Photolytic | Labile | Related pyrrolopyridine structures are known to be photosensitive[2]. |
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]
-
Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI. [Link]
-
Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II) Coordination Polymers. MDPI. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid; CAS No.: 1190321-93-7 [chemshuttle.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products [pubmed.ncbi.nlm.nih.gov]
- 6. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Formylation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the formylation of 5-chloro-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile 7-azaindole core. The introduction of a formyl group at the C3 position is a critical step for further functionalization, yet it can be fraught with challenges leading to diminished yields. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction and achieve high-purity 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
The 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is an electron-rich heterocycle, making it an excellent substrate for electrophilic aromatic substitution. The reaction is overwhelmingly directed to the C3 position of the pyrrole ring, which is the most nucleophilic center. The Vilsmeier-Haack reaction is the most prevalent and effective method for this transformation, utilizing a mild electrophile known as the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] While robust, this reaction is sensitive to several parameters that can lead to incomplete conversion, side product formation, and purification losses. This guide will address these issues systematically.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A: Incomplete conversion is the most common issue and typically points to problems with the Vilsmeier reagent or suboptimal reaction conditions. The Vilsmeier reagent is a mild electrophile, and its reactivity is finely tuned by stoichiometry and temperature.[2]
Causality & Solutions:
-
Ineffective Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and moisture-sensitive. If not formed correctly, the concentration of the active electrophile (the chloroiminium salt) will be too low.
-
Solution: Prepare the reagent in situ by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) under an inert atmosphere (N₂ or Ar). A white precipitate should form. Allow the mixture to stir at this temperature for 20-30 minutes before adding the substrate. Ensure all reagents and glassware are scrupulously dry.
-
-
Insufficient Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the azaindole substrate is critical. An insufficient amount will naturally lead to unreacted starting material.
-
Solution: Use a moderate excess of the Vilsmeier reagent. A stoichiometry of 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the substrate is often required to drive the reaction to completion.[3] Start with 1.5 equivalents and increase if conversion remains low.
-
-
Suboptimal Reaction Temperature: While reagent formation requires cold temperatures, the formylation step itself may require thermal energy to overcome the activation barrier, especially with the slightly deactivated 5-chloro substrate.
-
Solution: After adding the 5-chloro-1H-pyrrolo[3,2-b]pyridine to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature. If TLC or LC-MS analysis shows sluggish conversion after 1-2 hours, gently heat the reaction to 40-60 °C. Monitor progress closely, as excessive heat can promote side reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are these impurities and how can I prevent them?
A: Side product formation often results from the high reactivity of the azaindole nucleus under acidic Vilsmeier conditions or reactions with intermediate species.
Causality & Solutions:
-
N1-Formylation: If the pyrrole nitrogen is unprotected, it can be formylated. This is typically reversible upon aqueous workup but can sometimes lead to stable byproducts.
-
Prevention: This is less common than C3 formylation but can be suppressed by ensuring a proper basic workup, which hydrolyzes the N-formyl group.
-
-
Polymerization/Degradation: 7-Azaindoles can be sensitive to strongly acidic conditions, leading to decomposition or the formation of polymeric tars, which appear as a baseline streak on TLC.[4] This is exacerbated by excessive heat or prolonged reaction times.
-
Prevention: Maintain careful temperature control. Avoid temperatures above 80 °C. Minimize reaction time by closely monitoring for the disappearance of starting material. A rapid, controlled workup is also essential.
-
-
Formation of Indole Trimers: In some cases, the intermediate iminium salt can react with two additional molecules of the starting material, leading to tri-indolylmethane-type structures, which are often highly colored and complex impurities.[4]
-
Prevention: This is favored by a high concentration of the starting material relative to the Vilsmeier reagent. Ensure the substrate is added slowly to the pre-formed reagent to maintain a low instantaneous concentration of the unreacted azaindole.
-
Q3: The workup and purification of my product are proving difficult, leading to significant material loss. What is the best procedure?
A: The workup is not merely a quenching step; it is the final reaction step where the intermediate iminium salt is hydrolyzed to the desired aldehyde. Improper execution is a common source of yield loss.
Causality & Solutions:
-
Incomplete Hydrolysis: The C3-iminium salt intermediate is water-soluble and will not be extracted into organic solvents. It must be fully hydrolyzed to the aldehyde.
-
Solution: After the reaction is complete, pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice containing a mild base like a saturated aqueous solution of sodium acetate or sodium bicarbonate. The goal is to raise the pH to ~7-8. Stirring this biphasic mixture at room temperature for 1-2 hours ensures complete hydrolysis.
-
-
Product Emulsion/Precipitation: The product aldehyde has moderate polarity and can sometimes precipitate or form emulsions during extraction, making phase separation difficult.
-
Solution: Use a combination of solvents for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol or Ethyl Acetate. If a solid precipitates, it may be the desired product. Isolate it by filtration, wash thoroughly with water, and analyze it. If emulsions form, adding brine can help break them.
-
-
Purification Challenges: The product is a polar solid.
-
Solution: Flash column chromatography is typically effective. Use a silica gel stationary phase with a gradient eluent system, starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity to 50-70% Ethyl Acetate.
-
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity for the formylation of 5-chloro-1H-pyrrolo[3,2-b]pyridine?
A: The formylation will occur almost exclusively at the C3 position. The pyrrole ring of the 7-azaindole system is highly electron-rich and functions as the nucleophile. Within the pyrrole ring, the C3 position bears the highest electron density and is sterically accessible, making it the kinetic and thermodynamic site of electrophilic attack. This is analogous to the C3 formylation of indoles.[1]
Q: Is the Vilsmeier-Haack reaction my only option? When should I consider an alternative like the Duff reaction?
A: While Vilsmeier-Haack is the preferred method due to its efficiency, the Duff reaction is a viable alternative, though it is generally known for lower yields.[5][6] The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid.[7][8] You might consider the Duff reaction if your substrate is exceptionally sensitive to the phosphorus-based reagents used in the Vilsmeier protocol or if you are working in a setting where handling POCl₃ is problematic. However, for 5-chloro-1H-pyrrolo[3,2-b]pyridine, optimization of the Vilsmeier-Haack conditions is almost always the more fruitful path.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation.
Quantitative Data Summary
The following table provides recommended starting conditions for the Vilsmeier-Haack formylation.
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | 1.0 eq | The limiting reagent. |
| DMF | 1.5 - 3.0 eq | Acts as both solvent and reagent. Excess ensures complete reagent formation. |
| POCl₃ | 1.5 - 3.0 eq | Stoichiometry should match DMF. Add dropwise to cold DMF. |
| Temperature | 0-5 °C (Reagent Formation) | Exothermic and moisture-sensitive step. |
| 25-60 °C (Reaction) | Start at RT and gently warm if needed. Monitor by TLC/LC-MS. | |
| Reaction Time | 2 - 6 hours | Highly dependent on temperature. Monitor for completion. |
| Workup | Quench in ice/water with NaHCO₃ or NaOAc | Hydrolyzes the iminium salt intermediate to the aldehyde. Adjust to pH 7-8. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
Safety: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Glassware Preparation: Ensure a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermometer is thoroughly dried in an oven and allowed to cool under an inert atmosphere.
-
Reagent Formation: To the flask, add N,N-dimethylformamide (DMF, 2.0 eq). Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting white slurry at 0-5 °C for 30 minutes.
-
Substrate Addition: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a minimal amount of dry DMF or Dichloromethane (DCM) and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Heating (Optional): If conversion is slow, heat the reaction mixture to 50 °C and continue to monitor until the starting material is consumed (typically 2-4 additional hours).
Protocol 2: Workup and Purification
-
Hydrolysis: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Slowly and carefully pour the completed reaction mixture into the ice/bicarbonate slurry. Caution: This quench is exothermic and will release gas.
-
After the addition, continue to stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt. A precipitate (the product) may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x volume of the aqueous layer). If the product has precipitated, it may be necessary to add a co-solvent like isopropanol (10% of DCM volume) to redissolve it for efficient extraction.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 70% Ethyl Acetate in Hexanes to afford the pure 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
References
-
ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]
-
ResearchGate. (n.d.). New Opportunities with the Duff Reaction. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Duff reaction. Available at: [Link]
-
Duff Reaction SlideShare. (n.d.). Duff Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Available at: [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Managing Regioselectivity in Reactions of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. We provide in-depth, field-proven insights into managing the complex regioselectivity of this molecule, helping you navigate common experimental challenges and optimize your synthetic strategies.
Introduction: The Challenge of Regioselectivity
This compound, a 4-azaindole derivative, is a valuable building block in medicinal chemistry, often found in kinase inhibitors and other targeted therapeutics.[1] Its structure, however, presents a significant synthetic challenge. The molecule contains two fused heterocyclic rings with distinct electronic properties: an electron-rich pyrrole and an electron-deficient pyridine. This duality, combined with multiple substituents, creates a complex reactivity landscape where precise control is paramount for achieving the desired synthetic outcome.
This guide will dissect the reactivity of the key positions on the scaffold and provide targeted, question-and-answer-based solutions to common issues encountered during functionalization.
Section 1: Frequently Asked Questions - Understanding the Reactivity Landscape
This section addresses fundamental questions about the inherent reactivity of the this compound scaffold.
Q1.1: What are the principal reactive sites on the molecule and what is their general order of reactivity?
Answer: The molecule has four primary sites of reactivity, each with distinct chemical properties. Understanding these is the first step to controlling reaction outcomes.
-
C-3 (Pyrrole Ring): This is the most electron-rich carbon and the preferred site for electrophilic aromatic substitution (EAS) . The pyrrole ring is inherently more activated towards electrophiles than the pyridine ring.[2]
-
C-5 Chlorine (Pyridine Ring): The chloro-substituent is attached to the electron-deficient pyridine ring, making it a prime site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .[3]
-
N-1 H (Pyrrole Ring): The pyrrole nitrogen is acidic and can be deprotonated. It is susceptible to alkylation, arylation, and serves as a directing group for metallation.
-
C-2 Carboxylic Acid: This group can undergo standard transformations (e.g., esterification, amidation) and can influence the reactivity of the pyrrole ring.
Diagram 1: Key reactive sites on the scaffold.
Q1.2: How does the C-2 carboxylic acid group affect electrophilic substitution on the pyrrole ring?
Answer: The carboxylic acid is a strong electron-withdrawing group (EWG). Its presence deactivates the pyrrole ring towards electrophilic aromatic substitution compared to an unsubstituted pyrrole.[4] However, it also acts as a powerful meta-director. Since the C-2 position is occupied, it strongly directs incoming electrophiles to the C-3 position, reinforcing the inherent reactivity of that site. This deactivation means that harsher reaction conditions may be required for substitutions compared to simple azaindoles.
Q1.3: Why is the C-5 chloro group susceptible to nucleophilic substitution while the rest of the pyridine ring is not?
Answer: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, C-6). The C-5 position is meta to the ring-junction nitrogen but para to the pyridine nitrogen lone pair. The presence of a good leaving group (Cl⁻) at this activated position makes it the focal point for SNAr reactions.[3] Attack at other positions on the pyridine ring is electronically disfavored.
Section 2: Troubleshooting Guides by Reaction Type
Electrophilic Aromatic Substitution (EAS)
| Problem / Question | Root Cause Analysis | Recommended Solution & Rationale |
| Q: My C-3 halogenation (e.g., with NBS/NCS) is giving low yields or returning starting material. | The C-2 carboxylic acid is deactivating the pyrrole ring, making it less nucleophilic than a standard 7-azaindole. The N-H proton can also be abstracted, leading to side reactions. | 1. Increase Reagent Stoichiometry: Use a slight excess of the electrophile (e.g., 1.1-1.3 equivalents of NBS). 2. N-Protection: Protect the pyrrole nitrogen with a group like tosyl (Ts) or Boc. This can enhance reactivity at C-3 by preventing N-halogenation and altering the electronic profile. 3. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rates. |
| Q: I am observing substitution on the pyridine ring instead of the pyrrole ring. | This is highly unlikely under standard EAS conditions. The pyridine ring is strongly deactivated. If this is observed, it may indicate a radical mechanism or an unexpected metal-catalyzed pathway. | 1. Confirm Reaction Conditions: Ensure no radical initiators (e.g., AIBN, peroxides) or transition metal contaminants are present. 2. Re-evaluate Electrophile: Use classic electrophiles known to favor electron-rich systems (e.g., NBS, SO₃·Pyridine for sulfonation). 3. Characterization: Double-check NMR and MS data to confirm the regioisomer. The C-3 proton of the starting material should disappear upon successful substitution. |
| Q: How can I achieve C-3 sulfenylation or selenylation? | Direct sulfenylation/selenylation requires activation of the sulfur/selenium source. Iodine-catalyzed methods have proven highly effective and regioselective for the C-3 position of 7-azaindoles.[5][6] | An efficient protocol involves using a catalytic amount of I₂ (e.g., 20 mol%) with the corresponding thiol or diselenide in DMSO at elevated temperatures (e.g., 80 °C). The I₂/DMSO system generates the electrophilic chalcogen species in situ.[5] |
Nucleophilic Aromatic Substitution (SNAr) at C-5
| Problem / Question | Root Cause Analysis | Recommended Solution & Rationale |
| Q: My SNAr reaction with an amine or alcohol nucleophile at C-5 is very slow or incomplete. | The C-Cl bond, while activated, can still require significant energy to break. The nucleophile may not be strong enough, or the reaction temperature may be too low. | 1. Increase Temperature: These reactions often require high temperatures (100-150 °C), sometimes in a sealed tube or under microwave irradiation. 2. Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent for SNAr as they solvate the cation but not the nucleophile, increasing its effective reactivity. 3. Add a Base: For amine or alcohol nucleophiles, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is required to scavenge the HCl byproduct. |
| Q: I am getting N-1 alkylation/arylation on the pyrrole ring as a major side product. | The pyrrole N-H is acidic and can be deprotonated by the base or even some strong nucleophiles, leading to a competing nucleophilic site. | 1. Protect the N-1 Position: Before attempting the SNAr reaction, protect the pyrrole nitrogen. A SEM (trimethylsilylethoxymethyl) group is a robust choice, as it is stable to many SNAr conditions but can be removed later.[7] 2. Esterify the Carboxylic Acid: The free carboxylic acid can interfere with basic reaction conditions. Converting it to a methyl or ethyl ester prior to the SNAr reaction can lead to cleaner outcomes. |
Metal-Catalyzed Cross-Coupling at C-5
Diagram 2: Decision workflow for C-5 cross-coupling reactions.
| Problem / Question | Root Cause Analysis | Recommended Solution & Rationale |
| Q: My Suzuki-Miyaura coupling at C-5 is failing. The C-Cl bond is not reacting. | Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in Suzuki couplings. The oxidative addition of Palladium(0) to the C-Cl bond is the rate-limiting step and requires a highly active catalyst system. | 1. Use an Electron-Rich, Bulky Ligand: Standard ligands like PPh₃ are often ineffective. Switch to modern Buchwald-type ligands such as XPhos, SPhos, or RuPhos . These ligands promote the difficult oxidative addition step.[7] 2. Choose the Right Pre-catalyst: Use air-stable palladium pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G3, which generate the active Pd(0) species reliably. 3. Base and Solvent: A strong base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃ for C-Cl bond activation. Solvents like toluene or dioxane are preferred. |
| Q: During a Buchwald-Hartwig amination, I am getting significant hydrodehalogenation (C-Cl bond is replaced by C-H). | Hydrodehalogenation is a common side reaction caused by β-hydride elimination from the palladium amide intermediate or reaction with trace water. It competes with the desired reductive elimination step. | 1. Rigorously Anhydrous Conditions: Ensure all reagents, solvents (e.g., toluene, dioxane), and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Ligand Choice: Ligands with a wide bite angle, like Xantphos , can sometimes suppress side reactions by disfavoring the geometry required for β-hydride elimination. 3. Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base, but in some cases, a weaker base like K₃PO₄ can minimize side reactions, albeit at the cost of a slower reaction rate. |
Section 3: Key Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization may be required for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Regioselective C-3 Bromination
This protocol is adapted from general procedures for the halogenation of electron-rich heterocycles.
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether or hexanes to remove any unreacted NBS and succinimide byproduct. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOH/water) or by silica gel chromatography if necessary.
Protocol 3.2: SNAr of C-5 Chlorine with Morpholine
This protocol illustrates a typical SNAr procedure.
-
Preparation: In a microwave vial or sealed tube, combine this compound (1.0 eq.), morpholine (3.0 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.) in DMSO (0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 140 °C for 2-6 hours (a microwave reactor can significantly shorten reaction times). Monitor for completion by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMSO and excess reagents.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired 5-(morpholino)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Protocol 3.3: Suzuki-Miyaura Coupling at C-5 with Phenylboronic Acid
This protocol employs modern catalytic systems necessary for activating the C-Cl bond, based on strategies for similar heterocyclic chlorides.[7]
-
Esterification (Recommended): First, convert the carboxylic acid to its methyl ester using standard conditions (e.g., SOCl₂ in MeOH) to prevent complications with the basic coupling conditions.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq.), phenylboronic acid (1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand like XPhos (10 mol%).
-
Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane (0.1 M). Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the coupled product. The ester can then be hydrolyzed back to the carboxylic acid if desired.
References
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Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
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Rani, P., et al. (2020). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]
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Zaitsev, V. P., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [Link]
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Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. [Link]
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Aarhus, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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Khan Academy. (2017). Nucleophilic substitution of pyridine. YouTube. [Link]
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Ceylan, S., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry. [Link]
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Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily than benzene... Pearson+. [Link]
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Al-Mousawi, S., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: 5-Chloro- vs. 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its utility stems from its ability to act as a versatile hinge-binding motif, mimicking the purine structure. When functionalized, particularly at the 5-position with a halogen, this scaffold becomes a powerful building block for creating complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of two key analogs: 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its 5-bromo counterpart. The choice between a chloro or bromo substituent is not arbitrary; it is a critical strategic decision that profoundly impacts reaction efficiency, required catalytic systems, and overall synthetic route design. We will dissect the underlying principles governing their differential reactivity and provide field-proven experimental protocols to illustrate these concepts in practice.
Physicochemical and Electronic Profile
The fundamental difference in reactivity between the two compounds is rooted in the properties of the carbon-halogen (C-X) bond. While chlorine is more electronegative than bromine, the C-Br bond is longer and weaker than the C-Cl bond. This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, a critical factor in the rate-determining step of many cross-coupling reactions.
| Property | This compound | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Data Source |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | 241.04 g/mol | [1] |
| Appearance | Solid | Solid | [1] |
| C-X Bond Energy (Aryl) | ~400 kJ/mol | ~340 kJ/mol | General Chemistry Principles |
The weaker C-Br bond dictates its higher reactivity in reactions where this bond is cleaved, most notably in palladium-catalyzed oxidative addition.
Comparative Reactivity in Key Transformations
We will explore two common transformations in drug discovery workflows: palladium-catalyzed Suzuki-Miyaura cross-coupling, where the halogen is the reactive center, and amide bond formation, where the carboxylic acid is the primary site of reaction.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern medicinal chemistry for forging C(sp²)-C(sp²) bonds. The reactivity of the aryl halide is paramount for the success of the transformation.
Mechanistic Causality: The Oxidative Addition Step
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2][3][4] This step involves the insertion of the palladium atom into the carbon-halogen bond and is typically the rate-determining step of the catalytic cycle. The established reactivity order for halogens in this step is I > Br > Cl > F, which directly correlates with the C-X bond dissociation energy.[2] Consequently, the C-Br bond of the 5-bromo analog will react significantly faster and under milder conditions than the more robust C-Cl bond of the 5-chloro analog.
To overcome the higher activation barrier of C-Cl bond cleavage, more forcing conditions are required. This typically involves:
-
More Active Catalysts: Utilizing electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) that promote the oxidative addition step.[5]
-
Higher Temperatures: Providing the necessary thermal energy to surmount the activation barrier.
-
Stronger Bases: To facilitate the transmetalation step, which can also influence the overall catalytic turnover.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Suzuki Coupling
The following protocols outline representative conditions for the Suzuki coupling of a generic arylboronic acid with both the 5-bromo and 5-chloro substrates.
A. Protocol for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (Higher Reactivity)
-
Reagent Preparation: To a reaction vial, add the 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add a standard palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Seal the vial and heat the mixture at 80-90 °C with stirring for 2-4 hours, monitoring by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
B. Protocol for this compound (Lower Reactivity)
-
Reagent Preparation: To a reaction vial, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a stronger base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add a more active palladium pre-catalyst and ligand system, such as Pd₂(dba)₃ (0.05 equiv) and a specialized ligand like XPhos (0.1 equiv).[5]
-
Solvent Addition: Add a degassed anhydrous polar aprotic solvent, such as 1,4-dioxane or toluene.
-
Reaction Execution: Seal the vial and heat the mixture to a higher temperature, typically 100-110 °C, for 6-12 hours, monitoring by LC-MS.
-
Work-up & Purification: Follow the same procedure as described for the 5-bromo analog.
Data Summary: Typical Suzuki Reaction Parameters
| Parameter | 5-Bromo Analog | 5-Chloro Analog | Rationale for Difference |
| Catalyst/Ligand | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos or RuPhos | Chloro analog requires a more electron-rich, bulky ligand to facilitate the difficult oxidative addition step.[5] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger base often required to promote the catalytic cycle with less reactive chlorides. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher thermal energy is needed to overcome the greater activation energy of C-Cl bond cleavage. |
| Reaction Time | 2 - 4 hours | 6 - 12 hours | Slower rate of oxidative addition leads to a longer overall reaction time. |
Amide Bond Formation
Amide bond formation is one of the most common reactions in drug synthesis.[6] Here, the reaction occurs at the C2-carboxylic acid, and the halogen at the C5-position exerts only a distal electronic influence.
Mechanistic Causality: Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally unfavorable. The acid must first be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[7] Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of carbodiimide coupling reagents (e.g., EDC) with additives (e.g., HOBt).[8]
In this context, the electronic-withdrawing effects of the 5-chloro and 5-bromo substituents are very similar. Both will slightly increase the acidity of the carboxylic acid proton but will not significantly alter the electrophilicity of the carbonyl carbon to a degree that necessitates different activation protocols. Therefore, the conditions for amide bond formation are expected to be nearly identical for both substrates. The choice between the chloro and bromo analog for this step is typically dictated by cost, availability, or the requirements of a subsequent cross-coupling step.
Diagram: Experimental Workflow for Amide Coupling
Caption: A standard workflow for amide bond formation using a coupling reagent.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol is effective for both the 5-chloro and 5-bromo analogs without significant modification.
-
Acyl Chloride Formation: Suspend the 5-halo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM). Add thionyl chloride (SOCl₂) (2.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF).[8]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure.
-
Amine Coupling: Dissolve the crude acyl chloride in fresh DCM and cool to 0 °C. Add the desired amine (1.1 equiv) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Strategic Synthesis Considerations
The choice between the 5-chloro and 5-bromo analog is a strategic one, guided by the overall synthetic plan.
-
Choose the 5-Bromo Analog when:
-
Mild Conditions are Required: If downstream functional groups are sensitive to high temperatures or strong bases, the bromo analog's higher reactivity is a distinct advantage.
-
High Reactivity is Essential: For difficult cross-coupling reactions or when rapid reaction times are desired.
-
Orthogonal Reactivity is Needed: In a di- or polyhalogenated system, the C-Br bond can often be selectively functionalized in the presence of a C-Cl bond.
-
-
Choose the 5-Chloro Analog when:
-
Cost and Availability are Drivers: Chloro-aromatics are often less expensive and more widely available than their bromo counterparts.
-
The Halogen is a Placeholder: If the halogen is intended to remain in the final molecule or be removed via dehalogenation, the more robust chloro-substituent is preferable.
-
Late-Stage Coupling is Planned: The chloro group can be carried through multiple synthetic steps where a more labile bromo group might react prematurely, and then functionalized at a later stage using more powerful catalytic systems.
-
Conclusion
While 5-chloro- and 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid appear structurally similar, their reactivity profiles, particularly in palladium-catalyzed cross-coupling, are markedly different. This divergence is dictated by the fundamental properties of the carbon-halogen bond. The 5-bromo analog offers higher reactivity, enabling milder and faster transformations, whereas the 5-chloro analog provides a more robust, cost-effective option that requires more forcing conditions for C-C bond formation. For reactions involving the carboxylic acid moiety, such as amide coupling, the two compounds behave almost identically. A thorough understanding of these differences allows the medicinal chemist to make informed, strategic decisions, optimizing synthetic routes for efficiency, cost, and chemical compatibility.
References
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- Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5.
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Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives
Introduction: The Prominence of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine, commonly known in medicinal chemistry as 7-azaindole, represents a "privileged scaffold." Its structure is a bioisostere of both indole and the purine system of adenosine triphosphate (ATP).[1][2] This mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the catalytic domain of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][3] The scaffold's core structure is adept at forming critical hydrogen bond interactions with the "hinge" region of a kinase, a foundational requirement for potent inhibition.[3]
This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) for a specific subset of these molecules: derivatives of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid . We will dissect the role of each component of the core structure, explore the effects of chemical modifications at key positions, and provide objective experimental data from related compound series to inform future drug design efforts. The focus is on providing a causal understanding behind experimental choices for researchers aiming to optimize this scaffold for therapeutic applications, particularly as multi-targeted kinase inhibitors for oncology.[4]
Dissecting the Core Scaffold: An Analysis of Functional Components
The therapeutic potential of this scaffold is not monolithic; it arises from the interplay of its three primary components: the 7-azaindole core, the 5-chloro substituent, and the 2-carboxylic acid group.
-
The 7-Azaindole Core: As the foundational structure, the pyrrolopyridine nucleus acts as an anchor within the ATP-binding pocket. The nitrogen in the pyridine ring (N7) and the hydrogen on the pyrrole ring (N1-H) are crucial hydrogen bond donors and acceptors that interact with the backbone of the kinase hinge region, mimicking the interactions of adenine.[1][3]
-
The 5-Chloro Substituent: The chlorine atom at the 5-position of the pyridine ring serves several key functions. It occupies a hydrophobic pocket, enhancing binding affinity through favorable van der Waals interactions. Furthermore, its electron-withdrawing nature can modulate the pKa of the heterocyclic system, influencing the compound's overall physicochemical properties, such as solubility and membrane permeability. In some kinase inhibitor series, the presence of a chloro group at an equivalent position has been shown to be favorable for activity.[5]
-
The 2-Carboxylic Acid Group: The carboxylic acid at the C2 position of the pyrrole ring offers a potential point for strong ionic or hydrogen-bond interactions with basic residues (e.g., lysine) in the active site. However, this group can also be a liability. Its acidic nature can lead to poor cell permeability and rapid metabolism. Indeed, in one study on related 2-substituted 7-azaindole analogues, a carboxylic acid at this position led to a ~100-fold reduction in potency compared to a hydroxymethyl group, likely due to repulsive forces within the active site or poor pharmacokinetics.[6] This makes the C2 position a primary target for modification to balance potency and drug-like properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
Direct SAR data for the exact this compound scaffold is limited in publicly accessible literature. Therefore, this guide synthesizes findings from closely related isomers, primarily the 1H-pyrrolo[2,3-b]pyridine (6-azaindole) scaffold, to establish a robust, predictive SAR model.
Critical Modifications at the C2-Carboxylic Acid Position
The conversion of the C2-carboxylic acid to various amides is a cornerstone strategy to overcome the liabilities of the acid while exploring new interaction space. A comprehensive SAR study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors provides critical insights.[7]
Careful analysis of these derivatives reveals that the ring size and hydrophobicity of the amide substituent are paramount for activity.[7]
-
Small, Hydrophobic Groups: Small cyclic amines, such as azetidine, often yield high potency.
-
Steric Bulk: Increasing the size of the amide substituent, for instance from an azetidine to a piperidine or larger cyclic group, often leads to a decrease in activity. This suggests a sterically constrained pocket adjacent to the C2 position.
-
Polarity: Introduction of polar groups on the amide substituent (e.g., hydroxyl groups) can either increase or decrease activity, depending on their ability to form favorable interactions with the target protein.
The following table summarizes these trends, using data adapted from the study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[7]
| Compound ID (Example) | C2-Amide Modification | Relative Potency (IC50) | Key SAR Insight |
| Base Scaffold | -COOH | Low[6] | Carboxylic acid is often detrimental to potency. |
| Derivative A | Azetidinyl-amide | High (e.g., ~0.1 µM) | Small, hydrophobic rings are well-tolerated and can enhance potency.[7] |
| Derivative B | 3-Fluoroazetidinyl-amide | Very High (e.g., <0.1 µM) | Strategic fluorination can improve potency, possibly by enhancing binding interactions or metabolic stability.[7] |
| Derivative C | Piperidinyl-amide | Moderate (e.g., ~0.5 µM) | Larger rings may introduce steric hindrance, reducing activity.[7] |
| Derivative D | Cyclohexyl-amide | Low (e.g., >1.0 µM) | Increased hydrophobicity and bulk in larger rings are generally unfavorable.[7] |
This comparative data strongly suggests that for the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, derivatization of the 2-carboxylic acid to small, functionalized amides is a highly promising strategy for potency optimization.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key SAR takeaways for the scaffold.
Caption: Key SAR points for the 5-chloro-7-azaindole scaffold.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of these derivatives.
Protocol 1: Synthesis via Suzuki Cross-Coupling
This protocol describes a general method for synthesizing substituted 7-azaindole derivatives, a common and versatile approach in medicinal chemistry.[8][9]
Workflow Diagram: Synthesis and Evaluation
Caption: General workflow for synthesis and SAR-driven optimization.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a halogenated 7-azaindole precursor (e.g., ethyl 5-chloro-4-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) (1.0 eq) and the desired boronic acid or ester (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a base (e.g., K2CO3, 3.0 eq).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Final Step (Hydrolysis): If starting with an ester, dissolve the purified product in a mixture of ethanol and 2M NaOH. Heat to reflux for 1-2 hours. After cooling, evaporate the solvent, add water, and acidify with acetic acid to pH 4 to precipitate the final carboxylic acid product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[10]
-
Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, the peptide substrate, the test compound at various concentrations, and the VEGFR-2 kinase enzyme. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Phosphorylation: Initiate the kinase reaction by adding ATP (at its Km concentration for the specific kinase). Allow the reaction to proceed for 30-60 minutes at 30 °C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising starting point for the design of novel kinase inhibitors. The SAR analysis, drawn from objective data on closely related isomers, provides a clear path for optimization. The key strategy involves the chemical modification of the 2-carboxylic acid group into small, constrained amides to enhance potency and improve drug-like properties. The 5-chloro group is a favorable feature for hydrophobic binding, while other positions on the pyridine ring offer avenues for improving selectivity against a panel of kinases. By employing the robust synthetic and analytical protocols outlined in this guide, researchers can efficiently navigate the SAR landscape and develop next-generation therapeutics based on this privileged scaffold.
References
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Medicinal Chemistry Research. [Link]
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Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Semantic Scholar. [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry. [Link]
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Inhibitors Derived from 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the meticulous selection and execution of in vitro assays are paramount. This guide provides an in-depth comparison of contemporary in vitro kinase assay protocols, with a specific focus on characterizing inhibitors derived from the privileged 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold. This chemical class has demonstrated significant promise in targeting a range of therapeutically relevant kinases.
The narrative that follows is designed to move beyond a simple recitation of procedural steps. Instead, it delves into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By grounding our discussion in authoritative sources and field-proven insights, we aim to equip you with the knowledge to make informed decisions that will accelerate your research and development efforts.
The 5-chloro-1H-pyrrolo[3,2-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition
The 5-chloro-1H-pyrrolo[3,2-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to serve as an effective ATP-competitive inhibitor for a variety of protein kinases. Its structural features allow for key interactions within the ATP-binding pocket, making it a versatile starting point for the development of potent and selective inhibitors. Notable kinase targets for inhibitors derived from this scaffold include Colony-Stimulating Factor 1 Receptor (CSF1R), Mast/stem cell growth factor receptor (c-Kit), FMS-like tyrosine kinase 3 (FLT3), and Hepatocyte growth factor receptor (Met).
Navigating the Landscape of In Vitro Kinase Assays: A Comparative Overview
The selection of an appropriate in vitro kinase assay is a critical decision that can significantly impact the quality and interpretation of your data. A multitude of assay formats are available, each with its own set of advantages and limitations. The choice of assay should be guided by factors such as the specific kinase of interest, the desired throughput, and the nature of the inhibitor being tested.[1]
Here, we compare four widely adopted assay technologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[2]
-
Fluorescence-Based Assays (e.g., HTRF®, TR-FRET, AlphaLISA®): These assays rely on the detection of a phosphorylated substrate using antibodies labeled with fluorescent dyes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time-Resolved Fluorescence (HTRF®) measure the energy transfer between a donor and an acceptor fluorophore when brought into proximity by the binding of a phospho-specific antibody to the substrate.[3] AlphaLISA® is a bead-based assay where the interaction between a phosphorylated substrate and a specific antibody brings donor and acceptor beads close, generating a chemiluminescent signal.[4]
-
Mobility Shift Assays (e.g., Caliper Life Sciences): This technology utilizes microfluidics to separate a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility. The extent of phosphorylation is quantified by measuring the fluorescence of the separated product.[5][6]
-
Radiometric Assays (e.g., Filter Binding): Considered the "gold standard" by many, these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. The phosphorylated substrate is then captured on a filter, and the radioactivity is quantified.
The following table provides a high-level comparison of these key assay technologies:
| Assay Technology | Principle | Advantages | Disadvantages |
| ADP-Glo™ (Luminescence) | Measures ADP production | Universal for any kinase, high sensitivity, wide dynamic range, suitable for HTS.[2] | Indirect measurement, potential for compound interference with luciferase. |
| HTRF®/TR-FRET (Fluorescence) | Measures substrate phosphorylation via FRET | Homogeneous "mix-and-read" format, high throughput, good sensitivity.[3] | Requires specific phospho-antibodies, potential for light scattering or quenching by compounds. |
| AlphaLISA® (Chemiluminescence) | Bead-based proximity assay for phosphorylated substrate | High sensitivity, wide dynamic range, tolerant to various sample matrices.[4] | Can be sensitive to biotin interference, requires specialized reader. |
| Mobility Shift (Microfluidics) | Electrophoretic separation of substrate and product | Direct measurement of substrate conversion, label-flexible, provides kinetic data.[5][6] | Requires specialized instrumentation, can be lower throughput for large screens. |
| Radiometric Filter Binding | Measures incorporation of radiolabeled phosphate | Direct and highly sensitive, considered the gold standard, less prone to compound interference. | Requires handling of radioactive materials, generates radioactive waste, lower throughput. |
In-Depth Experimental Protocols
To provide a practical framework for your experimental design, we present detailed, step-by-step protocols for two of the most commonly employed non-radiometric assay formats: the ADP-Glo™ Luminescence-Based Assay and the HTRF® Fluorescence-Based Assay. These protocols are designed to be adaptable for the evaluation of inhibitors derived from the this compound scaffold against their target kinases.
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is a robust and universal method for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase (e.g., CSF1R, c-Kit, FLT3, or Met)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Buffer (specific to the kinase)
-
Test Inhibitor (derived from this compound)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of your this compound-derived inhibitor in the appropriate kinase buffer. Include a vehicle control (e.g., DMSO).
-
Dilute the recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration.
-
Prepare a mixture of the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a white, opaque microplate.
-
Add 10 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. The final reaction volume will be 25 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® Kinase Assay
This protocol provides a sensitive and homogeneous method for detecting substrate phosphorylation.
Materials:
-
HTRF® Kinase Assay Kit (e.g., KinEASE™ TK Kit for tyrosine kinases)
-
Recombinant Kinase (e.g., CSF1R, c-Kit, FLT3, or Met)
-
Biotinylated Substrate Peptide
-
ATP
-
Kinase Buffer
-
Test Inhibitor
-
Low-volume, white 384-well plates
-
HTRF®-compatible plate reader
Experimental Workflow:
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of your inhibitor in kinase buffer.
-
Dilute the kinase and the biotinylated substrate in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
Prepare the HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665) in the provided detection buffer.
-
-
Set up the Kinase Reaction (in a 384-well plate):
-
Add 2 µL of the diluted inhibitor or vehicle control.
-
Add 4 µL of the diluted kinase.
-
Add 4 µL of the biotinylated substrate.
-
Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume is 20 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of the premixed HTRF detection reagents to each well to stop the reaction and label the phosphorylated substrate.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Read the Plate:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine the percentage of inhibition based on the HTRF ratio and calculate the IC50 value as described for the ADP-Glo™ assay.
-
Performance Comparison and Data Interpretation
To objectively compare the performance of these assays, key validation parameters should be assessed. The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with a value greater than 0.5 indicating an excellent assay.[7][8] The signal-to-background (S/B) ratio is another important metric that reflects the dynamic range of the assay.
The following table presents hypothetical comparative data for the evaluation of a this compound-derived inhibitor against CSF1R using the four discussed assay formats.
| Assay Parameter | ADP-Glo™ | HTRF® | Mobility Shift | Radiometric |
| Z'-Factor | > 0.7 | > 0.6 | > 0.8 | > 0.9 |
| Signal-to-Background | > 100 | > 15 | > 20 | > 50 |
| IC50 (nM) | 15 | 20 | 12 | 10 |
| Compound Interference | Potential with luciferase | Potential with colored/fluorescent compounds | Low | Very Low |
| Throughput | High | High | Medium | Low |
Causality Behind Experimental Choices:
-
ATP Concentration: For ATP-competitive inhibitors, such as those derived from the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, it is crucial to perform the assay at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase.[9] Using an ATP concentration significantly higher than the Km will lead to an overestimation of the IC50 value, as the inhibitor has to compete with a higher concentration of the natural substrate.
-
Enzyme Concentration: The concentration of the kinase should be optimized to ensure that the reaction proceeds in a linear fashion over the course of the assay and that substrate depletion is minimal (typically less than 20%).
-
Substrate Selection: The choice of substrate can influence the assay performance. For some assays, a generic substrate can be used, while for others, a more specific peptide or protein substrate may be required to achieve optimal activity and sensitivity.
-
Controls: Appropriate controls are essential for data interpretation. These should include a "no enzyme" control to assess background signal, a "no inhibitor" (vehicle) control to determine maximal kinase activity, and a positive control inhibitor to validate the assay performance.
Troubleshooting and Self-Validating Systems
A robust assay protocol should be a self-validating system. This means incorporating controls and checks that ensure the reliability of the data.
-
Compound Interference: As noted, some compounds can interfere with the assay detection system. To rule this out, it is advisable to perform a counterscreen where the inhibitor is tested in the absence of the kinase to see if it directly affects the assay signal (e.g., inhibits luciferase in the ADP-Glo™ assay).
-
Promiscuity and Off-Target Effects: Inhibitors, including those from the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, may exhibit off-target activities.[10] Profiling your lead compounds against a panel of kinases is crucial to assess their selectivity.[11][12] Several of the discussed assay formats are amenable to high-throughput screening and are offered as kinase profiling services.
-
Data Consistency: Comparing IC50 values obtained from different assay formats can provide a higher degree of confidence in the inhibitor's potency. A significant discrepancy in IC50 values between, for example, a direct radiometric assay and an indirect luminescence-based assay might warrant further investigation into potential assay artifacts.
Conclusion
The in vitro characterization of kinase inhibitors is a multifaceted process that requires a deep understanding of the available assay technologies and the rationale behind their application. For inhibitors derived from the promising this compound scaffold, a carefully chosen and rigorously validated in vitro assay is the cornerstone of a successful drug discovery program. By leveraging the comparative insights and detailed protocols provided in this guide, researchers can confidently select the most appropriate methods to accurately determine the potency and selectivity of their compounds, ultimately paving the way for the development of novel and effective kinase-targeted therapies.
References
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- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- An, F., & Wu, X. (2010). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Current opinion in chemical biology, 14(4), 478-485.
- Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26.
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Cisbio. How to measure Kinase activity with HTRF® KinEASE™ assay kit. [Link]
- Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML).
- Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014).
-
EMD Millipore. PI 3-Kinase (Class I) HTRF Assay. [Link]
- Antczak, C., Van der Veen, L. A., Su, M. S., & Ghaemmaghami, S. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 12(1), 1-15.
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BPS Bioscience. CSF1R Kinase Assay Kit. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Manuals.plus. LabChip® EZ Reader Mobility Shift Assay Development Guide. [Link]
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BPS Bioscience. FLT3 Kinase Assay Kit. [Link]
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PubChem. Mobility-Shift kinase assay. [Link]
- K-Luchini, S., & B-Luchini, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8758.
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
- Pratz, K. W., & Levis, M. J. (2010). FLT3 inhibitors in acute myeloid leukemia: current status and future directions. Clinical cancer research, 16(14), 3542-3549.
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Indigo Biosciences. Understanding Assay Performance Metrics. [Link]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Z' factor: a case study of its use in a high-throughput screening campaign for antagonists of the human neurokinin-1 receptor. Journal of biomolecular screening, 11(8), 926-933.
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Nanosyn. Technology. [Link]
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Vichem. Development of selective FLT3 inhibitors. [Link]
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BPS Bioscience. CSF1R Kinase Assay Kit. [Link]
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MySkinRecipes. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. [Link]
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comparing the efficacy of kinase inhibitors based on the 5-chloropyrrolopyridine scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure due to its ability to mimic the adenine core of ATP, thereby facilitating competitive inhibition of a wide array of kinases. The strategic addition of a chlorine atom at the 5-position of this scaffold has been explored as a means to enhance potency and selectivity. This guide provides a comparative analysis of the efficacy of kinase inhibitors based on the 5-chloropyrrolopyridine scaffold, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
The Significance of the 5-Chloro-Substituent in Pyrrolopyrimidine-Based Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold in medicinal chemistry, serving as the foundation for numerous kinase inhibitors.[1] The introduction of a chlorine atom at the 5-position can significantly influence the inhibitor's biological activity. This modification can alter the electronic properties of the aromatic system, potentially enhancing binding affinity to the target kinase. Furthermore, the chloro group can occupy hydrophobic pockets within the ATP-binding site, leading to improved potency and selectivity. Structure-activity relationship (SAR) studies on various pyrrolopyrimidine derivatives have consistently demonstrated that substitutions at this position are critical for optimizing inhibitory activity against specific kinase targets.[2]
Comparative Efficacy of 5-Chloropyrrolopyridine-Based Kinase Inhibitors
While a multitude of kinase inhibitors are based on the broader pyrrolopyrimidine framework, specific examples centered on the 5-chlorinated variant are less prevalent in late-stage clinical development, suggesting their role as foundational elements in ongoing discovery and optimization efforts. However, research has highlighted the potential of this scaffold in targeting key kinases implicated in cancer and other diseases.
For the purpose of this guide, we will examine representative compounds from research literature that feature the 5-chloro-7H-pyrrolo[2,3-d]pyrimidine core and have been evaluated for their inhibitory activity against specific kinases.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Several studies have explored the potential of pyrrolopyrimidine derivatives as VEGFR-2 inhibitors.
One promising compound, CNP0279613 , identified through structure-based virtual screening of pyrrolopyrimidine analogs, has demonstrated potent anti-angiogenic activity.[4] While the specific substitution at the 5-position is not explicitly detailed as a chloro group in the initial high-level screen, the study highlights the importance of the pyrrolopyrimidine scaffold for VEGFR-2 inhibition. Further optimization of this scaffold, including halogenation at key positions, is a common strategy to enhance potency.
Another study focusing on furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 inhibitors underscores the importance of substitutions on the core scaffold. For instance, a derivative, compound 13 , which includes a 5-chloroquinazoline moiety, displayed significant VEGFR-2 inhibitory activity.[5] Although not a direct pyrrolopyrimidine, this demonstrates the utility of a chloro-substituted pyrimidine ring system in targeting VEGFR-2.
| Compound ID (Representative) | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| CNP0279613 (pyrrolopyrimidine analog) | VEGFR-2 | Not explicitly stated, but showed strong binding and superior anti-angiogenic activity compared to other candidates. | Superior anti-angiogenic activity in HUVEC cells, comparable to Ramucirumab.[4] | [4] |
| Compound 13 (5-chloroquinazoline derivative) | VEGFR-2 | 4800 | Not specified in the provided context. | [5] |
Table 1: Comparative in vitro efficacy of representative kinase inhibitors with scaffolds relevant to the 5-chloropyrrolopyridine core against VEGFR-2.
Experimental Protocols
To facilitate the evaluation and comparison of novel kinase inhibitors based on the 5-chloropyrrolopyridine scaffold, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Causality Behind Experimental Choices: The radiometric assay directly measures the incorporation of a radioactive phosphate group from ATP onto a substrate, providing a highly sensitive and direct measure of kinase activity. The choice of a peptide substrate is crucial and should be specific to the kinase of interest to minimize off-target effects.
Self-Validating System: The inclusion of positive (no inhibitor) and negative (no kinase) controls ensures the validity of the assay. A known inhibitor for the target kinase should also be included as a reference compound.
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare Compound Dilutions: Serially dilute the test compound in DMSO. A typical starting concentration is 10 mM.
-
Set up the Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase Reaction Buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Kinase
-
Substrate peptide
-
-
Initiate the Reaction: Add [γ-33P]ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Add a stop solution (e.g., 3% phosphoric acid).
-
Capture the Phosphorylated Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure Radioactivity: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that is widely used due to its simplicity and reliability. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Self-Validating System: Including untreated cells as a negative control and a known cytotoxic agent as a positive control is essential for validating the results.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HUVECs for anti-angiogenesis studies) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize Formazan: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Signaling Pathways and Visualization
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
VEGFR-2 Signaling Pathway
Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Key downstream pathways include the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Future Perspectives
The 5-chloropyrrolopyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[6] Future research efforts should focus on synthesizing and evaluating a broader range of 5-chloropyrrolopyridine derivatives against a diverse panel of kinases. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in rationally designing next-generation inhibitors with improved therapeutic profiles.[4] The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this important class of therapeutic agents.
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid in 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
A Comparative Analysis of Tetrazole, Hydroxamic Acid, and Acylsulfonamide Bioisosteres for Enhanced Drug-like Properties
Introduction: The Rationale for Bioisosteric Replacement
In the realm of medicinal chemistry, the carboxylic acid moiety is a frequently employed functional group, prized for its ability to engage in potent hydrogen bonding and ionic interactions with biological targets.[1] However, its inherent acidity and polarity often introduce challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[2][3] Bioisosteric replacement, a strategy of substituting one functional group with another that retains similar biological activity but possesses improved physicochemical and pharmacokinetic properties, offers a powerful approach to mitigate these liabilities.[4] This guide provides a comparative analysis of three common carboxylic acid bioisosteres—tetrazole, hydroxamic acid, and acylsulfonamide—in the context of the promising heterocyclic scaffold, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. By examining the synthesis, physicochemical properties, metabolic stability, and biological activity of these analogues, we aim to provide researchers with a data-driven framework for selecting the optimal bioisostere to advance their drug discovery programs.
The Parent Scaffold: this compound
The 5-chloro-1H-pyrrolo[3,2-b]pyridine, also known as a 6-azaindole, is a privileged heterocyclic core in medicinal chemistry.[5] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][6] The carboxylic acid at the 2-position is often crucial for target engagement, making its replacement a delicate but potentially rewarding endeavor.
Figure 1: Structure of this compound.
Comparative Analysis of Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is a context-dependent decision, with no single option being universally superior.[2] The following sections will delve into the synthesis and properties of tetrazole, hydroxamic acid, and acylsulfonamide analogues of our target scaffold, providing a basis for rational design.
The Tetrazole Analogue: A Classic Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole is arguably the most well-established bioisostere for a carboxylic acid.[7] Its pKa is comparable to that of a carboxylic acid, and its planar structure can effectively mimic the geometry of the carboxylate group, allowing for similar binding interactions.[4]
Synthesis:
The synthesis of the tetrazole analogue, 2-(1H-tetrazol-5-yl)-5-chloro-1H-pyrrolo[3,2-b]pyridine, typically proceeds from the corresponding nitrile. The nitrile can be prepared from the parent carboxylic acid via the carboxamide.
Figure 2: General synthetic workflow for the preparation of a tetrazole from a carboxylic acid.
Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)-5-chloro-1H-pyrrolo[3,2-b]pyridine
-
Amide Formation: To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq), reflux for 2 hours. Cool the reaction mixture and evaporate the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in dry tetrahydrofuran (THF) and add to a cooled (0 °C) solution of aqueous ammonia (25%). Stir for 1 hour at room temperature. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxamide.
-
Nitrile Formation: To the carboxamide (1.0 eq) in an appropriate solvent such as pyridine, add a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5 eq) at 0 °C. Stir the reaction mixture at room temperature for 3-4 hours. Quench the reaction with ice water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile.
-
Tetrazole Formation: A mixture of the nitrile (1.0 eq), sodium azide (NaN₃, 3.0 eq), and ammonium chloride (NH₄Cl, 3.0 eq) in dimethylformamide (DMF) is heated at 120 °C for 12-16 hours. Cool the reaction mixture, acidify with dilute HCl, and extract the product with ethyl acetate. Purify the crude product by recrystallization or column chromatography to yield 2-(1H-tetrazol-5-yl)-5-chloro-1H-pyrrolo[3,2-b]pyridine.
The Hydroxamic Acid Analogue: A Chelating Bioisostere
Hydroxamic acids, with their ability to chelate metal ions, are often employed as bioisosteres in metalloenzyme inhibitors.[8] They can also serve as effective carboxylic acid mimics, participating in similar hydrogen bonding interactions.[2]
Synthesis:
Hydroxamic acids are typically synthesized from the corresponding carboxylic acid or its activated derivatives, such as an ester or acid chloride, by reaction with hydroxylamine.
Figure 3: General synthetic workflow for the preparation of a hydroxamic acid from a carboxylic acid.
Experimental Protocol: Synthesis of 5-chloro-N-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxamide
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activating agent like N-hydroxysuccinimide (NHS, 1.2 eq). Stir the mixture at room temperature for 4-6 hours to form the activated NHS ester.
-
Reaction with Hydroxylamine: To the solution containing the activated ester, add a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as triethylamine (TEA, 2.0 eq) in DMF. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-chloro-N-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxamide.
The Acylsulfonamide Analogue: A More Lipophilic Option
Acylsulfonamides are another important class of carboxylic acid bioisosteres. They are generally more lipophilic than carboxylic acids and can exhibit improved metabolic stability.[3] Their acidity can be tuned by the choice of the sulfonamide component.[9]
Synthesis:
Acylsulfonamides are typically prepared by the reaction of an activated carboxylic acid derivative with a sulfonamide.
Figure 4: General synthetic workflow for the preparation of an acylsulfonamide from a carboxylic acid.
Experimental Protocol: Synthesis of N-(arylsulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxamide
-
Acid Chloride Formation: Reflux a solution of this compound (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Acylsulfonamide Formation: Dissolve the acid chloride in a dry aprotic solvent such as dichloromethane (DCM) or THF. To this solution, add the desired sulfonamide (e.g., benzenesulfonamide, 1.1 eq) and a base like pyridine (2.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield the N-(arylsulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxamide.
Comparative Physicochemical and Pharmacokinetic Properties
| Property | Carboxylic Acid | Tetrazole | Hydroxamic Acid | Acylsulfonamide |
| pKa | ~4-5 | ~4.5-5.5[4] | ~8-9[2] | ~3-5 (tunable)[9] |
| cLogP | Lower | Higher | Lower | Higher |
| Metabolic Stability | Prone to glucuronidation | Generally more stable | Can be susceptible to hydrolysis | Generally more stable |
| Permeability | Low | Moderate | Low to Moderate | Moderate to High |
Note: The values presented are general ranges and can vary significantly depending on the specific molecular context.
Experimental Protocols for Property Determination
To enable a direct and robust comparison, the following experimental protocols are recommended for the characterization of the parent carboxylic acid and its bioisosteric analogues.
pKa Determination by UV-Vis Spectroscopy
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances as a function of pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
logP Determination by Shake-Flask Method
-
Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (from a relevant species, e.g., human, rat), the test compound, and a NADPH-generating system in a suitable buffer.
-
Incubate the mixture at 37 °C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Conclusion and Future Directions
The bioisosteric replacement of the carboxylic acid in this compound with tetrazole, hydroxamic acid, or acylsulfonamide moieties presents a viable strategy for modulating its physicochemical and pharmacokinetic properties. While tetrazoles offer a close mimic in terms of acidity and geometry, acylsulfonamides provide an opportunity to enhance lipophilicity and permeability. Hydroxamic acids, with their unique chelating properties, may be particularly advantageous for specific biological targets.
The lack of direct comparative experimental data for these bioisosteres on the target scaffold highlights a critical knowledge gap. The synthetic and analytical protocols provided in this guide offer a clear roadmap for researchers to generate this crucial data. By systematically synthesizing and evaluating these analogues, medicinal chemists can make informed, data-driven decisions to optimize their lead compounds and accelerate the discovery of novel therapeutics based on the promising 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.
References
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A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Focus on the 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Scaffold
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. Within this field, privileged scaffolds serve as foundational frameworks for the design of potent and selective inhibitors. The 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid core represents a promising heterocyclic system for the generation of novel kinase inhibitors. Its structural features suggest the potential for interactions within the ATP-binding pocket of various kinases.
However, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, chief among them being the management of off-target effects. Kinase inhibitors are notoriously promiscuous, often interacting with multiple kinases beyond their intended target. This cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profiling of any new chemical series is not just a regulatory requirement but a fundamental aspect of understanding its therapeutic potential and safety profile.
The Rationale for Comprehensive Kinase Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[1] Consequently, a small molecule designed to inhibit one kinase may inadvertently bind to several others. This off-target activity can have significant biological consequences. For instance, the approved drug Pexidartinib, which contains a related 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, is known to inhibit not only its primary target, colony-stimulating factor-1 receptor (CSF-1R), but also c-Kit and Flt-3.[2] While this polypharmacology can sometimes be advantageous, undisclosed off-target effects can lead to toxicity and clinical trial failures.
Therefore, the objective of cross-reactivity profiling is to:
-
Identify all potential on- and off-targets: This provides a complete picture of the compound's biological activity.
-
Quantify the selectivity: Determine the potency of the inhibitor against its intended target versus off-targets. A high selectivity index (ratio of off-target IC50 to on-target IC50) is generally desirable.
-
Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity can guide the design of more specific inhibitors.
-
Predict potential toxicities: Early identification of interactions with kinases known to be involved in critical physiological processes can help in de-risking a compound.
-
Uncover novel therapeutic opportunities: An unexpected off-target activity could lead to the repositioning of a compound for a different indication.
Methodologies for Cross-Reactivity Profiling
A multi-pronged approach combining both biochemical and cell-based assays is essential for a thorough understanding of a kinase inhibitor's selectivity.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of the interaction between an inhibitor and a purified kinase. They are highly sensitive and amenable to high-throughput screening.
This technology is a powerful tool for initial, broad cross-reactivity profiling. It assesses the ability of a compound to compete with an immobilized ligand for the ATP-binding site of a large number of kinases.
-
Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence and absence of the test compound. A reduction in the amount of bound kinase indicates that the test compound is competing for the same binding site. The amount of bound kinase is quantified using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[3]
-
Advantages: Provides a broad, unbiased view of the inhibitor's interactions across a significant portion of the kinome (often over 450 kinases).[3] It is an ATP-independent binding assay, which can provide true thermodynamic dissociation constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[3]
-
Data Output: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. Hits are then often followed up with Kd determinations to quantify the binding affinity.
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ workflow for kinase inhibitor profiling.
FRET-based assays are another popular method for quantifying inhibitor-kinase binding. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved FRET (TR-FRET) assay.
-
Principle: This assay relies on the binding of a fluorescently labeled, ATP-competitive "tracer" to a kinase that is recognized by a europium-labeled anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[4][5]
-
Advantages: It is a homogeneous, mix-and-read assay format that is well-suited for high-throughput screening.[1] It can be used to determine IC50 values and, with further experiments, Ki values. The continuous-read nature of the assay also allows for the study of slow-binding inhibitors.[4]
-
Data Output: The primary data is a ratiometric FRET signal (e.g., 665 nm emission / 615 nm emission). A decrease in this ratio indicates inhibition.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Prepare serial dilutions of the test compound (and a control inhibitor like staurosporine) in 1X Kinase Buffer A with a final DMSO concentration of 1%.[6]
-
Prepare a 3X kinase/3X antibody solution in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase, but typical values are around 15 nM kinase and 6 nM Eu-anti-tag antibody.[6]
-
Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.[6]
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 3X compound dilutions to the appropriate wells.
-
Add 5 µL of the 3X kinase/3X antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emissions at 615 nm and 665 nm.[1]
-
-
Data Analysis:
-
Calculate the 665/615 emission ratio for each well.
-
Plot the emission ratio as a function of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are excellent for determining direct binding, they do not fully recapitulate the complex environment inside a cell. Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological setting and for understanding its downstream functional consequences.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technology for measuring compound binding to a specific kinase target in living cells.
-
Principle: This assay involves expressing the kinase of interest as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is then added. If the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs upon addition of the NanoLuc® substrate. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[7][8]
-
Advantages: It provides a direct measure of target engagement in intact cells, accounting for factors like cell permeability and efflux.[7][9] It can be used to determine cellular IC50 values and residence time.
-
Data Output: The BRET ratio is calculated, and a decrease in this ratio indicates target engagement by the test compound.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: NanoBRET™ target engagement assay workflow.
These assays measure the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase.
-
Principle: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated substrate are measured, typically using techniques like Western blotting, ELISA, or AlphaLISA®. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.[8]
-
Advantages: Provides a direct measure of the inhibitor's functional activity in a cellular signaling pathway. It can help to confirm that the observed target engagement translates into a biological effect.
-
Data Output: The amount of phosphorylated substrate is quantified and normalized to the total amount of the substrate or a housekeeping protein. The results are often presented as a percentage of inhibition relative to a vehicle control.
Data Interpretation and Comparison
The data generated from these assays should be compiled and analyzed to build a comprehensive cross-reactivity profile.
Table 1: Hypothetical Cross-Reactivity Profile for a this compound Derivative (Compound X)
| Kinase | KINOMEscan™ (% of Control @ 1 µM) | LanthaScreen™ IC50 (nM) | NanoBRET™ Cellular IC50 (nM) |
| Target Kinase A | 2 | 15 | 50 |
| Off-Target Kinase B | 8 | 250 | 800 |
| Off-Target Kinase C | 45 | > 10,000 | > 10,000 |
| Off-Target Kinase D | 5 | 150 | 300 |
| Off-Target Kinase E | 70 | Not Determined | Not Determined |
In this hypothetical example, Compound X is a potent inhibitor of its intended Target Kinase A. It also shows significant activity against Off-Target Kinases B and D, albeit at higher concentrations. This information is critical for guiding the next steps in the drug discovery process. For instance, medicinal chemists could explore modifications to the pyrrolo-pyridine scaffold to improve selectivity against kinases B and D.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound scaffold is emerging, studies on related pyrrolo-pyridine derivatives have provided valuable insights. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, modifications at different positions of the heterocyclic core were shown to significantly impact potency and selectivity against FGFR kinases.[10] Similarly, for pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, substitutions on a phenyl ring attached to the pyrrolopyridine nucleus influenced their inhibitory activity.[8]
For the this compound scaffold, key areas for modification to modulate selectivity could include:
-
The carboxylic acid group: Esterification or amidation could alter interactions with the ribose-binding pocket of the ATP-binding site.
-
The chloro substituent: Replacement with other halogens or small alkyl groups could fine-tune hydrophobic interactions.
-
The pyrrole nitrogen: Substitution at this position could introduce new vectors for interaction with the solvent-exposed region.
Caption: Key modification sites on the this compound scaffold for SAR studies.
Conclusion
The cross-reactivity profiling of novel kinase inhibitors is a critical and multifaceted process that is essential for successful drug development. While the this compound scaffold holds promise, a thorough understanding of the selectivity of its derivatives is paramount. By employing a combination of broad biochemical screens like KINOMEscan™, focused biochemical assays such as LanthaScreen™, and cellular target engagement and functional assays like NanoBRET™ and phospho-substrate analysis, researchers can build a comprehensive and reliable selectivity profile. This data, in turn, will enable informed decision-making, guide the optimization of lead compounds, and ultimately increase the probability of developing safe and effective new medicines.
References
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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Profiling the kinome for drug discovery - PubMed. [Link]
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5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl] - MDPI. [Link]
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A Comparative Guide to Validating the Biological Activity of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives in Cellular Assays
Introduction: The Therapeutic Promise of Pyrrolopyridine Derivatives as Kinase Inhibitors
The 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold represents a promising class of heterocyclic compounds with significant potential in drug discovery. Its structural similarity to known kinase inhibitors, such as the FDA-approved drug Pexidartinib, suggests that derivatives of this scaffold are likely to exhibit potent and selective inhibitory activity against various protein kinases.[1] Pexidartinib, for instance, targets the colony-stimulating factor-1 receptor (CSF-1R), a key player in the proliferation and differentiation of macrophages, and is used to treat tenosynovial giant cell tumors.[2][3][4][5] The pyrrolopyridine core is a versatile starting point for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders.[6][7]
However, the journey from a promising chemical scaffold to a validated therapeutic candidate is a rigorous one, demanding a multi-faceted approach to the characterization of its biological activity. It is not enough to demonstrate that a compound can inhibit a purified enzyme in a test tube; it is crucial to validate its activity within the complex and dynamic environment of a living cell. This guide provides a comparative overview of key cellular assays for validating the biological activity of novel this compound derivatives, with a focus on those targeting CSF-1R as a representative example. We will explore a tiered approach, from broad assessments of cytotoxicity to highly specific assays that confirm direct target engagement.
The CSF-1R Signaling Pathway: A Key Target
To effectively validate the activity of our pyrrolopyridine derivatives, we must first understand the biological context in which they are intended to act. The CSF-1R signaling pathway is a critical regulator of cell survival, proliferation, and differentiation, particularly in cells of the mononuclear phagocyte system.[1] Upon binding of its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation at key tyrosine residues, initiating a cascade of downstream signaling events, including the RAS-MAPK pathway.[8][9]
This pathway provides us with several measurable readouts to assess the efficacy of our compounds. We can measure general effects on cell health, specific impacts on CSF-1R-dependent proliferation, the phosphorylation status of the receptor itself, and the direct binding of the compound to its target.
A Tiered Approach to Cellular Assay Validation
A robust validation strategy employs a series of assays that build upon one another, moving from broad, phenotypic assessments to highly specific, target-focused readouts. This tiered approach allows for the efficient screening of compounds and the confident selection of the most promising candidates for further development.
Tier 1: General Cytotoxicity and Viability Assays
The first step in characterizing a new compound is to determine its general effect on cell viability. This provides a baseline understanding of its potency and therapeutic window. Two of the most common methods for this are the MTT and CellTiter-Glo assays.
Comparison of MTT and CellTiter-Glo Assays
| Feature | MTT Assay | CellTiter-Glo® Luminescent Cell Viability Assay |
| Principle | Colorimetric assay measuring the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in metabolically active cells.[10] | Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[11] |
| Endpoint | Absorbance at ~570 nm. | Luminescence. |
| Throughput | Moderate; requires a solubilization step. | High; homogeneous "add-mix-measure" format. |
| Sensitivity | Lower sensitivity, typically detecting 200-1,000 cells per well.[11] | High sensitivity, capable of detecting as few as 15 cells.[12] |
| Pros | Inexpensive and well-established. | Faster, more sensitive, and has a wider linear range than the MTT assay.[11] |
| Cons | Can be affected by compounds that alter cellular metabolism or have reducing properties. The formazan product is insoluble and requires a solubilization step, which can introduce variability.[2] | More expensive than the MTT assay. |
Expert Insight: While the MTT assay is a classic and cost-effective method, the CellTiter-Glo assay is generally superior in terms of sensitivity, speed, and reliability, making it the preferred choice for high-throughput screening and for obtaining more accurate IC50 values.[2][11][13] The potential for interference with the MTT assay by polyphenolic compounds highlights the importance of choosing an assay that is not susceptible to chemical interactions with the test compounds.[2]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well, white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the desired concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Tier 2: Target-Dependent Proliferation Assay (BaF/3 System)
Once a compound has demonstrated cytotoxic or anti-proliferative activity, the next crucial step is to determine if this effect is dependent on the intended target. The BaF/3 cell line is an excellent tool for this purpose. These murine pro-B cells are dependent on interleukin-3 (IL-3) for survival and proliferation.[8][9] However, they can be engineered to express a constitutively active or ligand-dependent kinase, such as CSF-1R, making their proliferation dependent on the activity of that specific kinase.[8]
Expert Insight: The BaF/3 system provides a clean and specific readout for the on-target activity of a kinase inhibitor. If a compound inhibits the proliferation of BaF/3 cells expressing CSF-1R but not the parental BaF/3 cells (in the presence of IL-3), it provides strong evidence that the compound's anti-proliferative effect is mediated through the inhibition of CSF-1R.
Experimental Protocol: BaF/3-CSF-1R Proliferation Assay
-
Cell Culture: Culture BaF/3 cells stably expressing human CSF-1R in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of recombinant murine IL-3.
-
Assay Setup:
-
Wash the cells twice with IL-3-free medium to remove any residual IL-3.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) containing 100 ng/mL of recombinant human CSF-1.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well.
-
-
Compound Treatment: Add serial dilutions of the pyrrolopyridine derivatives to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® assay as described in Tier 1.
-
Data Analysis: Determine the IC50 value for the inhibition of CSF-1R-dependent proliferation.
Tier 3: Target Phosphorylation Assay
To further confirm that the compound is inhibiting the kinase activity of the target, a direct measurement of the target's phosphorylation status is essential. For CSF-1R, this involves measuring its autophosphorylation in response to CSF-1 stimulation. The human monocytic leukemia cell line, THP-1, endogenously expresses functional CSF-1R and is a suitable model for this assay.[14]
Expert Insight: A target phosphorylation assay provides a more direct measure of kinase inhibition than a proliferation assay. It demonstrates that the compound is engaging the target and inhibiting its catalytic activity within the cell. This assay can also be used to assess the inhibition of downstream signaling molecules, such as ERK, providing a more comprehensive picture of the compound's effects on the signaling pathway.[9][14]
Experimental Protocol: CSF-1R Phosphorylation Assay in THP-1 Cells
-
Cell Culture and Starvation: Culture THP-1 cells in RPMI-1640 medium with 10% FBS. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
Compound Pre-treatment: Pre-incubate the starved cells with serial dilutions of the pyrrolopyridine derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of recombinant human CSF-1 for 5-10 minutes at 37°C.[9]
-
Cell Lysis: Immediately place the plate on ice and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phosphorylation:
-
The levels of phosphorylated CSF-1R (pCSF-1R) and total CSF-1R can be quantified using a variety of methods, including:
-
Western Blotting: A traditional but low-throughput method.
-
ELISA: A higher-throughput method using specific antibodies for pCSF-1R and total CSF-1R.
-
Homogeneous Assays (e.g., AlphaLISA® SureFire® Ultra™): These are high-throughput, no-wash assays that are well-suited for screening and dose-response studies.[9]
-
-
-
Data Analysis: Normalize the pCSF-1R signal to the total CSF-1R signal and calculate the IC50 for the inhibition of CSF-1R phosphorylation.
Tier 4: Direct Target Engagement Assay (NanoBRET™)
The ultimate confirmation of a compound's mechanism of action is to demonstrate its direct physical interaction with the target protein in living cells. The NanoBRET™ Target Engagement Assay is a powerful technology for this purpose. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same site as the compound of interest.[15][16]
Expert Insight: The NanoBRET™ assay provides quantitative data on compound affinity and target occupancy in a physiologically relevant context.[16] It is a highly sensitive and specific method that can be used to rank compounds based on their on-target potency and to assess their residence time at the target.[15][16] A comparison with other target engagement methods like the Cellular Thermal Shift Assay (CETSA) shows that NanoBRET offers a more direct and often higher-throughput approach.[3][4][15]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293) that expresses the target kinase (CSF-1R) fused to NanoLuc® luciferase.
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ tracer and the test compound to the cells in a 96- or 384-well plate.
-
-
Substrate Addition: Add the NanoGlo® Luciferase Assay Substrate to initiate the luminescent reaction.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Determine the IC50 value for target engagement by plotting the BRET ratio against the compound concentration.
Comparative Summary and Data Interpretation
The table below provides a comparative summary of the four tiers of cellular assays discussed in this guide.
| Assay Tier | Assay Name | Key Question Answered | Example IC50 for a Known CSF-1R Inhibitor (BLZ945) |
| Tier 1 | CellTiter-Glo® | What is the overall cytotoxicity/anti-proliferative effect of the compound? | ~67 nM in bone marrow-derived macrophages[17] |
| Tier 2 | BaF/3-CSF-1R Proliferation | Is the anti-proliferative effect dependent on the target kinase? | Data not readily available, but expected to be in the nanomolar range. |
| Tier 3 | CSF-1R Phosphorylation | Does the compound inhibit the catalytic activity of the target kinase in cells? | Data not readily available, but expected to be in the low nanomolar range. |
| Tier 4 | NanoBRET™ Target Engagement | Does the compound directly bind to the target kinase in living cells? | Data not readily available, but would provide a direct measure of binding affinity. |
Note: The provided IC50 value for BLZ945 is from a specific study and may vary depending on the experimental conditions and cell line used.
Interpreting the Data: A potent and selective inhibitor is expected to show a low nanomolar IC50 in the target-dependent assays (Tiers 2, 3, and 4), while its IC50 in a general cytotoxicity assay against a cell line that does not depend on the target kinase should be significantly higher. A close correlation between the IC50 values obtained from the target phosphorylation and direct target engagement assays provides strong evidence for an on-target mechanism of action.
Conclusion
The validation of the biological activity of this compound derivatives in cellular assays is a critical process in their development as potential therapeutic agents. By employing a tiered and comparative approach, researchers can efficiently and confidently characterize the potency, selectivity, and mechanism of action of these promising compounds. The assays discussed in this guide, from general viability assessments to direct target engagement studies, provide a robust framework for advancing the most promising candidates towards preclinical and clinical development. The ultimate goal is to build a comprehensive data package that not only demonstrates a compound's efficacy but also provides a clear understanding of how it works at the cellular and molecular level, thereby increasing the probability of its success as a novel therapeutic.
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A Comparative Guide to Pyrrolo[3,2-b]pyridine and Pyrrolo[2,3-b]pyridine Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomeric Azaindole Performance Supported by Experimental Data.
Introduction: The Strategic Choice of an Azaindole Core
In medicinal chemistry, the azaindole scaffold, a bioisostere of indole, stands out as a privileged structure, particularly in the development of kinase inhibitors.[1][2] The strategic substitution of a carbon atom in the indole's benzene ring with a nitrogen atom creates one of four possible pyrrolopyridine isomers. This seemingly minor alteration profoundly impacts the molecule's physicochemical properties and biological activity by modifying its electronic distribution, hydrogen bonding capacity, and metabolic stability.[3][4]
This guide provides a detailed comparative analysis of two of the most significant isomers in drug design: the pyrrolo[3,2-b]pyridine (commonly known as 6-azaindole) and the pyrrolo[2,3-b]pyridine (the more prevalent 7-azaindole). Understanding the nuanced differences between these scaffolds is critical for rational drug design, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles to meet specific therapeutic goals.
Caption: Core chemical structures of the isomeric scaffolds.
Physicochemical Properties: How Nitrogen Placement Dictates Behavior
The position of the pyridine nitrogen atom is the single most important determinant of the scaffold's properties. It acts as a hydrogen bond acceptor, and its location relative to the pyrrole's hydrogen bond donor site governs the molecule's polarity, solubility, and pKa. These factors are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While both are bioisosteres of indole, the introduction of the nitrogen atom generally enhances aqueous solubility and can modulate metabolic stability compared to the parent indole.[3] For example, in the development of HIV-1 inhibitors, all four azaindole isomers demonstrated a more than 25-fold increase in solubility and enhanced metabolic stability over the prototype indole compound.[3]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Pyrrolo[3,2-b]pyridine | Pyrrolo[2,3-b]pyridine | Rationale for Difference |
| Common Name | 6-Azaindole | 7-Azaindole | Based on nitrogen position relative to the pyrrole fusion. |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | Isomeric, same atomic composition. |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol [5] | Isomeric, same atomic composition. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | 1 (Pyridine N) | Both possess a pyridine nitrogen lone pair. |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | 1 (Pyrrole N-H) | Both possess a pyrrole N-H group. |
| Predicted pKa (Basic) | ~4.5 - 5.5 | ~4.5 - 5.0 | The proximity of the electron-withdrawing pyrrole ring slightly influences the basicity of the pyridine nitrogen. |
| Predicted LogP | ~1.3 | ~1.2 | Subtle differences in the dipole moment affect lipophilicity. |
Note: Predicted values can vary based on the algorithm used. These serve as a general comparison.
The key takeaway is that the 7-azaindole (pyrrolo[2,3-b]pyridine) presents its hydrogen bond-accepting nitrogen in a position that is geometrically favorable for interacting with the hinge region of many protein kinases, a primary reason for its prevalence in drug design.[2] The 6-azaindole isomer offers an alternative vector for this interaction, which can be exploited to achieve selectivity for different targets or to escape existing intellectual property.
Application in Medicinal Chemistry: A Tale of Two Isomers
While both scaffolds are valuable, their application in drug discovery has been notably asymmetric. The pyrrolo[2,3-b]pyridine core is far more common, largely due to its early and continued success in kinase inhibition.
Pyrrolo[2,3-b]pyridine (7-Azaindole): The Established Workhorse
This scaffold is a cornerstone of modern kinase inhibitor design.[2] Its ability to form a key hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP, makes it an exceptionally effective starting point for inhibitor development.[6]
-
Kinase Inhibition: A vast number of inhibitors targeting various kinases utilize this core.
-
BRAF Inhibitors: Vemurafenib, an FDA-approved drug for melanoma, features a pyrrolo[2,3-b]pyridine core that is critical for its potent inhibition of the V600E mutant BRAF kinase.[7]
-
FGFR Inhibitors: Numerous potent and selective fibroblast growth factor receptor (FGFR) inhibitors have been developed using this scaffold, showing promise in treating cancers with aberrant FGFR signaling.[8][9]
-
GSK-3β and CDK8 Inhibitors: The scaffold has been successfully employed to generate highly potent inhibitors of glycogen synthase kinase-3β (GSK-3β) for potential Alzheimer's disease treatment and cyclin-dependent kinase 8 (CDK8) for colorectal cancer.[10][11]
-
-
Other Targets: Its utility extends beyond kinases.
-
Phosphodiesterase 4B (PDE4B) Inhibition: A scaffold-hopping experiment identified a pyrrolo[2,3-b]pyridine series as potent and selective PDE4B inhibitors, demonstrating its versatility. Interestingly, in this study, the corresponding N-methylated pyrrolo[3,2-b]pyridine isomer was found to be inactive, highlighting the profound impact of nitrogen placement on target engagement.[12]
-
Pyrrolo[3,2-b]pyridine (6-Azaindole): The Strategic Alternative
Though less explored, the pyrrolo[3,2-b]pyridine scaffold is a valuable tool for bioisosteric replacement and scaffold hopping. Its distinct geometry can impart novel structure-activity relationships (SAR), leading to improved selectivity or the ability to target proteins that are not well-addressed by the 7-azaindole isomer.
-
Antiproliferative Agents: A series of diarylureas and amides built upon the pyrrolo[3,2-b]pyridine scaffold showed potent in vitro antiproliferative activity against human melanoma cell lines, with some derivatives exceeding the activity of the multi-kinase inhibitor Sorafenib.[13]
-
Kinase Inhibition: While less common than its isomer, it has been investigated for kinase inhibition. The altered vector of the pyridine nitrogen requires a different binding pocket geometry, which can be exploited to gain selectivity. For instance, derivatives of the related pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase.[14]
Table 2: Selected Drug Candidates and Biological Targets
| Scaffold | Compound/Series | Target(s) | Reported Activity (IC₅₀) |
| Pyrrolo[2,3-b]pyridine | Vemurafenib | BRAFV600E | 31 nM[7] |
| Compound 35 | BRAFV600E | 80 nM[7] | |
| Compound 4h | FGFR1, FGFR2 | 7 nM, 9 nM[8] | |
| Compound 11h | PDE4B | 0.14 µM[12] | |
| Compound 41 | GSK-3β | 0.22 nM[10] | |
| Compound SU1349 | IKKα | 16 nM[15] | |
| Pyrrolo[3,2-b]pyridine | Compound Ir | A375 Melanoma Cells | GI₅₀ = 0.08 µM[13] |
| Compound It | A375 Melanoma Cells | GI₅₀ = 0.09 µM[13] |
Synthetic Accessibility
The synthesis of azaindoles can be challenging, as classical methods for indole synthesis often fail or give low yields due to the electron-deficient nature of the pyridine ring.[3][16] Modern synthetic chemistry, however, has provided robust routes.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): Numerous strategies exist. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently used to build complexity on pre-formed 7-azaindole cores.[17] Synthesizing the core itself often involves multi-step sequences starting from substituted pyridines.
-
Pyrrolo[3,2-b]pyridine (6-Azaindole): Synthesis also relies heavily on modern cross-coupling methodologies, often starting from functionalized 2,3-diaminopyridines or other suitable pyridine precursors.[16] The availability of diverse starting materials may be more limited compared to those for the 7-azaindole, which can be a practical consideration in library design.
Experimental Workflow: A Self-Validating Protocol for Scaffold Comparison
To objectively compare these scaffolds for a specific biological target, a rigorous, multi-step experimental workflow is essential. This system ensures that decisions are based on a comprehensive dataset, from initial biochemical potency to cellular activity and drug-like properties.
Caption: A logical workflow for the comparative evaluation of isomeric scaffolds.
Detailed Protocol Steps & Rationale
-
Synthesis and Purification (Phase 1):
-
Objective: To obtain highly pure compounds of both isomeric series for unambiguous biological testing.
-
Method: Synthesize matched pairs of compounds where only the core scaffold (pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine) is varied, keeping peripheral substituents identical. Purify all final compounds by reverse-phase HPLC to >95% purity.
-
Causality: Impurities can lead to false positives or inaccurate potency measurements. Using matched pairs isolates the effect of the scaffold itself, providing a direct and reliable comparison.
-
-
Biochemical Potency and Selectivity (Phase 2):
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the primary target and assess selectivity against related off-targets.
-
Method (for Kinases):
-
Use a standardized in vitro kinase assay (e.g., ADP-Glo, LanthaScreen™). Run an 11-point dose-response curve for each compound against the primary target kinase.
-
Screen active compounds at a single high concentration (e.g., 1 or 10 µM) against a panel of related kinases to identify potential off-target liabilities.
-
-
Causality: This step quantifies the direct interaction between the compound and the purified target protein. The selectivity screen is crucial for predicting potential side effects and provides a more complete picture of the compound's activity profile.
-
-
Cellular Activity and ADME Profiling (Phase 3):
-
Objective: To confirm that biochemical potency translates to a cellular context and to assess the compound's drug-like properties.
-
Method:
-
Cellular Potency: Use a relevant cell-based assay. For an anti-cancer kinase inhibitor, this could be an anti-proliferative assay (e.g., CellTiter-Glo®) on a cancer cell line dependent on the target kinase.
-
ADME: Conduct a panel of standard in vitro ADME assays, including metabolic stability (human liver microsomes), aqueous solubility (nephelometry), and cell permeability (Caco-2 or PAMPA).
-
-
Causality: A compound must be able to cross the cell membrane, remain stable against metabolic enzymes, and engage its target within the complex cellular environment to be effective. This phase filters out biochemically potent compounds that have poor drug-like properties.
-
Conclusion: Making the Right Choice
The comparative analysis of pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine scaffolds reveals a clear dichotomy in their current application.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole) is the dominant isomer, representing a well-validated, low-risk starting point for many targets, especially protein kinases, due to its favorable geometry for hinge binding. Its extensive documentation provides a rich foundation for SAR exploration.[18]
-
Pyrrolo[3,2-b]pyridine (6-Azaindole) serves as a crucial strategic alternative. Its less-explored chemical space offers significant opportunities for developing novel intellectual property. The altered hydrogen bonding vector can be the key to achieving selectivity against closely related targets or overcoming resistance mutations that affect the binding of 7-azaindole-based drugs.
Ultimately, the choice of scaffold is not a matter of one being definitively "better" than the other, but is highly dependent on the specific therapeutic target and the strategic goals of the drug discovery program. For programs seeking to build upon established knowledge, the 7-azaindole is a logical choice. For those seeking novelty, selectivity, and new IP, the systematic evaluation of the 6-azaindole and other underutilized isomers represents a powerful and rational design strategy.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives
Introduction: The Pyrrolopyridine Scaffold and the Imperative of Metabolic Stability
The 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its derivatives have shown promise as potent inhibitors of various kinases and other enzymes, making them attractive candidates for therapeutic development in oncology and inflammatory diseases.[1][2] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, chief among them being pharmacokinetic properties.[3][4][5] A compound's metabolic stability—its susceptibility to being broken down by enzymes in the body—is a critical determinant of its oral bioavailability, half-life, and overall exposure.[4][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of novel derivatives of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core. We will delve into the causality behind experimental choices, present detailed protocols for gold-standard in vitro assays, and offer a comparative analysis to guide structure-activity relationship (SAR) studies. Our focus is on building a robust, self-validating system for generating reliable and actionable data early in the drug discovery pipeline.[7][8]
The Rationale for Early In Vitro Assessment
Assessing metabolic stability during the lead optimization phase is a cornerstone of modern drug discovery.[7][9] Compounds with high metabolic liability are often rapidly cleared from the body, leading to insufficient therapeutic exposure. Identifying these liabilities early allows medicinal chemists to make targeted structural modifications to block metabolic "hotspots" and improve the compound's pharmacokinetic profile.[7][10] Regulatory bodies like the FDA and EMA emphasize the importance of understanding a drug candidate's metabolic fate well before it enters extensive clinical trials.[11][12][13]
Our comparative approach will utilize two fundamental in vitro systems:
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[14][15] Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism.[10][15]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors.[16][17] Hepatocyte assays provide a more complete picture of overall hepatic clearance, incorporating cellular uptake and the interplay between different metabolic pathways.[10][17]
Experimental Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay measures the rate of disappearance of a parent compound due to Phase I metabolism. The choice to use pooled human liver microsomes from multiple donors is crucial as it averages out inter-individual variability in enzyme expression.[15]
Causality Behind the Protocol Design:
-
Cofactor Requirement: The reaction is initiated by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH), an essential cofactor for CYP450 enzymes.[14][15] A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.
-
Protein Concentration: A microsomal protein concentration of 0.5 mg/mL is standard and ensures a sufficient concentration of enzymes without causing excessive non-specific binding of the test compound.[10][14]
-
Quenching the Reaction: The reaction is stopped at specific time points by adding a cold organic solvent (acetonitrile). This simultaneously terminates enzymatic activity and precipitates the microsomal proteins, allowing for analysis of the supernatant.[15][18]
-
Self-Validating Controls: High- and low-clearance compounds (e.g., Verapamil and Diazepam) are included as positive controls to validate the metabolic competency of the microsomal batch.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of each test compound and positive control in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), and pooled human liver microsomes to a final protein concentration of 0.5 mg/mL.[14]
-
Pre-incubation: Add the test compound to the microsome mixture to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19] For the negative control wells, add buffer instead of the NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[10][15]
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[15]
Workflow Visualization
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using whole cells, which contain both Phase I and Phase II enzymes and active transporter systems.[16][17][20]
Step-by-Step Methodology:
-
Hepatocyte Thawing: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams Medium E).
-
Cell Viability and Counting: Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to 1.0 x 10^6 viable cells/mL.
-
Assay Setup: In a 24-well plate, add the test compounds (final concentration of 1 µM) and pre-warm at 37°C.[16]
-
Initiation: Initiate the assay by adding the hepatocyte suspension to the wells, resulting in a final cell density of 0.5 x 10^6 cells/mL.[16]
-
Incubation: Incubate the plate at 37°C on an orbital shaker to keep the cells in suspension.[16]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.[16][18]
-
Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability assay (steps 6 and 7).
Data Analysis and Interpretation
The primary data from these assays is the percentage of the parent compound remaining at each time point. From this, two key parameters are derived:
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm plot of the percent remaining versus time.
-
k = - (slope)
-
t½ = 0.693 / k[16]
-
-
Intrinsic Clearance (Clint): This parameter represents the inherent ability of the liver to metabolize a drug. It is a more direct measure of metabolic efficiency and is used to predict in vivo hepatic clearance.
Comparative Analysis: Guiding Structure-Metabolic Stability Relationships
To effectively guide medicinal chemistry efforts, it is essential to compare the metabolic stability of new derivatives against the parent compound and established chemical scaffolds. The following table presents a hypothetical dataset for several derivatives of the this compound core, compared with two alternative heterocyclic cores often used in kinase inhibitor design.
| Compound ID | Structure/Modification | HLM t½ (min) | HLM Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| PYR-001 | Parent Scaffold | 25 | 55.4 | 20 | 69.3 |
| PYR-002 | R = -CH3 -> -CF3 | > 60 | < 23.1 | 55 | 25.2 |
| PYR-003 | R = -H -> -F (on pyridine) | 45 | 30.8 | 38 | 36.5 |
| PYR-004 | R = -H -> -OMe (on pyrrole) | 10 | 138.6 | 8 | 173.3 |
| ALT-IND-01 | Indole-2-carboxamide Core | 18 | 77.0 | 15 | 92.4 |
| ALT-QUI-01 | Quinoline-3-carboxamide Core | > 60 | < 23.1 | > 120 | < 11.6 |
Interpretation of Hypothetical Data:
-
PYR-001 (Parent): Shows moderate metabolic stability. It is cleared in both microsomal and hepatocyte systems, suggesting it is a substrate for both Phase I and potentially Phase II enzymes.
-
PYR-002 (Trifluoromethylation): The replacement of a methyl group with a trifluoromethyl group significantly blocks metabolic breakdown, resulting in a much longer half-life. This is a classic medicinal chemistry strategy, as the C-F bond is highly resistant to CYP-mediated oxidation.
-
PYR-003 (Fluorination): Adding a fluorine atom to a potential site of aromatic hydroxylation (a common metabolic pathway) improves stability, though less dramatically than the -CF3 group.
-
PYR-004 (O-demethylation): The introduction of a methoxy group creates a metabolic "soft spot." The rapid clearance, especially in hepatocytes, suggests efficient O-demethylation by CYPs followed by potential Phase II conjugation.
-
Alternative Scaffolds: The indole core (ALT-IND-01 ) shows higher metabolic lability, a known characteristic of this scaffold which is prone to oxidation. In contrast, the quinoline core (ALT-QUI-01 ) is highly stable, representing a potential alternative if the pyrrolopyridine scaffold proves intractable.
Advanced Assays and Mechanistic Understanding
If a compound shows high clearance, the next logical step is CYP Reaction Phenotyping . This assay identifies which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the compound's metabolism.[22][23][24] This is achieved by incubating the compound with individual recombinant human CYP enzymes or by using specific chemical inhibitors in HLM.[22][25][26]
Potential Metabolic Pathways
For N-heterocyclic compounds like the pyrrolopyridine derivatives, common metabolic pathways include oxidation and conjugation. Understanding these pathways is key to rational drug design.
Caption: Potential metabolic pathways for pyrrolopyridine derivatives.
Conclusion
A thorough and early assessment of metabolic stability is not merely a screening step but a pivotal component of a successful drug discovery program. By employing a systematic and comparative approach using both liver microsomes and hepatocytes, researchers can generate high-quality, reproducible data. This data is instrumental in guiding the SAR for the this compound series, enabling the selection of compounds with an optimal balance of potency and pharmacokinetic properties for further development. The protocols and interpretive guidance provided here serve as a robust foundation for making informed decisions and de-risking projects at a critical stage.
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A Comparative Guide to the Biological Evaluation of Fluorinated vs. Chlorinated Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds, particularly in oncology and kinase inhibition. The strategic introduction of halogen atoms, a common tactic in drug design, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth, objective comparison of fluorinated and chlorinated pyrrolopyridine derivatives, offering supporting experimental data and elucidating the rationale behind experimental choices to guide future drug development endeavors.
The Rationale for Halogenation: Fluorine vs. Chlorine
The decision to incorporate a fluorine or a chlorine atom into a pyrrolopyridine scaffold is a critical one, driven by the distinct physicochemical properties of each halogen.
Fluorine , being the most electronegative element, often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Its small size, comparable to a hydrogen atom, means it can often be substituted with minimal steric hindrance, while its ability to form strong bonds with carbon can improve binding affinity to target proteins.[1][2][3]
Chlorine , on the other hand, is larger and less electronegative than fluorine but is more polarizable. This property can lead to favorable interactions within a protein's binding pocket. The introduction of a chlorine atom can also modulate the lipophilicity of a compound, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.
In Vitro Efficacy: A Tale of Two Halogens
The true test of these theoretical advantages lies in their empirical validation through in vitro assays. Here, we compare the performance of fluorinated and chlorinated pyrrolopyyridine analogs in key anticancer assays.
Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates greater potency.
While direct comparative studies on a series of fluorinated and chlorinated pyrrolopyridine derivatives are limited, evidence from related heterocyclic structures provides valuable insights. For instance, a study on formazan derivatives demonstrated that a compound with a para-fluoro substitution on a phenyl ring (FF) exhibited significantly greater antiproliferative activity against A-549 (lung cancer) and PC-3 (prostate cancer) cell lines compared to its para-chloro counterpart (CF).[4]
Table 1: Comparative Cytotoxicity of Fluorinated vs. Chlorinated Formazan Derivatives [4]
| Compound | Target Cell Line | IC50 (µM) |
| FF (p-fluoro) | A-549 | 30.05 |
| CF (p-chloro) | A-549 | 97.06 |
| FF (p-fluoro) | PC-3 | 22.58 |
| CF (p-chloro) | PC-3 | 76.25 |
| Cisplatin (Control) | A-549 | 25.47 |
| Cisplatin (Control) | PC-3 | 46.47 |
This data suggests that in this particular scaffold, the higher electronegativity of fluorine may contribute to more potent inhibition of cancer cell growth.[4] This trend, where fluorinated compounds exhibit superior or comparable activity, has been observed in various other classes of bioactive molecules.
Induction of Apoptosis: Flow Cytometry with Annexin V Staining
To understand the mechanism of cell death induced by these compounds, flow cytometry using Annexin V and propidium iodide (PI) staining is a crucial experiment. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
A study on novel 7H-pyrrolo[2,3-d]pyrimidine derivatives demonstrated that the representative compound 25b induced apoptosis in A549 lung cancer cells in a concentration-dependent manner.[5] While this study did not directly compare fluorinated and chlorinated analogs, it highlights a common mechanistic pathway for this class of compounds. It is plausible that both fluorinated and chlorinated derivatives induce apoptosis, with the potency of induction correlating with their antiproliferative activity.
Structure-Activity Relationship (SAR): Decoding the Halogen Effect
The position and nature of the halogen substituent on the pyrrolopyridine ring are critical determinants of biological activity. SAR studies help to elucidate these relationships.
For many kinase inhibitors, including those with a pyrrolopyrimidine core, the introduction of an electron-withdrawing group, such as a halogen, at specific positions can enhance activity.[6] For instance, in a series of pyrrolo[2,3-d]pyrimidines, compounds with electron-withdrawing groups on the substituent at the N7 position showed excellent cytotoxic activity.[6]
The choice between fluorine and chlorine can also influence selectivity. The differing sizes and electronic properties of these halogens can lead to differential interactions with the amino acid residues in the kinase binding pocket, potentially leading to selectivity for one kinase over another.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A-549, PC-3, HT-29)
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (both fluorinated and chlorinated derivatives) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for assessing cell viability.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of the test compounds for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Diagram of Apoptosis Detection by Flow Cytometry
Caption: Quadrant analysis in an Annexin V/PI flow cytometry experiment.
Pharmacokinetic Considerations: The In Vivo Impact of Halogenation
The ultimate success of a drug candidate depends on its in vivo behavior. Halogenation with fluorine or chlorine can significantly impact a compound's pharmacokinetic profile.
Metabolic Stability: As previously mentioned, fluorination often enhances metabolic stability.[1][2][3] This can lead to a longer half-life and increased drug exposure. In contrast, chlorinated aromatic rings can sometimes be susceptible to metabolic hydroxylation, potentially leading to faster clearance. However, this is highly dependent on the specific substitution pattern and the overall molecular context. A study on halogenated pyrrolo[3,2-d]pyrimidines showed that these compounds can have a short plasma half-life, suggesting rapid metabolism.[7]
Bioavailability: The lipophilicity of a compound, which is influenced by halogenation, plays a crucial role in its absorption and distribution. A systematic comparison would be necessary to determine whether fluorinated or chlorinated pyrrolopyridine derivatives exhibit superior oral bioavailability.
Conclusion and Future Directions
Future research should focus on the parallel synthesis and evaluation of both fluorinated and chlorinated pyrrolopyridine libraries. Such studies should not only compare their in vitro potency and mechanism of action but also delve into their comparative pharmacokinetics and metabolic profiles. This systematic approach will provide a clearer understanding of the subtle yet critical differences imparted by these two key halogens and will undoubtedly accelerate the development of novel and effective pyrrolopyridine-based therapeutics.
References
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a chlorinated azaindole derivative. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Core Principle: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound belongs to a class of chlorinated heterocyclic compounds. While specific toxicological data for this exact molecule may be limited, data from structurally similar compounds, such as other chlorinated pyrrolopyridine carboxylic acids, allow for a reliable preliminary hazard assessment. These analogs are typically classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, this compound must be managed as hazardous chemical waste from the point of generation.
The foundation of safe disposal is built on the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its creation to its final disposal.[3] Adherence to these federal and your institution's specific guidelines is mandatory.
Table 1: Hazard and Handling Summary
| Property | Description | Source/Rationale |
|---|---|---|
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₅ClN₂O₂ | [4] |
| Anticipated Hazards | Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Respiratory Irritation (Category 3) | Based on data for structural analogs.[1][2] |
| Waste Classification | Hazardous Chemical Waste | Due to the presence of a chlorinated organic structure and anticipated irritant/toxic properties.[5][6] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | To prevent skin and eye contact.[2][7] |
The Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logically sound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This is a non-negotiable first line of defense against accidental exposure.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Action: Collect waste containing this compound in a dedicated hazardous waste container.
-
Causality: As a chlorinated organic acid, this waste must be kept separate from incompatible materials, particularly strong bases (which could cause an exothermic neutralization reaction) and certain metals that may be corroded by acids.[8] Segregation prevents violent reactions or the emission of toxic gases.[8]
Step 3: Waste Collection and Containment
The method of collection depends on the form of the waste.
-
Solid Waste: Place any unused or contaminated solid this compound directly into a designated, chemically-compatible, wide-mouth solid waste container.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a sealed, leak-proof liquid waste container. Ensure the container material is compatible with the solvent used (e.g., avoid metal containers for acidic solutions).[3]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound must be treated as hazardous waste.[7] Place these items in a sealed plastic bag or a lined container designated for solid chemical waste.
-
Container Integrity: Never fill any liquid waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[3] Use only containers provided or approved for hazardous waste; never use old food or beverage containers.[8]
Step 4: Accurate and Compliant Labeling
Proper labeling is a key EPA requirement and ensures the safety of everyone who may handle the container.
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Label Requirements: The label must, at a minimum, include:
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Labs are permitted to temporarily store waste in designated areas known as Satellite Accumulation Areas (SAAs).
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.
-
SAA Requirements: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][11] Containers in the SAA must be kept securely closed except when actively adding waste.[8] It is good practice to keep the SAA in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 6: Final Disposal via Authorized Channels
The final step is to transfer the waste to the care of trained professionals for disposal.
-
Action: Once the waste container is full or you have finished the project, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Causality: Hazardous waste must be tracked from its point of generation to its final disposal, a principle known as "cradle to grave".[9] Only licensed waste disposal vendors are permitted to transport and ultimately dispose of the waste, typically through methods like high-temperature incineration.[9][12] Never pour this chemical down the drain or place it in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
References
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Laboratory. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
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Personal protective equipment for handling 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Essential Safety and Handling Guide for 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on professional expertise and data from structurally similar compounds, including other chlorinated pyridines and heterocyclic carboxylic acids. This guide should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Hazard Assessment and GHS Classification
While detailed toxicological data for this compound is not available, analysis of analogous compounds such as 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and other pyridine derivatives allows for a presumptive hazard classification.[1] This compound should be handled as, at a minimum, acutely toxic if swallowed and a severe eye irritant.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 (Assumed) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Note: Skin and respiratory irritation are assumed based on the general properties of chlorinated organic compounds and carboxylic acids.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of specific PPE should be confirmed by an on-site safety professional.
PPE Selection Rationale
The following table outlines the recommended PPE and the reasoning for its use:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and fine dust particles that can cause serious, irreversible eye damage.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), a chemical-resistant lab coat, and closed-toe shoes. | To prevent skin contact, which is presumed to cause irritation.[2] Contaminated clothing should be removed immediately and decontaminated before reuse. |
| Respiratory Protection | All handling of the solid compound must be conducted within a certified chemical fume hood. | To prevent inhalation of dust particles which may cause respiratory tract irritation.[4] |
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly donning and doffing PPE.
Operational and Handling Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Checklist
Step-by-Step Handling Procedure
-
Preparation: Don all required PPE as outlined in the donning workflow.
-
Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Post-Handling: Wipe down the work area within the fume hood with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.
-
Doffing PPE: Follow the doffing workflow, ensuring contaminated materials are disposed of correctly.
Emergency and Disposal Protocols
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact emergency services. |
Disposal Plan
As a chlorinated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
Disposal Workflow:
Caption: Step-by-step process for the safe disposal of chemical waste.
High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds, often with a scrubbing system to neutralize acidic byproducts like HCl.[6] Do not dispose of this compound down the drain.
References
-
Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]
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PubChem. Pyrrole-2-Carboxylic Acid. PubChem. [Link]
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GOV.UK. Pyridine: incident management. GOV.UK. [Link]
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Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]
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PubChem. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem. [Link]
- Google Patents. Process for separating chloropyridine product.
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Safe Work Australia. GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
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PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]
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Patki, V. (2020). Degradation of personal care product 2-chloropyrine detected in surface water. ResearchGate. [Link]
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Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
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ChemSynthesis. Pyrroles database - synthesis, physical properties. ChemSynthesis. [Link]
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Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Olin Chlor Alkali. Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali. [Link]
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HSE. Safe handling of chlorine from drums and cylinders. HSE. [Link]
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LookChem. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. LookChem. [Link]
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- 2. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
